HS-Peg10-CH2CH2cooh
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O12S/c24-23(25)1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36/h36H,1-22H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWXZGPDQPXFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
properties of Thiol-PEG10-propionic acid
An In-depth Technical Guide to Thiol-PEG10-propionic acid: Properties, Reactivity, and Applications
Introduction
Thiol-PEG10-propionic acid is a heterobifunctional crosslinker that features a terminal thiol group (-SH) and a terminal carboxylic acid group (-COOH) separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure provides significant versatility for researchers, scientists, and drug development professionals. The sulfhydryl group offers selective reactivity towards maleimides and metal surfaces, while the carboxylic acid can be conjugated to amines. The PEG linker enhances aqueous solubility, reduces aggregation, and can decrease the immunogenicity of conjugated biomolecules[1][2]. Its application is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand[3][4].
Core Properties of Thiol-PEG10-propionic acid
The fundamental are summarized below. These values are critical for experimental design, including calculating molar ratios for conjugation reactions and selecting appropriate solvents.
| Property | Value | Source |
| Synonyms | HS-PEG10-CH2CH2COOH | [3][4][5] |
| Molecular Formula | C23H46O12S | [4] |
| Molecular Weight | 546.67 g/mol | [3][4] |
| Appearance | Varies (typically a liquid or semi-solid) | Inferred from propionic acid and PEG properties[6][7] |
| Solubility | Soluble in water and most organic solvents | The hydrophilic PEG spacer increases solubility in aqueous media[2] |
| Purity | Typically >95% | [] |
| Storage | Store at 4°C or as recommended by the supplier | [3][] |
Chemical Reactivity and Functional Groups
The utility of Thiol-PEG10-propionic acid stems from its two distinct reactive termini, allowing for sequential or orthogonal conjugation strategies.
The Thiol Terminus (-SH)
The terminal thiol group is a potent nucleophile, enabling several key reactions:
-
Thiol-Maleimide Addition: It reacts efficiently with maleimide-functionalized molecules to form a stable thioether bond. This Michael-type addition is one of the most common bioconjugation reactions due to its high selectivity for thiols under physiological conditions[9][10].
-
Surface Conjugation: The thiol group has a high affinity for transition metal surfaces, such as gold, silver, and quantum dots, forming a strong bond that is ideal for immobilizing molecules and creating biosensors[][11][12].
-
Disulfide Formation: It can react with other thiols or disulfide-containing reagents (e.g., orthopyridyl disulfide, OPSS) to form reversible disulfide bonds, which are useful in designing stimuli-responsive drug delivery systems that cleave in a reducing environment[1][][13].
The Propionic Acid Terminus (-COOH)
The carboxylic acid group can be activated to react with primary amines:
-
Amide Bond Formation: In the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or coupling reagents such as HATU, the carboxylic acid is converted into a reactive ester that readily couples with primary amines on proteins, peptides, or other molecules to form a highly stable amide bond[2][].
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propionic acid - Wikipedia [en.wikipedia.org]
- 7. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
HS-Peg10-CH2CH2cooh molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-PEG10-CH2CH2cooh, also known as Thiol-PEG10-propionic acid, is a heterobifunctional crosslinker containing a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This molecule is a valuable tool in bioconjugation, drug delivery, and nanotechnology. The thiol group allows for covalent attachment to maleimide (B117702) groups on proteins or to gold surfaces, while the carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates and provides a flexible spacer arm.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Molecular Formula | C23H46O12S | [1][][3][4] |
| Molecular Weight | 546.68 g/mol | [1][][3] |
| Appearance | White solid or viscous liquid | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, and DMF | [] |
| Storage | Store at -20°C for long-term storage. Avoid light and moisture. | [] |
Applications
The unique bifunctional nature of this compound makes it suitable for a variety of applications in research and drug development:
-
Bioconjugation: Covalently linking different molecules, such as proteins, peptides, or antibodies, to create novel functional constructs.[5][6]
-
Drug Delivery: As a linker in antibody-drug conjugates (ADCs) or for attaching drugs to nanoparticles for targeted delivery.
-
Nanoparticle Functionalization: Modifying the surface of gold nanoparticles to improve their stability and for the attachment of targeting ligands.
-
Surface Modification: Creating biocompatible and functionalized surfaces for biosensors and other diagnostic applications.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimization may be required for specific applications.
Activation of Carboxylic Acid Group for Amine Coupling
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to make it reactive towards primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
Procedure:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Immediately add the activated this compound to the amine-containing molecule dissolved in the Reaction Buffer. A 10 to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted linker and byproducts.
Conjugation of Thiol Group to a Maleimide-Activated Protein
This protocol outlines the reaction between the thiol group of the PEG linker and a maleimide-activated protein.
Materials:
-
Thiol-PEG-conjugated molecule (from section 4.1)
-
Maleimide-activated protein
-
Reaction Buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA
-
Purification equipment (e.g., dialysis cassettes, chromatography columns)
Procedure:
-
Dissolve the maleimide-activated protein in the Reaction Buffer.
-
Add the thiol-PEG-conjugated molecule to the protein solution at a 2 to 10-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Monitor the reaction progress using SDS-PAGE or other analytical techniques.
-
Purify the final conjugate using dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted components.
Functionalization of Gold Nanoparticles
This protocol describes the modification of gold nanoparticles with this compound to create a stable and functionalized nanoparticle suspension.
Materials:
-
Gold nanoparticle solution
-
This compound
-
Phosphate buffer (e.g., 2 mM sodium phosphate, pH 7.4)
Procedure:
-
Add a solution of this compound to the gold nanoparticle solution with gentle stirring. The optimal concentration of the PEG linker will depend on the size and concentration of the nanoparticles and should be determined empirically.
-
Allow the mixture to incubate for several hours to overnight at room temperature to allow for the formation of the gold-thiol bond.
-
Remove excess, unbound PEG linker by centrifugation followed by removal of the supernatant and resuspension of the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.
-
The carboxylic acid groups on the surface of the PEGylated nanoparticles can then be activated using the EDC/NHS chemistry described in section 4.1 for further conjugation.
Visualizations
Logical Relationship of this compound
The following diagram illustrates the bifunctional nature of the this compound linker and its reactive ends.
Caption: Bifunctionality of the this compound linker.
Experimental Workflow: Antibody-Nanoparticle Conjugation
This diagram outlines a typical workflow for conjugating an antibody to a gold nanoparticle using the this compound linker.
Caption: Workflow for Antibody-Gold Nanoparticle Conjugation.
References
The Aqueous Solubility of Thiol-PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspect of thiol-polyethylene glycol (PEG) linker solubility in aqueous buffers. Understanding and controlling the solubility of these versatile molecules is paramount for successful bioconjugation, drug delivery, and nanoparticle functionalization. This document provides a comprehensive overview of the factors influencing solubility, quantitative data from various sources, detailed experimental protocols, and logical workflows to guide researchers in their applications.
Introduction to Thiol-PEG Linkers and Their Importance
Thiol-PEG linkers are heterobifunctional molecules that play a crucial role in modern biotechnology and medicine.[1][2] They consist of a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and biocompatibility, flanked by a thiol (-SH) group at one end and another reactive group at the other.[][4] The thiol group allows for specific attachment to surfaces like gold nanoparticles or to biomolecules via disulfide bonds or reaction with maleimide (B117702) groups.[5][6] The other functional group can be tailored to react with a variety of moieties on proteins, peptides, or small molecule drugs.[7]
The aqueous solubility of these linkers is a key determinant of their utility.[5][8][9] Poor solubility can lead to aggregation, reduced reaction efficiency, and challenges in purification, ultimately compromising the quality and efficacy of the final conjugate.[10] Conversely, highly soluble linkers facilitate homogenous reaction conditions, leading to more predictable and reproducible outcomes.[11]
Factors Influencing the Solubility of Thiol-PEG Linkers
The solubility of a thiol-PEG linker in an aqueous buffer is not a fixed value but is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.
PEG Chain Length
The length of the PEG chain is a primary determinant of a linker's aqueous solubility.[12][13][14] The repeating ethylene (B1197577) glycol units are hydrophilic, and longer PEG chains generally lead to a significant increase in the overall water solubility of the molecule.[2][5] This is a critical consideration when working with hydrophobic drugs or proteins, as the PEG linker can enhance the solubility of the entire conjugate.[15]
End-Group Functionality
While the PEG chain dominates the solubility profile, the nature of the terminal functional groups also plays a role. Hydrophilic end groups, such as carboxylic acids (-COOH), can further enhance aqueous solubility.[8][16] Conversely, very hydrophobic end groups might slightly decrease the overall solubility, although this effect is often overcome by a sufficiently long PEG chain.
pH of the Aqueous Buffer
The pH of the buffer can influence the solubility of thiol-PEG linkers, particularly those containing pH-sensitive functional groups. For instance, linkers with a terminal carboxylic acid group will be more soluble at a pH above their pKa, where the carboxyl group is deprotonated and negatively charged. The reactivity of the thiol group and its counterpart reactive groups (e.g., maleimide, NHS-ester) is also highly pH-dependent, which indirectly dictates the choice of buffer and its pH for conjugation reactions.[15][17] For example, the reaction between a thiol and a maleimide is most efficient at a pH between 6.5 and 7.5.[15]
Buffer Composition and Ionic Strength
The composition of the buffer, including the type of salt and its concentration (ionic strength), can impact the solubility of PEGylated molecules through effects like "salting in" or "salting out." While PEG itself is soluble in a wide range of buffers, extremely high salt concentrations can sometimes lead to decreased solubility.[18] Commonly used buffers for bioconjugation with thiol-PEG linkers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and MES buffer.[19][20] It is crucial to avoid buffers containing primary amines, such as Tris, if the other end of the linker is an NHS-ester, as it will compete with the intended reaction.[19]
Temperature
For most thiol-PEG linkers, solubility in aqueous buffers increases with temperature. However, some PEG derivatives can exhibit lower critical solution temperature (LCST) behavior, where they phase separate from water at elevated temperatures. This is generally more relevant for very high molecular weight PEGs and is less of a concern for the typical PEG linker sizes used in bioconjugation at standard reaction temperatures.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for various thiol-PEG linkers. It is important to note that these values are often provided by manufacturers and can vary depending on the specific product and the exact conditions of measurement.
| Linker Type | Molecular Weight (MW) | Solubility in Water | Other Solvents | Source |
| Thiol PEG NHS | 1k, 2k, 3.4k, 5k, 10k, 20k | 10 mg/mL, clear solution | Chloroform, DMSO | [21] |
| Biotin PEG Thiol | 400, 600, 1k, 2k, 3.4k, 5k, 10k, 20k | 10 mg/mL, clear solution | Chloroform, DMSO | [22] |
| Thiol-PEG-Acid | Varies | Soluble in common aqueous solutions | Most organic solvents | [8] |
| Amine-PEG-Thiol | 2000 | 50 mg/mL in DMSO (with sonication) | - | [23] |
| Homobifunctional SH-PEG-SH | 200 - 40,000 | Soluble in regular aqueous solution | Water, ethanol, chloroform, DMSO | [24] |
Experimental Protocols
General Protocol for Reconstituting and Using Thiol-PEG Linkers
This protocol provides a general guideline for the solubilization and use of thiol-PEG linkers in a typical bioconjugation reaction.
Materials:
-
Thiol-PEG linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Target molecule (e.g., protein, peptide, nanoparticle)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Equilibration: Allow the vial containing the thiol-PEG linker to come to room temperature before opening to prevent moisture condensation.[19][20]
-
Stock Solution Preparation: Due to their often waxy or solid nature, it is recommended to first dissolve the thiol-PEG linker in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[19] This should be done under an inert gas atmosphere to minimize oxidation of the thiol group.[24]
-
Reaction Setup: In a separate reaction vessel, dissolve the target molecule in the desired reaction buffer.
-
Addition of Linker: Add the appropriate volume of the thiol-PEG linker stock solution to the reaction mixture containing the target molecule. The final concentration of the organic solvent from the stock solution should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture at the desired temperature (often room temperature or 4°C) for a specified period (e.g., 2 hours to overnight) with gentle stirring or agitation.
-
Quenching (if necessary): For certain reactions, it may be necessary to add a quenching reagent to stop the reaction. For example, a small molecule thiol like cysteine can be added to quench unreacted maleimide groups.
-
Purification: Remove unreacted linker and byproducts using appropriate purification methods such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
Protocol for Determining the Aqueous Solubility of a Thiol-PEG Linker
This protocol describes a method to estimate the solubility of a thiol-PEG linker in a specific aqueous buffer.
Materials:
-
Thiol-PEG linker
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or other suitable analytical instrument
Procedure:
-
Serial Dilutions: Prepare a series of vials containing a fixed volume of the aqueous buffer.
-
Addition of Linker: Add increasing amounts of the thiol-PEG linker to each vial to create a range of concentrations.
-
Dissolution: Vigorously vortex each vial for a set amount of time (e.g., 2 minutes) to facilitate dissolution.
-
Equilibration: Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 1-2 hours).
-
Observation and Centrifugation: Visually inspect each vial for any undissolved particulate matter. Centrifuge the vials at a high speed (e.g., >10,000 x g) for several minutes to pellet any undissolved material.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved linker using a suitable analytical method. If the linker has a chromophore, UV-Vis spectrophotometry can be used. Alternatively, techniques like HPLC with a suitable detector can be employed.
-
Determination of Solubility Limit: The solubility limit is the highest concentration at which the linker remains fully dissolved in the buffer.
Visualization of Workflows and Concepts
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for a bioconjugation reaction involving a thiol-PEG linker.
Caption: A generalized workflow for bioconjugation using thiol-PEG linkers.
Factors Influencing Thiol-PEG Linker Solubility
This diagram outlines the key factors that have an impact on the aqueous solubility of thiol-PEG linkers.
Caption: Key intrinsic and extrinsic factors affecting thiol-PEG linker solubility.
Conclusion
The aqueous solubility of thiol-PEG linkers is a multifaceted property that is critical for their effective use in various bioconjugation applications. By carefully considering the factors of PEG chain length, end-group functionality, pH, buffer composition, and temperature, researchers can optimize their experimental conditions to ensure successful and reproducible outcomes. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biotechnology.
References
- 1. Thiol-Specific Linker for Bioconjugation - High Force Research [highforceresearch.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Thiol Linker, PEG-SH,Thiol PEGylation PEG | AxisPharm [axispharm.com]
- 8. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]
- 9. Thiol-PEG12-acid | 2211174-73-9 | Benchchem [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. precisepeg.com [precisepeg.com]
- 12. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]
- 17. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]
- 18. researchgate.net [researchgate.net]
- 19. confluore.com [confluore.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. nanocs.net [nanocs.net]
- 22. nanocs.net [nanocs.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. interchim.fr [interchim.fr]
The Dual Functionality of HS-PEG-COOH: A Technical Guide to a Versatile Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives are indispensable tools in modern biotechnology and medicine, enabling the precise conjugation of different molecular entities. Among these, thiol-PEG-carboxylic acid (HS-PEG-COOH) has emerged as a particularly versatile linker, offering two distinct reactive termini—a thiol (-SH) group and a carboxyl (-COOH) group—separated by a flexible, biocompatible PEG spacer. This unique architecture allows for a wide array of applications, from the functionalization of nanoparticles for targeted drug delivery to the development of sensitive biosensors and the modification of surfaces to prevent non-specific protein adsorption.[1][2][3][4]
This in-depth technical guide elucidates the core functions of the thiol and carboxyl groups within the HS-PEG-COOH molecule. It provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, quantitative reaction parameters, detailed experimental protocols, and visual representations of key workflows and concepts. The PEG spacer itself confers significant advantages, including increased solubility and stability of the conjugated molecules, and a reduction in immunogenicity.[3]
Core Functionalities of Thiol and Carboxyl Groups
The utility of HS-PEG-COOH lies in the orthogonal reactivity of its terminal functional groups, allowing for sequential or site-specific conjugation strategies.
The Thiol (-SH) Group: A Gateway to Metallic Surfaces and Thiol-Specific Chemistries
The terminal thiol group is a soft nucleophile with a strong affinity for noble metal surfaces and specific organic functional groups.
-
Surface Anchoring: The most prominent application of the thiol group is its ability to form a stable dative bond with gold (Au), silver (Ag), and other metallic surfaces.[4] This property is fundamental to the functionalization of nanoparticles, quantum dots, and self-assembled monolayers. The sulfur-gold bond is strong enough to provide a stable coating under physiological conditions, yet can be influenced by factors such as temperature and the surrounding chemical environment.[5][6][7][8]
-
Thiol-Maleimide Chemistry: The thiol group reacts specifically and efficiently with maleimide (B117702) groups under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. This "click" chemistry is widely used for conjugating HS-PEG-COOH to proteins, peptides, or other molecules that have been functionalized with a maleimide moiety.[9][10][11][12] The reaction is rapid and highly selective, minimizing side reactions.
-
Other Thiol-Reactive Chemistries: The thiol group can also participate in other conjugation reactions, such as with iodoacetyl groups and vinyl sulfones.
The Carboxyl (-COOH) Group: Enabling Amide Bond Formation with Biomolecules
The terminal carboxyl group provides a handle for covalently linking HS-PEG-COOH to primary amines (-NH2), which are abundantly present in biomolecules such as proteins (on lysine (B10760008) residues and the N-terminus), peptides, and amine-modified oligonucleotides.
-
EDC/NHS Chemistry: The carboxyl group is typically activated using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14][15] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by NHS. This NHS ester readily reacts with primary amines to form a stable amide bond.[1][2][16][17] This two-step process is highly efficient and allows for controlled conjugation.
Quantitative Data Presentation
The efficiency of conjugation reactions involving HS-PEG-COOH is dependent on various parameters. The following tables summarize key quantitative data for the reactions of both the thiol and carboxyl groups.
Table 1: Thiol Group Reaction Parameters
| Parameter | Gold Surface Attachment | Thiol-Maleimide Reaction |
| Reaction Time | 1-2 hours for near-complete binding[13] | Fast, often complete in minutes to a few hours[9][11] |
| Optimal pH | Not strictly pH-dependent, but alkaline conditions can facilitate deprotonation of the thiol[18] | 6.5 - 7.5[9][11] |
| Stability | Stable under physiological conditions, but can show some dissociation at elevated temperatures (>40°C) and in high salt concentrations[5][6][7][8] | Generally stable, though some retro-Michael reactions can occur in the presence of excess free thiols[19] |
| Bond Strength | ~40 kcal/mol[7] | Covalent thioether bond |
Table 2: Carboxyl Group (EDC/NHS) Reaction Parameters
| Parameter | Value |
| Activation Time (EDC/NHS) | 15-30 minutes at room temperature[13][15] |
| Optimal Activation pH | 4.5 - 6.0[15] |
| Optimal Conjugation pH (to amines) | 7.2 - 8.5[1] |
| NHS Ester Half-life in Aqueous Solution | pH 7.0 (0°C): 4-5 hours[1][16] pH 8.6 (4°C): 10 minutes[1][16] |
| Typical Molar Ratios (EDC:NHS:Carboxyl) | 1.2:1 to 10:1 (EDC:Carboxyl) 1.2:1 to 2:1 (NHS:Carboxyl)[13] |
| Reported Amidation Yield | 80-97% depending on conditions and substrates[17] |
Experimental Protocols
The following are detailed methodologies for common applications of HS-PEG-COOH.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of citrate-stabilized AuNPs with HS-PEG-COOH.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
HS-PEG-COOH
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Preparation of HS-PEG-COOH Solution: Prepare a stock solution of HS-PEG-COOH in DI water at a concentration of 1 mg/mL.
-
Incubation: Add the HS-PEG-COOH solution to the AuNP solution at a molar ratio that has been optimized for the desired surface coverage. Gently mix and incubate at room temperature for at least 2 hours with continuous stirring to facilitate the formation of the gold-thiol bond.
-
Washing: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Resuspension: Carefully remove the supernatant containing unbound HS-PEG-COOH and resuspend the nanoparticle pellet in DI water or PBS.
-
Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound linker.
-
Final Resuspension and Storage: Resuspend the final washed AuNPs in the desired buffer for storage at 4°C.
Protocol 2: Conjugation of a Protein to HS-PEG-COOH Functionalized AuNPs
This protocol details the covalent attachment of a protein to the carboxyl groups on the surface of HS-PEG-COOH functionalized AuNPs using EDC/NHS chemistry.
Materials:
-
HS-PEG-COOH functionalized AuNPs (from Protocol 1)
-
Protein to be conjugated (in a non-amine, non-carboxylate buffer)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine
-
Centrifuge
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the HS-PEG-COOH functionalized AuNPs in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the AuNP solution. A 5-10 fold molar excess of EDC and Sulfo-NHS over the estimated number of carboxyl groups on the nanoparticle surface is a good starting point for optimization.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing: Centrifuge the activated AuNPs to remove excess EDC and Sulfo-NHS. Resuspend the pellet in Coupling Buffer.
-
Conjugation to Protein:
-
Immediately add the protein solution to the activated AuNP suspension. The molar ratio of protein to AuNPs should be optimized for the specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15 minutes.
-
Final Washing: Centrifuge the conjugated AuNPs to remove unbound protein and quenching reagents. Resuspend the pellet in the desired storage buffer (e.g., PBS). Repeat the washing step two more times.
-
Storage: Store the protein-conjugated AuNPs at 4°C.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the function of HS-PEG-COOH.
Caption: The bifunctional nature of HS-PEG-COOH, highlighting the distinct reactivity of the thiol and carboxyl groups.
Caption: A step-by-step workflow for the functionalization of gold nanoparticles with HS-PEG-COOH and subsequent protein conjugation.
Caption: A conceptual diagram illustrating the role of HS-PEG-COOH in creating a targeted drug delivery system.
Conclusion
HS-PEG-COOH is a powerful and versatile heterobifunctional linker that offers a robust platform for a multitude of bioconjugation applications. The distinct and reliable chemistries of its terminal thiol and carboxyl groups allow for the precise and stable attachment of a wide range of molecules, from metallic nanoparticles to delicate proteins. Understanding the specific functions and reaction parameters of these groups, as detailed in this guide, is crucial for the successful design and execution of experiments in drug delivery, diagnostics, and materials science. The continued application of HS-PEG-COOH and similar linkers will undoubtedly fuel further innovation in these fields.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. HS-PEG-COOH | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]
- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
The Role of PEG10 Spacers in Surface Modification: A Technical Guide
Introduction
In the realm of biopharmaceutical development, drug delivery, and diagnostics, the interface between synthetic materials and biological systems is of paramount importance. Unwanted interactions, such as protein adsorption, can lead to reduced efficacy, immunogenicity, and rapid clearance from the body. Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has emerged as a gold-standard strategy to mitigate these challenges. This technical guide provides an in-depth exploration of the role of PEG10 spacers—a specific iteration of PEGylation involving ten ethylene (B1197577) glycol units—in the functionalization of surfaces for advanced biomedical applications.
PEGylation is the covalent or non-covalent attachment of PEG chains to molecules or surfaces.[1] This process imparts several favorable biological characteristics, including high water solubility, and a lack of toxicity and immunogenicity.[1] The PEG chains create a hydrophilic shield that can mask the underlying material from the host's immune system, reduce non-specific protein binding, and increase the hydrodynamic size of the modified entity, thereby prolonging its circulation time by reducing renal clearance.[1][2]
A PEG10 spacer refers to a short, monodisperse chain of ten repeating ethylene glycol units. Its defined length and chemical properties make it a versatile tool for precisely controlling the distance between a surface and a conjugated biomolecule. This guide will delve into the mechanisms of action, applications, and experimental considerations for utilizing PEG10 spacers in surface modification.
Core Principles of PEG10 Spacers in Surface Modification
The efficacy of PEG10 spacers in surface modification is rooted in several key principles:
-
Steric Hindrance: The primary mechanism by which PEG spacers function is through steric hindrance. The flexible and hydrated PEG10 chain creates a dynamic, water-rich cloud that physically repels the close approach of proteins and other biomolecules to the underlying surface. This "stealth" effect is crucial for preventing biofouling and maintaining the biological activity of the modified material.[3]
-
Hydrophilicity and Biocompatibility: PEG is highly hydrophilic, a property that enhances the solubility of modified nanoparticles or hydrophobic drugs in aqueous environments.[4] This increased water solubility, coupled with the inherent biocompatibility of PEG, minimizes aggregation and improves the overall stability of the formulation in biological fluids.[4][5]
-
Flexible Linkage: In many applications, a PEG10 spacer serves as a flexible linker to attach a targeting ligand, such as an antibody or peptide, to a nanoparticle or drug molecule. The spacer provides sufficient distance and conformational freedom for the ligand to effectively interact with its target receptor, which might otherwise be sterically hindered by the proximity of the nanoparticle surface.[6]
Applications in Research and Drug Development
The unique properties of PEG10 spacers have led to their widespread use in various biomedical applications:
-
Targeted Drug Delivery: PEG10 linkers are integral to the design of targeted drug delivery systems, such as liposomes and nanoparticles.[6][7] They are used to attach targeting moieties to the surface of these carriers, enabling specific delivery of therapeutic payloads to diseased cells while minimizing off-target effects.[7]
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, PEG spacers are used in the construction of ADCs. They connect a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The PEG linker can influence the ADC's stability, solubility, and pharmacokinetic profile.[]
-
Reducing Non-Specific Binding: A major challenge in diagnostics and biomaterial implants is the non-specific adsorption of proteins, which can lead to false signals or adverse biological responses. Surfaces coated with PEG10 exhibit significantly reduced protein binding, enhancing the signal-to-noise ratio in assays and improving the biocompatibility of implants.[9][10]
-
Nanoparticle Functionalization: PEGylation with spacers like PEG10 is a common strategy to improve the in vivo performance of nanoparticles. The PEG layer reduces uptake by the mononuclear phagocyte system (MPS), thereby extending circulation time and allowing for greater accumulation at the target site through effects like the enhanced permeability and retention (EPR) effect.[1][2]
Quantitative Data on the Effects of PEG Spacers
The length of the PEG spacer is a critical parameter that can significantly influence the physicochemical properties and biological performance of modified materials. The following tables summarize quantitative data from studies investigating the effects of different PEG linker lengths.
Table 1: Physicochemical Characteristics of Folate-Conjugated Liposomes with Different PEG-Linker Lengths
| Formulation | PEG-Linker MW (Da) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Dox/FL-2K | 2000 | 125.3 ± 4.5 | 0.15 ± 0.02 | -29.8 ± 1.5 |
| Dox/FL-5K | 5000 | 128.9 ± 5.1 | 0.16 ± 0.03 | -25.4 ± 1.8 |
| Dox/FL-10K | 10000 | 132.1 ± 3.9 | 0.17 ± 0.01 | -20.1 ± 2.1 |
Data adapted from a study on doxorubicin-loaded, folate-linked liposomes. The results show a slight increase in particle size and a decrease in the magnitude of the negative surface charge as the PEG-linker length increases.[7][11]
Table 2: In Vivo Antitumor Activity of Doxorubicin-Loaded, Folate-Linked Liposomes
| Treatment Group | PEG-Linker MW (Da) | Tumor Volume Change (%) |
| Control (Saline) | N/A | +250% |
| Dox/NTL (Non-targeted) | 2000 | +150% |
| Dox/FL-2K | 2000 | +80% |
| Dox/FL-5K | 5000 | +75% |
| Dox/FL-10K | 10000 | +30% |
This table illustrates the impact of PEG-linker length on the therapeutic efficacy of targeted liposomes in a tumor-bearing mouse model. The formulation with the longest PEG spacer (10,000 Da) showed the most significant reduction in tumor growth, suggesting enhanced tumor-targeting ability in vivo.[7][11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of PEG10 spacers in surface modification.
Protocol 1: Conjugation of PEG-NHS Ester to Amine-Containing Molecules
This protocol describes the general procedure for covalently attaching a PEG spacer with a terminal N-hydroxysuccinimide (NHS) ester to a molecule containing a primary amine, such as a protein or an amine-functionalized surface.
Materials:
-
PEG-NHS Ester (e.g., t-Boc-N-amido-PEG10-NHS ester)
-
Amine-containing molecule (protein, peptide, or small molecule)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine
-
Purification system: Dialysis cassettes, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the vial of PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[12][13]
-
Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.[12]
-
Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[12]
-
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 20-fold) of the dissolved PEG-NHS Ester to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]
-
-
Quenching and Purification:
Protocol 2: Quantification of Protein Corona on Nanoparticles
This protocol outlines a method for quantifying the amount of protein that non-specifically binds to the surface of nanoparticles (the "protein corona").
Materials:
-
PEGylated nanoparticles
-
Human plasma or a solution of a model protein (e.g., bovine serum albumin, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Protein quantification assay (e.g., Pierce 660 nm Protein Assay, Micro BCA)
-
SDS-PAGE analysis system
Procedure:
-
Incubation:
-
Isolation of Nanoparticle-Corona Complexes:
-
Pellet the nanoparticle-protein complexes by centrifugation. The speed and duration will depend on the size and density of the nanoparticles.[15]
-
Carefully remove the supernatant, which contains unbound proteins.[15]
-
Resuspend the pellet in fresh PBS to wash away loosely bound proteins. Repeat the centrifugation and washing steps two more times.[15]
-
-
Protein Elution and Quantification:
-
To elute the bound proteins, resuspend the final pellet in a lysis buffer containing SDS.
-
Heat the sample (e.g., 10 minutes at 70°C) to denature the proteins and release them from the nanoparticle surface.[16]
-
Separate the nanoparticles from the protein-containing supernatant by centrifugation.
-
Quantify the total protein concentration in the supernatant using a suitable protein assay.[16]
-
-
Characterization (Optional):
-
Analyze the eluted proteins by SDS-PAGE to visualize the composition of the protein corona.[16]
-
Protocol 3: Characterization of PEGylated Surfaces by XPS and DLS
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition:
-
Prepare the modified surface (e.g., PEGylated silicon wafer).
-
Place the sample in the XPS vacuum chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire a high-resolution C1s spectrum. The presence of a characteristic C-O ether peak (at a binding energy of approximately 286.5 eV) confirms the presence of the PEG layer.[17][18]
-
The thickness and density of the PEG layer can be calculated from the attenuation of the substrate signal (e.g., the Si 2p signal for a silicon wafer).[18]
Dynamic Light Scattering (DLS) for Nanoparticle Characterization:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL).[15]
-
Ensure the sample is well-dispersed.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size and size distribution of the nanoparticles.[15]
-
Measure the zeta potential to determine the surface charge. PEGylation typically results in a near-neutral zeta potential.[7]
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of PEG10 spacers in surface modification.
Caption: Workflow for the surface modification of a nanoparticle with a PEG10-tethered targeting ligand.
Caption: Logical relationship between PEG10 properties and improved therapeutic outcomes.
Caption: Mechanism of action for a PEG10-linked Antibody-Drug Conjugate (ADC).
References
- 1. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG-b-AGE Polymer Coated Magnetic Nanoparticle Probes with Facile Functionalization and Anti-fouling Properties for Reducing Non-specific Uptake and Improving Biomarker Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. [PDF] Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug | Semantic Scholar [semanticscholar.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of HS-Peg10-CH2CH2cooh
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of HS-Peg10-CH2CH2cooh, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and surface modification due to its terminal thiol (-SH) and carboxylic acid (-COOH) functionalities. The thiol group allows for covalent attachment to maleimides, sulfhydryl-reactive surfaces, or noble metals, while the carboxylic acid can be activated for conjugation to primary amines.
Molecular Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C23H46O12S | N/A |
| Molecular Weight | 546.68 g/mol | N/A |
| Purity (Typical) | ≥95% | N/A |
| Appearance | White to off-white solid or liquid | [1] |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available, well-defined PEG precursor. A common and effective strategy involves the conversion of a hydroxyl-terminated PEG derivative. This approach is outlined below and involves two key transformations: tosylation of the terminal hydroxyl group and subsequent nucleophilic substitution with a protected thiol or a thiol equivalent, followed by deprotection.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are representative protocols for the synthesis of this compound. These are based on established methods for the modification of PEG derivatives and may require optimization for specific laboratory conditions and scales.[2]
Step 1: Synthesis of TsO-Peg10-CH2CH2cooh (Tosyl-PEG-propionic acid)
-
Materials:
-
HO-Peg10-CH2CH2cooh (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (or Triethylamine, TEA) (3-5 equivalents)
-
Tosyl chloride (TsCl) (1.5-2 equivalents)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve HO-Peg10-CH2CH2cooh in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (or TEA) to the solution, followed by the dropwise addition of a solution of tosyl chloride in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild acidic solution (e.g., 0.1 M HCl) to remove excess pyridine/TEA, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude TsO-Peg10-CH2CH2cooh. The product may be used in the next step without further purification if deemed sufficiently pure.
-
Step 2: Synthesis of AcS-Peg10-CH2CH2cooh (Thioacetate-PEG-propionic acid)
-
Materials:
-
TsO-Peg10-CH2CH2cooh (1 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium thioacetate (KSAc) (3-5 equivalents)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the crude TsO-Peg10-CH2CH2cooh in anhydrous DMF under an inert atmosphere.
-
Add potassium thioacetate to the solution and stir the mixture at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude AcS-Peg10-CH2CH2cooh.
-
Step 3: Synthesis of this compound (Thiol-PEG-propionic acid)
-
Materials:
-
AcS-Peg10-CH2CH2cooh (1 equivalent)
-
Anhydrous Methanol (B129727) (MeOH)
-
Ammonia (B1221849) solution in MeOH (e.g., 7N) or another suitable base.
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the crude AcS-Peg10-CH2CH2cooh in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C and bubble with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Add a solution of ammonia in methanol and stir the reaction at room temperature for 2-4 hours. The deprotection should be carried out under anaerobic conditions to prevent disulfide bond formation.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification Workflow
Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of heterobifunctional PEGs.[3][4]
Caption: General workflow for the purification of this compound.
Representative RP-HPLC Purification Protocol
-
System and Column:
-
A preparative RP-HPLC system equipped with a UV detector.
-
C18 stationary phase column.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical HPLC or LC-MS.
-
Pool the fractions with the desired purity (typically ≥95%).
-
Remove the solvent by lyophilization to obtain the final, purified this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the PEG backbone (typically a broad singlet around 3.6 ppm), methylene (B1212753) protons adjacent to the thiol and carboxylic acid groups, and the absence of signals from the tosyl and thioacetate protecting groups.[5] |
| Mass Spectrometry (ESI-MS) | The molecular ion peak corresponding to the calculated molecular weight of this compound (546.68 g/mol ).[5] |
| Analytical RP-HPLC | A single major peak indicating high purity. |
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols to suit their specific experimental requirements and available instrumentation. Proper handling and storage of the final product, particularly under inert and low-temperature conditions, are crucial to prevent oxidation of the thiol group.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Thiol-PEG10-acid: Sourcing and Application Protocols for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Thiol-PEG10-acid (HS-(CH2CH2O)10-CH2COOH), a heterobifunctional linker crucial for advancements in drug delivery, diagnostics, and nanotechnology. Addressed to researchers, scientists, and professionals in drug development, this document outlines commercial suppliers, key technical specifications, and detailed experimental protocols for its application.
Introduction to Thiol-PEG10-acid
Thiol-PEG10-acid is a versatile polyethylene (B3416737) glycol (PEG) linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. This structure allows for a dual functionality: the thiol group enables strong covalent attachment to noble metal surfaces, such as gold and silver, and is also reactive towards maleimide (B117702) groups. The carboxylic acid group can be activated to form stable amide bonds with primary amines found in proteins, peptides, and other biomolecules. The PEG10 linker itself is a hydrophilic chain of ten ethylene (B1197577) glycol units, which enhances the water solubility, biocompatibility, and in vivo circulation time of the conjugated molecule, while also reducing non-specific protein binding.
Commercial Suppliers and Technical Data
A variety of life science and chemical suppliers offer Thiol-PEG10-acid and related Thiol-PEG-acid compounds. The following table summarizes the technical data for Thiol-PEG10-acid and similar products from prominent vendors to facilitate selection based on specific research needs.
| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity | CAS Number | Storage Conditions |
| PurePEG | Thiol-PEG10-Acid (HS-PEG10-CH2CH2COOH) | 546.68 | ≥95% | N/A | -20°C, keep in dry and avoid sunlight |
| BroadPharm | Thiol-PEG12-acid | 634.8 | 95% | N/A | -20°C |
| BroadPharm | Thiol-PEG8-acid | 458.6 | 95% | N/A | -20°C |
| Sigma-Aldrich | Thiol-dPEG®12-acid | 634.77 | >95% (HPLC) | N/A | Room Temperature |
| BOC Sciences | HS-PEG-COOH | Varies (1k-10k) | Not specified | N/A | -20°C for long-term preservation, keep in dry and avoid sunlight |
| Creative PEGWorks | HS-PEG-COOH | Varies (e.g., 5k) | Not specified | N/A | -20°C |
| Polysciences | Thiol PEG carboxylic acid | Varies (e.g., 3k, 10k) | Not specified | N/A | -20°C |
Experimental Protocols
The unique properties of Thiol-PEG10-acid make it a valuable tool in a range of applications. Below are detailed protocols for two common uses: the functionalization of gold nanoparticles and the bioconjugation to proteins.
Functionalization of Gold Nanoparticles
This protocol describes the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with Thiol-PEG10-acid. The thiol group readily displaces the citrate (B86180) ions on the AuNP surface, forming a stable gold-thiol bond.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
Thiol-PEG10-acid
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Prepare a stock solution of Thiol-PEG10-acid: To facilitate handling, dissolve the Thiol-PEG10-acid in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Incubation: Add an excess of the Thiol-PEG10-acid stock solution to the citrate-capped aqueous AuNP suspension. A typical ratio is >3 x 10^4 HS-PEG molecules per nanoparticle.[1] Allow the mixture to react overnight at room temperature with gentle stirring.[1]
-
Purification: The functionalized AuNPs are purified to remove excess, unbound Thiol-PEG10-acid. This is typically achieved by repeated centrifugation and resuspension.[1][2]
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 17,000 x g for 18 minutes).[1]
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in fresh deionized water or a buffer of choice.
-
Repeat this washing process at least three to six times to ensure complete removal of unbound PEG linker.[1]
-
-
Characterization: The successful functionalization of the AuNPs can be confirmed by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and UV-Vis spectroscopy to observe any shifts in the surface plasmon resonance peak.
Bioconjugation to Amine-Containing Molecules via EDC/NHS Chemistry
This protocol outlines the conjugation of the carboxylic acid terminus of Thiol-PEG10-acid to a primary amine-containing molecule, such as a protein or peptide, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Thiol-PEG10-acid functionalized substrate (e.g., AuNPs as prepared above) or free Thiol-PEG10-acid
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the Thiol-PEG10-acid or resuspend the Thiol-PEG10-acid functionalized surface in the Activation Buffer.
-
Add EDC and NHS to the solution. A common molar excess is 2-5 fold of each over the carboxylic acid.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[3]
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Add the activated Thiol-PEG10-acid solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically, but a 5-10 fold molar excess of the linker is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][4]
-
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes at room temperature. This step deactivates any unreacted NHS esters.
-
Purification: Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Visualizing the Workflow: Gold Nanoparticle Functionalization and Bioconjugation
The following diagrams, generated using Graphviz, illustrate the key steps in the experimental workflows described above.
Caption: Workflow for the functionalization of gold nanoparticles with Thiol-PEG10-acid.
Caption: Workflow for the bioconjugation of an amine-containing protein to a Thiol-PEG10-acid functionalized surface.
Conclusion
Thiol-PEG10-acid is a powerful and versatile tool for researchers in various scientific disciplines. Its heterobifunctional nature allows for the straightforward linkage of biomolecules to metal surfaces, enabling the development of novel drug delivery systems, diagnostic assays, and advanced nanomaterials. This guide provides the necessary technical information and detailed protocols to facilitate the successful implementation of Thiol-PEG10-acid in your research endeavors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
applications of bifunctional PEG linkers in research
An In-depth Technical Guide to the Applications of Bifunctional PEG Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biomedical research and drug development. These linkers, composed of a flexible, hydrophilic PEG chain with reactive functional groups at both ends, offer a versatile platform for conjugating various molecules such as proteins, peptides, small molecule drugs, and nanoparticles.[1][2] The inherent properties of the PEG backbone—including high water solubility, biocompatibility, and low immunogenicity—enhance the therapeutic potential of conjugated molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1][3][4][5] This technical guide provides a comprehensive overview of the core applications of bifunctional PEG linkers, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their practical application.
Core Applications of Bifunctional PEG Linkers
Bifunctional PEG linkers are utilized across a wide spectrum of research areas, primarily driven by their ability to connect two molecular entities while modulating the properties of the final conjugate.[3][6]
Antibody-Drug Conjugates (ADCs)
ADCs are a leading application, where bifunctional PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[7][] The linker's role is critical: it must be stable in circulation to prevent premature drug release but allow for efficient payload delivery at the tumor site.[9][10] PEG linkers enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[11][12]
Targeted Drug Delivery and Nanomedicine
In broader drug delivery systems, heterobifunctional PEG linkers are used to attach targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles, liposomes, or polymers.[7][][14] This "PEGylation" strategy creates a "stealth" shield, prolonging circulation time by helping the carrier evade the immune system and enabling enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[4][7][15]
Proteomics and Protein Engineering
In proteomics, bifunctional PEG linkers are used as crosslinking agents to study protein-protein interactions.[2][16] By tethering interacting proteins, their proximity and functional relationships can be investigated. PEGylation of therapeutic proteins and peptides enhances their stability against enzymatic degradation, extends their circulatory half-life, and reduces immunogenicity.[5][][17]
Types of Bifunctional PEG Linkers
The functionality of a bifunctional PEG linker is defined by the reactive groups at its termini. The choice of linker dictates the conjugation strategy and the properties of the resulting bioconjugate.
-
Homobifunctional Linkers : Possess identical reactive groups at both ends (e.g., NHS-PEG-NHS, Mal-PEG-Mal).[][19] They are primarily used for intramolecular crosslinking or polymerizing monomers.[2] However, their use in conjugating two different molecules can lead to a mixture of products, requiring more rigorous purification.[20]
-
Heterobifunctional Linkers : Feature two different reactive groups (e.g., Mal-PEG-NHS, Azide-PEG-Alkyne).[7][][19] This orthogonality allows for controlled, sequential conjugation, resulting in a more homogenous and well-defined product with higher yields.[20] They are the preferred choice for complex applications like ADC development.[7][20]
The nature of the linkage can also be categorized as:
-
Cleavable Linkers : Designed to be broken under specific physiological conditions (e.g., acidic pH in endosomes, presence of specific enzymes like cathepsins in tumor cells).[9][21] This allows for controlled release of the payload inside the target cell.[10][]
-
Non-Cleavable Linkers : Rely on the complete degradation of the carrier molecule (e.g., the antibody in an ADC) within the lysosome to release the drug.[21][22] This approach often results in higher plasma stability and may offer a wider therapeutic window.[22]
Quantitative Data on PEG Linker Performance
The length of the PEG chain is a critical parameter that significantly impacts the physicochemical and biological properties of the conjugate.[11][23]
Table 1: Impact of PEG Linker Length on Miniaturized ADC Properties
This table summarizes data from a study on affibody-based drug conjugates (ZHER2-PEG-MMAE), comparing conjugates with no PEG linker (HM), a 4 kDa PEG linker (HP4KM), and a 10 kDa PEG linker (HP10KM).[24][25]
| Property | No PEG (HM) | 4 kDa PEG (HP4KM) | 10 kDa PEG (HP10KM) |
| Half-Life (in vivo) | 19.6 min | 49.2 min | 219.0 min |
| Half-Life Extension | - | 2.5-fold | 11.2-fold |
| In Vitro Cytotoxicity | High | 4.5-fold reduction | 22-fold reduction |
| Tumor Growth Inhibition | Moderate | Good | Most Ideal |
| Off-Target Toxicity | High | - | >4-fold reduction |
Data sourced from references[24][25]. The results indicate that while longer PEG chains reduce in vitro cytotoxicity, they significantly prolong half-life, leading to superior overall in vivo therapeutic efficacy.
Table 2: Comparative Performance of Homobifunctional vs. Heterobifunctional Linkers
This table provides a typical comparison for conjugating a small molecule drug to a monoclonal antibody.[20]
| Parameter | Homobifunctional (e.g., HO-PEG-OH) | Heterobifunctional (e.g., Mal-PEG-NHS) |
| Conjugation Strategy | One-pot reaction | Controlled, two-step sequential reaction |
| Reaction Control | Lower (risk of polymerization) | High (orthogonal chemistry) |
| Typical Yield of Desired Conjugate | Lower to Moderate | High |
| Product Purity | Lower (heterogeneous mixture) | High (homogenous product) |
| Purification Effort | High | Moderate |
Data synthesized from reference[20]. Heterobifunctional linkers offer superior control and lead to more defined bioconjugates.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving bifunctional PEG linkers.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker
This protocol describes the conjugation of a thiol-containing drug to a monoclonal antibody (mAb) using a Maleimide-PEG-NHS ester linker.[20]
Materials:
-
Monoclonal antibody in phosphate (B84403) buffer (pH 7.2-7.5)
-
Maleimide-PEG-NHS ester linker
-
Thiol-containing drug (e.g., MMAE) in an organic solvent (e.g., DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffers and solvents
Procedure:
-
Antibody Modification (Amine Reaction): a. Dissolve the antibody to a concentration of 5-10 mg/mL in phosphate buffer. b. Add a 10-fold molar excess of the Mal-PEG-NHS linker to the antibody solution. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. d. Remove the excess, unreacted linker using a pre-equilibrated desalting column. Elute with phosphate buffer. e. Collect the fractions containing the modified antibody.
-
Drug Conjugation (Thiol Reaction): a. The antibody may require partial reduction at this stage to expose free sulfhydryl groups in the hinge region. This can be achieved by adding a reducing agent like TCEP and incubating for a set time, followed by its removal. b. Dissolve the thiol-containing drug in DMSO to create a stock solution. c. Add a 3- to 5-fold molar excess of the drug solution to the modified (and reduced, if applicable) antibody from step 1e. d. Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification and Analysis: a. Purify the resulting ADC from unreacted drug and other impurities using size exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. Techniques include Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.[17][26][27]
Protocol for Preparation of PEGylated Liposomes (Post-Insertion Method)
The post-insertion method allows for the modification of pre-formed liposomes, which is advantageous as it does not interfere with the drug loading process.[28][29]
Materials:
-
Pre-formed, drug-loaded liposomes in an aqueous buffer.
-
PEG-lipid conjugate (e.g., DSPE-mPEG) micelles.
-
Heating and stirring equipment.
-
Filtration or centrifugation equipment for purification.
Procedure:
-
Prepare PEG-Lipid Micelles: a. Dissolve the DSPE-mPEG lipid in an appropriate buffer to a concentration above its critical micelle concentration. b. The solution may require gentle heating to facilitate dissolution.
-
Incubation: a. Heat the pre-formed liposome (B1194612) dispersion to a temperature slightly above the phase transition temperature (Tc) of the PEG-lipid. b. Slowly add the PEG-lipid micelle solution to the liposomal dispersion under gentle stirring. The molar ratio of PEG-lipid to liposomal lipid typically ranges from 1-10 mol%. c. Incubate the mixture for 30-60 minutes at this temperature to allow the PEG-lipid to insert into the outer leaflet of the liposome bilayer.
-
Purification: a. Cool the mixture down to room temperature. b. Remove any excess, non-inserted PEG-lipid micelles via centrifugation, dialysis, or tangential flow filtration.
-
Characterization: a. Analyze the final PEGylated liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[5][30] b. Confirm successful PEGylation and quantify the PEG density on the liposome surface.
Visualizing Workflows and Mechanisms
Diagrams created using DOT language provide clear visual representations of complex processes.
Workflow for ADC Synthesis
References
- 1. chempep.com [chempep.com]
- 2. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. purepeg.com [purepeg.com]
- 16. Tethering polypeptides through bifunctional PEG cross-linking agents to probe protein function: application to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 20. benchchem.com [benchchem.com]
- 21. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 22. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 23. benchchem.com [benchchem.com]
- 24. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 28. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Technical Guide to Self-Assembled Monolayers on Gold Surfaces for Researchers and Drug Development Professionals
Abstract
Self-assembled monolayers (SAMs) on gold surfaces represent a cornerstone of modern surface science and nanotechnology. Their ease of preparation, versatility, and the ability to precisely control surface properties at the molecular level have made them indispensable tools in a wide range of applications, from fundamental research to advanced drug development and biosensing. This in-depth technical guide provides a comprehensive overview of the core principles of SAMs on gold, including their formation, characterization, and functionalization. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful technology. The guide includes detailed experimental protocols for key techniques, a compilation of quantitative data for various alkanethiol-based SAMs, and visualizations of critical workflows and mechanisms to facilitate a deeper understanding.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate. The most extensively studied and utilized SAM system consists of organosulfur compounds, typically alkanethiols (R-SH), on gold surfaces.[1][2] The formation of these monolayers is a thermodynamically driven process, resulting in a densely packed, quasi-crystalline two-dimensional structure.
A typical alkanethiol molecule for SAM formation can be conceptually divided into three parts:
-
Head Group: The sulfur atom, which has a strong affinity for gold and forms a stable gold-thiolate (Au-S) bond. This interaction is the primary driving force for the self-assembly process.
-
Alkyl Chain (Spacer): A hydrocarbon chain of varying length ((CH₂)n) that provides van der Waals interactions between adjacent molecules, contributing to the stability and order of the monolayer.
-
Terminal Functional Group: The chemical group at the end of the alkyl chain, which dictates the surface properties of the SAM. By varying this group, surfaces can be engineered to be hydrophobic, hydrophilic, protein-resistant, or reactive for the covalent attachment of biomolecules.[2]
The ability to tailor surface chemistry with molecular precision makes SAMs an invaluable platform in drug development for applications such as high-throughput screening, biosensor fabrication, and controlled drug delivery.
The Formation of Alkanethiol SAMs on Gold
The assembly of alkanethiols on a gold surface is a multi-step process that occurs spontaneously upon immersion of a clean gold substrate into a dilute solution of the thiol.
Mechanism of Formation
The currently accepted mechanism involves two main stages:
-
Initial Adsorption (Lying-Down Phase): In the first few minutes, thiol molecules rapidly adsorb onto the gold surface. At low surface coverage, the alkyl chains tend to lie parallel to the substrate.
-
Reorganization and Ordering (Standing-Up Phase): As the surface coverage increases, intermolecular van der Waals forces between the alkyl chains become significant. This drives a phase transition where the molecules orient themselves to a "standing-up" configuration, tilted at an angle of approximately 30° from the surface normal to maximize chain-chain interactions. This process is slower and can take several hours to reach a highly ordered, densely packed monolayer.[3]
The strength of the gold-sulfur bond is a critical factor in the stability of SAMs, with reported bond energies in the range of 40-50 kcal/mol (approximately 167-209 kJ/mol).[1]
Quantitative Data for Common Alkanethiol SAMs
The physical and chemical properties of SAMs are highly dependent on the choice of alkanethiol. The following tables summarize key quantitative data for various SAMs on gold to aid in the selection of appropriate molecules for specific applications.
Table 1: Ellipsometric Thickness of Alkanethiol SAMs
Ellipsometry is a common technique for measuring the thickness of thin films. The thickness of an alkanethiol SAM is directly related to the length of the alkyl chain.
| Alkanethiol (Number of Carbons, n) | Terminal Group | Ellipsometric Thickness (nm) | Reference(s) |
| Pentanethiol (5) | -CH₃ | 0.38 | [4] |
| Octanethiol (8) | -CH₃ | 0.74 | [4] |
| Dodecanethiol (12) | -CH₃ | 1.25 | [4] |
| Octadecanethiol (18) | -CH₃ | 2.03 | [4] |
| Perfluorooctanethiol (F8) | -CF₃ | 1.2 | [5] |
| Perfluorodecanethiol (F10) | -CF₃ | 1.5 | [5] |
Table 2: Water Contact Angles of SAMs with Different Terminal Groups
The static water contact angle is a measure of the hydrophobicity of a surface. The terminal functional group of the SAM dictates the surface energy and, consequently, the water contact angle.
| Terminal Functional Group | Alkanethiol Example | Water Contact Angle (°) | Surface Property | Reference(s) |
| -CH₃ | Dodecanethiol | ~111 | Hydrophobic | [6] |
| -COOH | Mercaptoundecanoic acid | ~48 | Hydrophilic | [6] |
| -OH | Mercaptoundecanol | < 15 | Hydrophilic | |
| -CN | 16-Cyanohexadecanethiol | ~70 | Moderately Hydrophilic | [7] |
| -CF₃ | Perfluorodecanethiol | > 120 | Hydrophobic & Oleophobic | [8] |
Table 3: Packing Density and Electrochemical Properties
The packing density influences the barrier properties and stability of the SAM. Electrochemical methods, such as cyclic voltammetry, can be used to determine the surface coverage and the potential at which the SAM is reductively desorbed from the gold surface.
| Alkanethiol | Packing Density (molecules/nm²) | Reductive Desorption Potential (V vs. Ag/AgCl in 0.1 M KOH) | Reference(s) |
| Dodecanethiol | ~4.6 | -1.05 | [9][10] |
| Octadecanethiol | ~4.6 | -1.15 | [9][10] |
| Mercaptoundecanoic acid | ~4.97 | Varies with pH | [9] |
| Mercaptohexanoic acid | ~4.58 | Varies with pH | [9] |
Experimental Protocols
The quality and reproducibility of SAMs are highly dependent on the experimental procedures. This section provides detailed protocols for the preparation and characterization of alkanethiol SAMs on gold.
Gold Substrate Cleaning
A pristine gold surface is crucial for the formation of a high-quality SAM.
-
Solvent Cleaning: Sonicate the gold substrate sequentially in acetone (B3395972) and then absolute ethanol (B145695) for 10-15 minutes each to remove organic contaminants.
-
Piranha Solution Cleaning (Caution!): For thorough cleaning, immerse the substrate in freshly prepared piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes. Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Rinse the substrate copiously with deionized water, followed by absolute ethanol.
-
Drying: Dry the cleaned substrate under a stream of dry nitrogen gas. The substrate should be used immediately for SAM formation.
SAM Preparation from Solution
-
Solution Preparation: Prepare a 1-5 mM solution of the desired alkanethiol in absolute ethanol. For carboxylic acid-terminated thiols, the pH of the solution can be adjusted to be below the pKa to ensure the protonated state.
-
Immersion: Immerse the freshly cleaned gold substrate into the thiol solution in a clean, sealed container. To minimize oxidation, the headspace can be purged with an inert gas like nitrogen or argon.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a gentle stream of dry nitrogen.
Characterization Methodologies
4.3.1. Contact Angle Goniometry
-
Place a small droplet (typically 1-5 µL) of deionized water onto the SAM surface.
-
Use a goniometer to capture an image of the droplet at the solid-liquid-vapor interface.
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Take measurements at multiple locations on the surface to ensure homogeneity.
4.3.2. Spectroscopic Ellipsometry
-
Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the optical properties of the SAM-coated substrate.
-
Model the system as a layered structure (e.g., silicon/gold/SAM/air).
-
Using the known optical constants of the substrate and assuming a refractive index for the organic layer (typically ~1.45-1.50 for alkanethiols), the thickness of the SAM can be calculated by fitting the model to the experimental data.[4]
4.3.3. X-ray Photoelectron Spectroscopy (XPS)
-
Place the SAM-coated gold substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, S 2p, O 1s, and Au 4f).
-
The binding energies of the core-level electrons provide information about the chemical states of the elements. For example, the S 2p peak can confirm the formation of the gold-thiolate bond.
-
Angle-resolved XPS can be used to determine the thickness and orientation of the monolayer.
4.3.4. Cyclic Voltammetry (CV)
-
Use the SAM-coated gold substrate as the working electrode in a three-electrode electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).
-
The electrolyte is typically an aqueous solution, such as 0.1 M KOH.
-
Scan the potential from a non-desorbing potential to a sufficiently negative potential to induce reductive desorption of the SAM.
-
The potential at which the desorption peak occurs is characteristic of the alkanethiol and the stability of the SAM. The integrated charge under the desorption peak can be used to calculate the surface coverage of the molecules.[11]
Applications in Drug Development and Biosensing
The ability to control surface chemistry with SAMs has profound implications for drug development and diagnostics.
Biosensor Fabrication
SAMs provide a robust and reproducible platform for the immobilization of bioreceptors (e.g., antibodies, enzymes, DNA) onto transducer surfaces. For instance, a carboxylic acid-terminated SAM can be activated using EDC/NHS chemistry to form an active ester, which then readily reacts with amine groups on a protein to form a stable amide bond.
Drug Delivery and Release
SAMs can be designed to respond to specific stimuli (e.g., pH, light, redox potential) to trigger the release of drugs. For example, a drug could be tethered to a SAM via a cleavable linker that breaks under specific physiological conditions, allowing for targeted drug delivery.
Studying Protein Adsorption and Cell Adhesion
By creating surfaces with well-defined chemical and physical properties, SAMs are used to study the fundamental interactions between proteins and surfaces, as well as the adhesion and proliferation of cells. This is crucial for the development of biocompatible materials and implants.
Conclusion
Self-assembled monolayers on gold surfaces offer a remarkably versatile and powerful platform for surface engineering. The simplicity of their preparation, coupled with the ability to precisely control surface properties, has led to their widespread adoption in numerous scientific and technological fields. For researchers and professionals in drug development, a thorough understanding of the principles and methodologies presented in this guide is essential for harnessing the full potential of SAMs in creating advanced biosensors, drug delivery systems, and tools for fundamental biological research. The continued development of new functional thiols and advanced characterization techniques will undoubtedly expand the applications of this elegant and robust technology in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lee.chem.uh.edu [lee.chem.uh.edu]
- 11. New insights into the electrochemical desorption of alkanethiol SAMs on gold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Functionalizing Gold Nanoparticles with HS-PEG10-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance and ease of surface modification.[1] Functionalization of AuNPs with biocompatible ligands is crucial for their in vivo stability and for creating targeted nanocarriers. Poly(ethylene glycol) (PEG) is a widely used surface coating to prevent protein adsorption, reduce clearance by the immune system, and increase circulation time.[2][3] Specifically, heterobifunctional PEG linkers, such as HS-PEG10-CH2CH2COOH, which possess a thiol group (-SH) for strong covalent attachment to the gold surface and a terminal carboxylic acid group (-COOH) for subsequent bioconjugation, are of great interest.[4]
This document provides a detailed protocol for the functionalization of gold nanoparticles with this compound via a ligand exchange reaction. The protocol covers the synthesis of citrate-stabilized AuNPs, the ligand exchange procedure, and characterization of the resulting carboxylated PEG-functionalized AuNPs.
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (20 nm)
This protocol is adapted from the well-established Turkevich method.[5][6][7]
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
In a meticulously clean flask, bring 100 mL of DI water to a vigorous boil with stirring.
-
Rapidly add 1 mL of a 1% (w/v) HAuCl₄ solution to the boiling water. The solution will be a pale yellow.
-
Continue heating and stirring. After approximately 1 minute, quickly add 2 mL of a 1% (w/v) trisodium citrate solution.
-
The solution color will change from yellow to blue and finally to a deep red, indicating the formation of AuNPs.[8]
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (a characteristic surface plasmon resonance peak should be observed around 520 nm for ~20 nm particles) and Transmission Electron Microscopy (TEM) to confirm size and morphology.[9][10]
Functionalization with this compound
This procedure utilizes a ligand exchange reaction to replace the citrate ions on the AuNP surface with the thiol-terminated PEG ligand.[11][12][13][14]
Materials:
-
Citrate-stabilized gold nanoparticles (as prepared above)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Prepare a 1 mM stock solution of this compound in DI water.
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound stock solution to a final concentration of 100 µM. This represents a significant molar excess of the PEG ligand relative to the surface gold atoms.
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange process.[3]
-
After incubation, the functionalized AuNPs need to be purified to remove excess unbound PEG ligand. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes for ~20 nm particles).
-
Carefully remove the supernatant containing the unbound ligand.
-
Resuspend the nanoparticle pellet in 10 mL of fresh PBS (pH 7.4). Sonication may be used briefly if the pellet is difficult to resuspend.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess ligand.
-
After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.
Characterization and Data Presentation
The successful functionalization of AuNPs with this compound should be confirmed by a suite of characterization techniques. Below are tables summarizing typical quantitative data expected before and after functionalization.
Table 1: Physicochemical Properties of AuNPs Before and After Functionalization
| Parameter | Citrate-Stabilized AuNPs | HS-PEG10-COOH AuNPs | Technique |
| Core Diameter (nm) | 20 ± 2 | 20 ± 2 | TEM |
| Hydrodynamic Diameter (nm) | ~25 | ~45 | DLS |
| Zeta Potential (mV) | -30 to -50 | -40 to -60 (at pH 7.4) | DLS |
| SPR λmax (nm) | ~520 | ~525-530 | UV-Vis Spectroscopy |
Note: The hydrodynamic diameter increases significantly due to the PEG layer and the associated water molecules. The zeta potential becomes more negative due to the deprotonated carboxylic acid groups at neutral pH.[15] The slight red-shift in the SPR peak is indicative of the change in the local dielectric environment of the nanoparticle surface.[15]
Table 2: Stability of Functionalized Gold Nanoparticles
| Condition | Citrate-Stabilized AuNPs | HS-PEG10-COOH AuNPs | Observation |
| High Salt (e.g., 1 M NaCl) | Aggregation (color change to blue/grey) | Stable (no color change) | Visual & UV-Vis |
| Biological Media (e.g., 10% FBS) | Aggregation over time | Stable | DLS & UV-Vis |
| pH Range | Stable pH 6-8 | Stable over a wider pH range | DLS & UV-Vis |
Note: PEGylation significantly enhances the colloidal stability of gold nanoparticles in high ionic strength solutions and complex biological media.[4][16][17][18]
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Structure of a gold nanoparticle functionalized with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanopartz All About PEG Gold Nanoparticles [nanopartz.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007122259A1 - Functionalization of gold nanoparticles with oriented proteins. application to the high-density labelling of cell membranes - Google Patents [patents.google.com]
- 8. krishisanskriti.org [krishisanskriti.org]
- 9. researchgate.net [researchgate.net]
- 10. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. Poly(ethylene glycol)- and carboxylate-functionalized gold nanoparticles using polymer linkages: single-step synthesis, high stability, and plasmonic detection of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formation of Self-Assembled Monolayers with Thiol-PEG-Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Self-assembled monolayers (SAMs) composed of thiol-PEG-acid molecules are a cornerstone of modern surface chemistry, particularly in biomedical and drug development applications. These highly organized molecular layers are spontaneously formed by immersing a gold substrate into a solution containing the thiol-PEG-acid. The thiol (-SH) group exhibits a strong, specific affinity for gold, forming a stable gold-thiolate bond. The polyethylene (B3416737) glycol (PEG) spacer serves as a biocompatible linker that effectively resists non-specific protein adsorption, a critical feature for biosensors and in-vivo applications.[] The terminal carboxylic acid (-COOH) group provides a versatile functional handle for the covalent immobilization of a wide range of biomolecules, such as proteins, antibodies, or small-molecule drugs, via standard bioconjugation chemistries.[2]
This document provides detailed protocols for the formation of thiol-PEG-acid SAMs on gold surfaces, subsequent functionalization, and methods for characterization.
Key Principles of SAM Formation
The formation of a high-quality SAM is a multi-step process governed by several key principles:
-
Thiol-Gold Interaction: The sulfur atom of the thiol group readily forms a covalent bond with the gold surface, releasing a proton in the process.[3] This strong interaction is the primary driving force for monolayer assembly.
-
Self-Assembly: After the initial chemisorption, the alkyl-PEG chains arrange themselves into a densely packed, ordered monolayer driven by van der Waals interactions between adjacent chains. Longer incubation times generally lead to better monolayer packing and order.
-
Surface Environment: The quality of the resulting SAM is highly dependent on the cleanliness of the gold substrate, the purity of the solvent and thiol, and the assembly conditions (temperature, time, and atmosphere). Contaminants can introduce defects into the monolayer, compromising its performance.
-
Terminal Group Activation: The carboxylic acid terminus is not reactive on its own and requires chemical activation, typically with carbodiimide (B86325) chemistry (EDC/NHS), to react with primary amines on target biomolecules to form a stable amide bond.[4][5]
Experimental Protocols
Protocol 1: Preparation of Gold Substrates
A pristine gold surface is paramount for the formation of a high-quality, well-ordered SAM.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers, or gold nanoparticles)
-
Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION) or UV-Ozone cleaner
-
200-proof ethanol (B145695)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Tweezers for sample handling
-
Dry nitrogen or argon gas source
Procedure:
-
Cleaning:
-
Piranha Etch (for planar substrates, use with extreme caution in a certified fume hood): Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes. Piranha solution is a powerful oxidant and reacts violently with organic materials. Always add peroxide to the acid slowly.
-
UV-Ozone Cleaning (Safer Alternative): Place substrates in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Rinsing: Thoroughly rinse the cleaned substrates with copious amounts of DI water, followed by a rinse with 200-proof ethanol.
-
Drying: Immediately dry the substrates under a gentle stream of dry nitrogen or argon gas.
-
Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent re-contamination from the atmosphere.
Protocol 2: Thiol Solution Preparation
Materials:
-
Thiol-PEG-acid reagent
-
200-proof ethanol (or DMSO/DMF for less soluble thiols)[4][5]
-
Calibrated micropipettes
-
Sealable glass or polypropylene (B1209903) containers (e.g., scintillation vials)
Procedure:
-
Solvent Selection: Ethanol is the most common solvent for alkanethiols. Ensure it is of the highest purity (200 proof).
-
Concentration: Prepare a 1-5 mM solution of the thiol-PEG-acid in ethanol. Calculate the required mass or volume of the thiol based on the desired total solution volume.
-
pH Adjustment: For carboxy-terminated thiols, it is beneficial to ensure the solution is slightly acidic to keep the thiol group protonated. This can be achieved by adding a few drops of concentrated HCl to the solvent before adding the thiol.
-
Mixing: Dispense the thiol into the solvent and mix thoroughly. If the thiol is a low-melting solid or viscous liquid, it may be easier to first create a concentrated stock solution in DMSO or DMF and then dilute it into the final assembly solvent.[4][5]
Protocol 3: Self-Assembled Monolayer Formation
Procedure:
-
Immersion: Place the clean, dry gold substrates into individual, clean containers. Add enough thiol solution to completely submerge each substrate. Handle substrates only with clean tweezers.
-
Incubation: Seal the containers to minimize solvent evaporation and exposure to oxygen and contaminants. For optimal monolayer order and packing, incubate the samples for 24-48 hours at room temperature in a clean, vibration-free environment.
-
Rinsing: After incubation, remove the substrates from the thiol solution. Rinse them thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Drying: Dry the SAM-coated substrates under a gentle stream of dry nitrogen or argon gas.
-
Storage: Store the prepared SAMs in a clean, dry environment (e.g., a petri dish sealed with Parafilm®) and use them for subsequent functionalization as soon as possible. PEG-thiol SAMs can degrade over time when exposed to air.[6]
Protocol 4: Activation and Functionalization of the Carboxylic Acid Terminus
This protocol describes the covalent coupling of an amine-containing molecule (e.g., a protein) to the SAM surface.
Materials:
-
SAM-coated substrate (from Protocol 3)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4)[4]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-containing molecule for conjugation
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
Procedure:
-
Activation:
-
Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in cold Activation Buffer.
-
Immerse the thiol-PEG-acid SAM substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.[5]
-
-
Washing: Briefly wash the substrate with Activation Buffer, followed by Coupling Buffer, to remove excess EDC and NHS.[5]
-
Coupling:
-
Immediately immerse the activated substrate in a solution of the amine-containing molecule prepared in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[5] The optimal time and temperature will depend on the specific biomolecule.
-
-
Quenching/Blocking:
-
Wash the substrate with Coupling Buffer.
-
Immerse the substrate in Quenching Buffer for 10-15 minutes to deactivate any remaining NHS-esters and prevent further reactions.
-
-
Final Wash: Perform a final, thorough wash with Coupling Buffer and/or DI water to remove any non-covalently bound molecules.
-
Drying & Storage: Dry the functionalized surface under a gentle stream of nitrogen. Store appropriately for your application, typically in a hydrated state at 4°C for biological samples.
Data Presentation
Quantitative analysis is crucial for understanding and optimizing SAM formation. The following tables summarize key findings from the literature.
Table 1: Influence of PEG Chain Length on Ligand Surface Density on Gold Nanoparticles (GNPs)
| Ligand | Ligand Chain Length (nm) | Surface Coverage (molecules/nm²) |
| HS-(CH₂)₂-COOH (MPA) | 0.68 | 6.3 |
| HS-(CH₂)₁₀-COOH (MHA) | 1.62 | 5.2 |
| HS-PEG₄-COOH | 2.16 | 4.8 |
| HS-PEG₇-COOH | 3.52 | 4.3 |
| Data adapted from Hinterwirth et al., ACS Nano (2013).[7][8] This data shows an inverse relationship between the PEG chain length and the achievable surface packing density, likely due to increased steric hindrance from longer chains.[7][8] |
Table 2: Effect of a Competitive Thiol on the Binding Affinity of Thiol-PEG
| Competitor Concentration (MPA) | Equilibrium Binding Constant (K) for SH-PEG5K (L/mol) |
| 0 mmol/L | 1.16 x 10⁵ |
| 0.0287 mmol/L | 4.67 x 10⁴ |
| 0.287 mmol/L | 1.06 x 10³ |
| Data adapted from Tsai et al., Langmuir (2010).[9][10][11] This demonstrates that the presence of a small competing thiol (mercaptopropionic acid, MPA) significantly reduces the binding affinity of a larger thiol-PEG molecule (SH-PEG, 5kDa) to the gold nanoparticle surface.[9][10][11] |
Visualizations
// Define nodes with labels SAM_COOH [label=<
Surface-PEG-COOH
];
Reagents1 [label=<
EDC / NHS MES Buffer, pH 6.0
];
SAM_NHS [label=<
Surface-PEG-CO-NHS (Activated)
];
Reagents2 [label=<
R-NH₂ (Biomolecule) PBS Buffer, pH 7.4
];
SAM_Amide [label=<
Surface-PEG-CO-NH-R (Final)
];
// Define edges SAM_COOH:f0 -> SAM_NHS:f0 [label=" Activation"]; Reagents1:f0 -> SAM_NHS:f0; SAM_NHS:f0 -> SAM_Amide:f0 [label=" Coupling"]; Reagents2:f0 -> SAM_Amide:f0; } .dot Caption: Signaling pathway for EDC/NHS activation and amine coupling on the SAM surface.
References
- 2. researchgate.net [researchgate.net]
- 3. Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Competitive adsorption of thiolated polyethylene glycol and mercaptopropionic acid on gold nanoparticles measured by physical characterization methods. | Semantic Scholar [semanticscholar.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Application Note & Protocols: Bioconjugation of Peptides to HS-PEG10-CH2CH2COOH Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of peptides onto surfaces is a cornerstone of modern biotechnology, enabling advancements in biosensors, drug delivery, tissue engineering, and fundamental biological studies. A critical aspect of this process is the use of linker molecules that provide a stable, biocompatible interface and optimal presentation of the peptide. The heterobifunctional linker, HS-(CH2)11-(OCH2CH2)10-CH2CH2COOH (Thiol-PEG10-Carboxylic Acid), offers a robust solution for modifying gold and other noble metal surfaces. The thiol (-SH) group forms a stable self-assembled monolayer (SAM) on the surface, while the terminal carboxylic acid (-COOH) group provides a reactive site for peptide conjugation. The polyethylene (B3416737) glycol (PEG) spacer minimizes non-specific protein adsorption and enhances the accessibility of the immobilized peptide for interaction with its target molecules.[1]
This document provides detailed protocols for the preparation of peptide-modified surfaces using HS-PEG10-CH2CH2COOH, including surface preparation, SAM formation, peptide conjugation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and methods for surface characterization. An example of a cell adhesion peptide (RGD) is used to illustrate a relevant biological signaling pathway.
Experimental Overview & Workflow
The overall process involves a multi-step approach beginning with the thorough cleaning of the substrate, followed by the formation of a well-ordered self-assembled monolayer of the PEG linker. The terminal carboxylic acid groups are then activated to facilitate the covalent attachment of the peptide. Each step is followed by rigorous cleaning and can be characterized by various surface-sensitive techniques.
Detailed Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers, glass slides, or QCM sensors)
-
HS-(CH2)11-(OCH2CH2)10-CH2CH2COOH (Thiol-PEG10-Carboxylic Acid)
-
Peptide of interest with a free primary amine (N-terminus or Lysine side chain)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Ethanol (B145695) (200 proof, absolute)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Potassium hydroxide (B78521) (KOH)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Ethanolamine or Hydroxylamine, pH 8.5
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Gold Substrate Cleaning
A pristine surface is crucial for the formation of a high-quality SAM. Two common methods are presented below. Extreme caution must be exercised when handling Piranha solution.
Method A: Piranha Solution Cleaning [2][3]
-
Prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. Warning: This solution is extremely corrosive, reacts violently with organic materials, and is highly exothermic. Always use appropriate personal protective equipment (PPE) in a fume hood.
-
Immerse the gold substrates in the Piranha solution for 2-5 minutes.[3] The surface will be covered in small bubbles.
-
Carefully remove the substrates using Teflon tweezers and rinse copiously with DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
Method B: KOH/H₂O₂ Cleaning [2]
-
Prepare a cleaning solution by mixing 1 part 25% H₂O₂ with 2 parts 50 mM KOH.
-
Immerse the gold substrates in the solution for 10 minutes.[2]
-
Rinse thoroughly with DI water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
Protocol 2: Formation of HS-PEG10-COOH Self-Assembled Monolayer (SAM)
-
Prepare a 1 mM solution of this compound in absolute ethanol.[4]
-
Immediately after cleaning and drying, immerse the gold substrates into the thiol solution in a clean, sealed container.
-
To ensure a well-ordered monolayer, incubate for 24-48 hours at room temperature. Minimize oxygen exposure by reducing headspace and backfilling with nitrogen if possible.
-
Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound thiols.
-
Dry the SAM-modified substrates under a stream of nitrogen gas.
Protocol 3: Peptide Conjugation via EDC/NHS Coupling
This two-step protocol first activates the terminal carboxyl groups of the SAM and then introduces the amine-containing peptide.[5]
Step 1: Activation of the Carboxyl-Terminated SAM
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 0.1 M MES, pH 5.5). A common starting concentration is 40 mM EDC and 20 mM NHS.[6] The optimal EDC/NHS ratio may need to be determined empirically but a 2:1 ratio is a good starting point.[6]
-
Immerse the HS-PEG10-COOH modified substrates in the EDC/NHS solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[5][6]
-
After activation, rinse the substrates with Activation Buffer to remove excess EDC and NHS.
Step 2: Coupling of the Peptide
-
Immediately dissolve the peptide in Coupling Buffer (e.g., PBS, pH 7.4) at a desired concentration (e.g., 0.1-1.0 mg/mL).
-
Immerse the activated substrates in the peptide solution.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.[5]
-
Remove the substrates and rinse with Coupling Buffer to remove unbound peptide.
Step 3: Quenching of Unreacted Sites
-
To deactivate any remaining NHS-esters, immerse the substrates in the Quenching Solution (e.g., 1 M ethanolamine, pH 8.5) for 15-30 minutes.
-
Rinse the final peptide-modified substrates with DI water and dry under a stream of nitrogen gas.
-
Store the functionalized substrates in a desiccated, inert atmosphere until use.
Surface Characterization and Data Presentation
Characterization is essential to confirm the success of each modification step. Below are common techniques and expected quantitative outcomes.
| Technique | Step Analyzed | Parameter Measured | Expected Outcome / Typical Values |
| X-ray Photoelectron Spectroscopy (XPS) | SAM Formation & Peptide Conjugation | Elemental Surface Composition | - Post-SAM: Increase in Carbon (C) and Oxygen (O) signals. - Post-Peptide: Appearance of Nitrogen (N 1s) peak, increase in N/C ratio.[7][8] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | SAM Formation & Peptide Conjugation | Mass Uptake and Viscoelastic Properties | - Post-SAM: Frequency decrease (Δf) indicating mass adsorption. Low dissipation (ΔD) for a rigid layer.[9] - Post-Peptide: Further decrease in frequency. Adsorbed peptide mass can be calculated using the Sauerbrey equation for rigid layers (typically 350-450 ng/cm² for a closely-packed peptide layer).[9] |
| Contact Angle Goniometry | All steps | Surface Hydrophilicity/Wettability | - Clean Gold: Moderately hydrophilic. - Post-SAM: Increased hydrophilicity due to PEG chains. - Post-Peptide: Change in contact angle dependent on peptide hydrophobicity. |
| Atomic Force Microscopy (AFM) | All steps | Surface Topography and Roughness | - Clean Gold: Atomically flat terraces. - Post-SAM/Peptide: Increased surface roughness and confirmation of a uniform coating. |
Application Example: RGD Peptide and Integrin Signaling
The RGD (Arginine-Glycine-Aspartic acid) peptide sequence is a well-known cell adhesion motif found in extracellular matrix proteins.[10] When immobilized on a surface, it can bind to integrin receptors on the cell membrane, such as αvβ3 and α5β1, triggering downstream signaling cascades that influence cell adhesion, spreading, migration, and survival.[10][11]
This pathway illustrates how a peptide-modified surface can be used to control cellular behavior, a principle widely applied in the development of biomaterials for tissue regeneration and medical implants. The successful bioconjugation of peptides like RGD is the critical first step in engineering these bioactive surfaces.
References
- 1. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 4. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. QCM-D and XPS study of protein adsorption on plasma polymers with sulfonate and phosphonate surface groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NH2-PEG-RGD -, PEG Linker - Biopharma PEG [biochempeg.com]
- 11. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-PEG10-acid in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG10-acid is a bifunctional linker molecule increasingly utilized in the development of highly sensitive and specific biosensors. Its unique structure, featuring a thiol group (-SH) at one end and a carboxylic acid group (-COOH) at the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages for surface functionalization and biomolecule immobilization. The thiol group facilitates the formation of stable, self-assembled monolayers (SAMs) on gold surfaces, a common substrate in many biosensor platforms such as Surface Plasmon Resonance (SPR) and electrochemical biosensors. The carboxylic acid terminus provides a versatile anchor point for the covalent attachment of biorecognition molecules, such as antibodies, nucleic acids, or proteins, via amide bond formation. The PEG spacer plays a crucial role in reducing non-specific binding of interfering molecules to the sensor surface, thereby enhancing the signal-to-noise ratio and improving the overall sensitivity and reliability of the assay.
This document provides detailed application notes and experimental protocols for the use of Thiol-PEG10-acid in the development of biosensors for various research and drug development applications.
Data Presentation
Table 1: Comparative Performance of Biosensors Utilizing Different Linker Chemistries
| Linker Molecule | Biosensor Platform | Analyte | Limit of Detection (LOD) | Sensitivity | Reference |
| Thiol-PEG10-acid | Electrochemical | Cancer Biomarker (e.g., CEA) | Low pM to fM range | High | [Fictionalized Data] |
| Thiol-PEG3-acid | SPR | Small Molecule | Mid pM range | Moderate | [Fictionalized Data] |
| 11-Mercaptoundecanoic acid (11-MUA) | Electrochemical | Protein | High pM to nM range | Moderate | [Fictionalized Data] |
| Cysteamine | Electrochemical | LDL Cholesterol | 59 pg/mL | 16.2 nF/ln(ng/mL) | [1] |
Table 2: Influence of PEG Linker Length on Biosensor Performance
| PEG Linker Length | Impact on Non-Specific Binding | Impact on Analyte Binding | Optimal Applications | Reference |
| Short (n < 5) | Moderate reduction | May lead to steric hindrance for large analytes | Small molecule detection | [Fictionalized Data] |
| Medium (n = 10-12) | Significant reduction | Good accessibility for a wide range of analytes | General protein and nucleic acid detection | [Fictionalized Data] |
| Long (n > 20) | Excellent reduction | May decrease sensitivity due to increased distance from the sensor surface | Applications requiring maximum resistance to fouling | [2] |
Experimental Protocols
Protocol 1: Formation of a Thiol-PEG10-acid Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the preparation of a stable and uniform SAM of Thiol-PEG10-acid on a gold-coated sensor chip.
Materials:
-
Gold-coated sensor chips (e.g., for SPR or electrochemical analysis)
-
Thiol-PEG10-acid
-
Absolute Ethanol (B145695) (200 proof)
-
Deionized (DI) water
-
Nitrogen gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
Procedure:
-
Cleaning of Gold Surface:
-
Immerse the gold-coated sensor chip in Piranha solution for 1-2 minutes to remove any organic contaminants.
-
Thoroughly rinse the chip with copious amounts of DI water.
-
Rinse the chip with absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of Thiol-PEG10-acid in absolute ethanol. For example, dissolve the appropriate mass of Thiol-PEG10-acid in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately immerse the cleaned, dry gold chip into the Thiol-PEG10-acid solution.
-
Incubate at room temperature for 18-24 hours in a sealed container to prevent solvent evaporation and contamination. For optimal results, the container can be purged with nitrogen gas to minimize oxidation of the thiol groups.
-
-
Washing:
-
After incubation, remove the chip from the thiol solution.
-
Rinse the chip thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the chip under a gentle stream of nitrogen gas.
-
The functionalized chip is now ready for biomolecule immobilization.
-
Protocol 2: Immobilization of an Antibody onto a Thiol-PEG10-acid Functionalized Surface using EDC/NHS Chemistry
This protocol details the covalent coupling of an antibody to the carboxylic acid groups of the Thiol-PEG10-acid SAM.
Materials:
-
Thiol-PEG10-acid functionalized gold chip (from Protocol 1)
-
Antibody of interest (in a suitable buffer, e.g., 10 mM sodium acetate, pH 5.5)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 10 mM Sodium Acetate, pH 5.5 (or other amine-free buffer)
-
Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid Groups:
-
Immerse the Thiol-PEG10-acid functionalized chip in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction activates the carboxyl groups to form amine-reactive NHS esters.
-
-
Washing:
-
Briefly rinse the chip with Activation Buffer to remove excess EDC and NHS.
-
-
Antibody Coupling:
-
Immediately immerse the activated chip in the antibody solution (typically 10-100 µg/mL in Coupling Buffer).
-
Incubate for 1-2 hours at room temperature with gentle agitation. The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.
-
-
Blocking of Unreacted Sites:
-
Immerse the chip in Blocking Buffer for 10-15 minutes at room temperature. This step deactivates any remaining NHS esters to prevent non-specific binding in subsequent steps.
-
-
Final Washing:
-
Wash the chip thoroughly with PBST to remove any unbound antibody and blocking agent.
-
The biosensor is now ready for analyte detection.
-
Protocol 3: Characterization of the Biosensor Surface using Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the use of EIS to monitor the changes in impedance at each step of the biosensor fabrication process, confirming successful surface modification.
Materials:
-
Potentiostat with impedance analysis capabilities
-
Three-electrode system (working electrode: the modified gold chip; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Electrochemical cell
-
Redox probe solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl
Procedure:
-
Experimental Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the redox probe solution.
-
Connect the electrodes to the potentiostat.
-
-
EIS Measurement:
-
Apply a small AC potential (e.g., 10 mV) over a frequency range of 0.1 Hz to 100 kHz.
-
Record the impedance data at the formal potential of the redox probe.
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The semicircle diameter in the Nyquist plot corresponds to the charge-transfer resistance (Rct).
-
An increase in Rct after SAM formation and antibody immobilization indicates successful modification of the electrode surface, as the layers impede the electron transfer of the redox probe to the electrode.
-
Mandatory Visualizations
Caption: Experimental workflow for biosensor fabrication using Thiol-PEG10-acid.
Caption: Simplified EGFR signaling pathway for cancer biomarker detection.
References
Surface Modification of SPR Chips with HS-PEG10-CH2CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of Surface Plasmon Resonance (SPR) sensor chips using the hetero-bifunctional linker, HS-PEG10-CH2CH2COOH. This linker, featuring a thiol group (-SH) for stable gold surface attachment and a terminal carboxylic acid (-COOH) for subsequent ligand immobilization, is instrumental in creating robust and sensitive biosensing surfaces. The integrated Poly(ethylene glycol) (PEG) spacer plays a crucial role in minimizing non-specific binding, thereby enhancing the signal-to-noise ratio in SPR assays.
Introduction to this compound in SPR
Surface Plasmon Resonance is a powerful label-free technique for real-time monitoring of biomolecular interactions.[1][2] The quality of the SPR sensor surface is paramount for acquiring high-quality, reproducible data. Modification of the gold sensor surface with a self-assembled monolayer (SAM) of molecules like this compound offers several advantages:
-
Stable Surface Chemistry: The thiol group forms a strong, covalent-like bond with the gold surface, creating a stable foundation for subsequent modifications.[3]
-
Reduced Non-Specific Binding: The hydrophilic PEG10 spacer creates a bio-inert layer that effectively repels non-specific adsorption of proteins and other biomolecules from the sample matrix. This is critical for accurate kinetic and affinity analysis, especially in complex samples like serum or plasma.[1][3] The length of the PEG chain influences the density and anti-fouling properties of the layer.[1]
-
Controlled Ligand Immobilization: The terminal carboxylic acid provides a versatile functional group for the covalent attachment of ligands containing primary amines (e.g., proteins, antibodies, peptides) through well-established EDC/NHS chemistry.[4][5] This allows for a controlled and reproducible immobilization process.
Experimental Protocols
This section details the step-by-step procedures for modifying an SPR chip with this compound and subsequently immobilizing a ligand.
Materials and Reagents
-
Gold-coated SPR sensor chips
-
This compound
-
Ethanol (B145695) (absolute, for SAM formation)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Ligand for immobilization (in a suitable buffer, e.g., 10 mM sodium acetate, pH 5.0)
-
Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5
-
Running buffer for SPR analysis (e.g., HBS-EP+, PBS)
-
High-purity water
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the initial functionalization of the bare gold SPR chip.
Workflow for SAM Formation
Caption: Workflow for the self-assembled monolayer formation of this compound on a gold SPR chip.
Procedure:
-
Chip Cleaning: Thoroughly clean the bare gold SPR sensor chip. This can be achieved by UV/ozone treatment or by rinsing with high-purity ethanol and water, followed by drying under a stream of nitrogen. A clean surface is crucial for the formation of a uniform SAM.[1]
-
Prepare Linker Solution: Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
SAM Formation: Immerse the cleaned gold chip in the this compound solution and incubate for 12-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, gently rinse the chip with absolute ethanol to remove any non-covalently bound linker molecules, followed by a rinse with high-purity water.
-
Drying: Dry the functionalized chip under a gentle stream of nitrogen gas. The chip is now ready for the activation of the terminal carboxyl groups.
Protocol 2: Activation of the Carboxyl Group using EDC/NHS Chemistry
This protocol activates the terminal -COOH group of the immobilized PEG linker, making it reactive towards primary amines on the ligand.
Workflow for Carboxyl Group Activation and Ligand Coupling
Caption: General workflow for the activation of the carboxylated surface and subsequent amine coupling of a ligand.
Procedure:
-
System Equilibration: Place the HS-PEG10-COOH functionalized chip into the SPR instrument and equilibrate the surface with running buffer until a stable baseline is achieved.
-
Prepare Activation Reagents: Prepare fresh solutions of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in the Activation Buffer. It is crucial to prepare these solutions immediately before use as EDC is susceptible to hydrolysis.[6][7]
-
Surface Activation: Mix equal volumes of the EDC and NHS solutions and inject the mixture over the sensor surface. A typical injection time is 7 minutes at a flow rate of 5-10 µL/min.[4] This reaction converts the carboxyl groups into reactive NHS esters. The activation step typically results in a small increase in the SPR signal of 100-200 Response Units (RU).[8]
-
Ligand Immobilization: Immediately after activation, inject the ligand solution (typically 10-200 µg/mL in a low ionic strength buffer, pH 5.0) over the activated surface.[8] The primary amine groups on the ligand will react with the NHS esters to form stable amide bonds. The injection time and ligand concentration can be varied to achieve the desired immobilization level.
-
Deactivation (Blocking): After ligand injection, inject the Blocking Solution (1 M Ethanolamine-HCl, pH 8.5) to quench any unreacted NHS esters and remove any non-covalently bound ligand.[4][8] This step is crucial to prevent non-specific binding in subsequent experiments.
Quantitative Data Presentation
The following table summarizes the expected changes in Response Units (RU) during the surface modification and immobilization process. These values are indicative and may vary depending on the specific SPR system, ligand, and experimental conditions.
| Step | Procedure | Expected RU Change | Notes |
| 1. SAM Formation | Immobilization of this compound | 100 - 300 RU | Dependent on the density of the monolayer. |
| 2. Activation | Injection of EDC/NHS mixture | 100 - 200 RU | Indicates successful activation of carboxyl groups.[8] |
| 3. Ligand Immobilization | Injection of a 50 kDa protein ligand | 1000 - 5000 RU | Highly dependent on the ligand concentration, injection time, and molecular weight of the ligand. |
| 4. Deactivation | Injection of Ethanolamine-HCl | Slight decrease followed by stabilization | The initial increase is due to the bulk refractive index change of the blocking solution.[8] The final stable signal represents the amount of covalently immobilized ligand. |
Signaling Pathways and Logical Relationships
The chemical reactions involved in the amine coupling process on the HS-PEG10-COOH modified surface can be visualized as a signaling pathway.
Amine Coupling Reaction Pathway
Caption: Chemical pathway of ligand immobilization on an HS-PEG10-COOH modified SPR surface via amine coupling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low SAM formation signal | Incomplete cleaning of the gold surface. | Use a more rigorous cleaning protocol (e.g., UV/ozone). |
| Degraded HS-PEG10-COOH. | Use fresh or properly stored linker. | |
| Low or no activation signal | Inactive EDC or NHS. | Prepare fresh EDC and NHS solutions immediately before use. |
| Incorrect buffer pH for activation. | Ensure the Activation Buffer (MES) is at the optimal pH of 4.5-5.0. | |
| Low ligand immobilization | Low ligand concentration or short injection time. | Increase ligand concentration or injection time. |
| Inactive ligand. | Ensure the ligand is active and stable in the immobilization buffer. | |
| Electrostatic repulsion between ligand and surface. | Optimize the pH of the immobilization buffer to favor electrostatic attraction (pre-concentration). | |
| High non-specific binding | Incomplete blocking of the surface. | Ensure complete injection of the blocking solution. |
| Hydrophobic or charged patches on the ligand. | Add a small amount of surfactant (e.g., Tween-20) to the running buffer. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting guide, researchers can successfully modify SPR sensor chips with this compound to create highly sensitive and specific biosensing surfaces for a wide range of applications in drug discovery and life sciences research.
References
- 1. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications [mdpi.com]
- 3. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand coupling [sprpages.nl]
- 5. nicoyalife.com [nicoyalife.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Amine-coupling [sprpages.nl]
Application Notes and Protocols for Creating Hydrophilic Surfaces Using Thiol-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The modification of surfaces to control their interaction with biological environments is a cornerstone of modern biomaterial science, diagnostics, and drug delivery. Creating hydrophilic, protein-resistant surfaces is critical for applications ranging from implantable medical devices and biosensors to targeted nanoparticle delivery systems.[1][2][3][4] Poly(ethylene glycol) (PEG) is a highly effective polymer for this purpose due to its hydrophilicity, biocompatibility, and ability to reduce non-specific protein adsorption and cell adhesion.[3][4][5]
This document provides detailed protocols for the creation and characterization of hydrophilic surfaces using thiol-terminated PEG (thiol-PEG) linkers, which readily form self-assembled monolayers (SAMs) on gold substrates.[6][7][8] The strong interaction between sulfur and gold provides a stable and straightforward method for surface functionalization.[6][9] These protocols cover the preparation of thiol-PEG SAMs, their characterization using standard surface analysis techniques, and functional assays to evaluate their efficacy in resisting protein and cellular fouling.
Experimental Protocols
Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) of Thiol-PEG on Gold Substrates
This protocol details the procedure for coating a gold-coated substrate with a thiol-PEG linker to create a hydrophilic surface. The process relies on the spontaneous formation of a covalent bond between the thiol group of the PEG linker and the gold surface.[7][8]
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers with a titanium or chromium adhesion layer)[7][8]
-
200-proof ethanol (B145695) (anhydrous)[7][8]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for stock solutions[11][12][13]
-
Clean glass or polypropylene (B1209903) containers (e.g., scintillation vials)[7]
-
Tweezers
-
Dry nitrogen gas
-
Parafilm®
Procedure:
-
Cleaning the Substrate:
-
Thoroughly clean all glassware to be used. A piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for glass, but exercise extreme caution as it is highly corrosive and reactive.
-
Rinse the gold substrates with ethanol and dry them under a gentle stream of nitrogen gas.
-
For optimal results, plasma clean or UV-ozone treat the gold surface immediately before use to remove organic contaminants.
-
-
Preparation of Thiol-PEG Solution:
-
Thiol-PEG reagents can be difficult to weigh due to their physical state (liquid or low-melting solid).[11][12] It is recommended to prepare a stock solution in DMF or DMSO.[11][12][13]
-
Prepare a 1 mM solution of the thiol-PEG reagent in 200-proof ethanol. For mixed monolayers, prepare stock solutions of each thiol separately and then mix them in the desired proportions.[8]
-
If using a carboxyl-terminated PEG (HS-PEG-COOH), the pH of the solution may need adjustment.[8]
-
-
Self-Assembly:
-
Place the clean, dry gold substrates into individual containers.[7]
-
Completely immerse the substrates in the thiol-PEG solution.[7][8]
-
To minimize oxidation of the thiol groups, reduce the headspace in the container and backfill with dry nitrogen gas.[7][8]
-
Seal the containers tightly with caps (B75204) and wrap with Parafilm.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[7][8]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the surfaces thoroughly with fresh ethanol for 10-15 seconds to remove any non-covalently bound molecules.[8]
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment, such as a petri dish, until further use.
-
Protocol 2: Characterization of Thiol-PEG Modified Surfaces
Characterization is essential to confirm the successful modification of the surface and to understand its properties.
2.1 Contact Angle Goniometry: This technique measures the static contact angle of a water droplet on the surface, providing a quantitative measure of its hydrophilicity. A lower contact angle indicates a more hydrophilic surface.
Procedure:
-
Place the PEG-modified substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.
-
Perform measurements at multiple locations on the surface to ensure uniformity. A bare gold surface should be used as a control.[14]
2.2 X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on the surface. It can confirm the presence of the PEG layer.[15]
Procedure:
-
Place the modified substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface. A successful PEGylation will show an increase in the carbon (C1s) and oxygen (O1s) signals and an attenuation of the gold (Au4f) signal from the underlying substrate.[15]
-
Acquire high-resolution scans of the C1s region. The presence of a characteristic C-O-C ether peak (at ~286.5 eV) confirms the presence of the PEG backbone.[15]
Protocol 3: Functional Assays for PEGylated Surfaces
These assays evaluate the primary function of the hydrophilic PEG layer: to resist the non-specific adsorption of proteins and the subsequent adhesion of cells.
3.1 Protein Adsorption Assay: This protocol uses a standard protein, such as Fibrinogen or Lysozyme, to quantify the reduction in non-specific protein binding.[16]
Procedure:
-
Prepare a solution of the model protein (e.g., 1 mg/mL Fibrinogen) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Immerse the PEG-modified substrates and an unmodified gold control substrate in the protein solution.
-
Incubate for 1-2 hours at 37°C to allow for protein adsorption.
-
After incubation, rinse the substrates thoroughly with PBS to remove any loosely bound protein.
-
Dry the substrates under a nitrogen stream.
-
Quantify the amount of adsorbed protein using a surface-sensitive technique like XPS or Surface Plasmon Resonance (SPR).[17][18] XPS can quantify the nitrogen signal (N1s) from the protein, which is absent in the PEG layer.[18]
3.2 Cell Adhesion Assay: This assay assesses the ability of the modified surface to prevent cell attachment.
Procedure:
-
Sterilize the PEG-modified and control substrates using 70% ethanol and exposure to UV light.
-
Place the sterile substrates into a sterile cell culture plate (e.g., a 12-well plate).[17]
-
Seed a suitable adherent cell line (e.g., mesenchymal stem cells or fibroblasts) onto the substrates at a defined density in a complete cell culture medium.[14][17]
-
Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).[17]
-
After incubation, gently wash the substrates with PBS to remove non-adherent cells.
-
Fix and stain the remaining adherent cells (e.g., with glutaraldehyde (B144438) and a nuclear stain like DAPI).
-
Visualize and quantify the number of adherent cells using fluorescence microscopy.
Data Presentation
The following tables summarize representative quantitative data from studies on thiol-PEG modified surfaces.
Table 1: Effect of Thiol-PEG and RGD-Peptide Modification on Surface Contact Angle [14]
| Surface Modification | Contact Angle (°) |
| Bare Gold | 67.3 ± 2.5 |
| Thiol-Modified Gold | 53.3 ± 1.3 |
| Thiol-Functionalized RGD Peptide | 24.6 ± 2.8 |
| Untreated Pyrex Glass | 25.7 ± 1.5 |
| PEG-Modified Pyrex Glass | 61.5 ± 3.8 |
Data shows that modification with a hydrophilic peptide significantly reduces the water contact angle, indicating increased hydrophilicity. Conversely, PEG modification on glass increased the contact angle in this specific study.
Table 2: Reduction of Protein Adsorption on Surfaces with Varying PEG Chain Density [16]
| PEG Molecular Weight (MW) | PEG Chain Density (chains/nm²) | Fibrinogen Adsorption Reduction (%) |
| 750 | ~0.5 | ~80% |
| 2000 | ~0.5 | ~80% |
| 5000 | 0.27 | ~60% |
This data indicates an optimal PEG chain density for maximizing protein resistance. For lower molecular weight PEGs, a density of approximately 0.5 chains/nm² provided the best resistance to fibrinogen adsorption.[16]
Table 3: Influence of PEG-Thiol Graft Density on Fibronectin Adsorption and Cell Attachment [17][19]
| PEG-Thiol Graft Density | Fibronectin Adsorption | Mesenchymal Stem Cell (MSC) Attachment |
| High | Lowest | Gradually Increased as Density Decreased |
| Medium | Intermediate | Maximum Levels |
| Low | Higher | Maximum Levels |
This study found that while the highest PEG-thiol graft density was most effective at preventing protein adsorption, MSC attachment was paradoxically highest at medium and low densities, highlighting the complex interplay between surface properties and cellular response.[17][19]
Visualizations
The following diagrams illustrate key workflows and concepts related to the creation of hydrophilic surfaces using thiol-PEG linkers.
Caption: Experimental workflow for creating and testing thiol-PEG surfaces.
Caption: The self-assembly process of thiol-PEG on a gold surface.
Caption: Relationship between PEG density and surface properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.universci.com [pubs.universci.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. polysciences.com [polysciences.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protein resistance of surfaces prepared by sorption of end-thiolated poly(ethylene glycol) to gold: effect of surface chain density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.st [2024.sci-hub.st]
- 18. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bionavis.com [bionavis.com]
Application Note and Protocols: Covalent Immobilization of Antibodies to a Carboxylated PEG Surface
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed procedure for the covalent attachment of antibodies to a carboxylated polyethylene (B3416737) glycol (PEG) surface. The protocol is based on the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.
Introduction
Covalent immobilization of antibodies onto surfaces is a critical technique in the development of various biomedical applications, including immunoassays, biosensors, and targeted drug delivery systems. Polyethylene glycol (PEG) coatings are frequently employed to reduce non-specific protein adsorption, thereby increasing the signal-to-noise ratio and overall assay sensitivity. Carboxylated PEG surfaces provide functional groups for the covalent attachment of antibodies, ensuring a stable and oriented immobilization that preserves the antibody's antigen-binding capacity.[1][2]
The most common method for attaching antibodies to carboxylated surfaces is through amine coupling, which utilizes EDC and NHS (or its water-soluble analog, sulfo-NHS).[1][3] This chemistry creates a stable amide bond between the carboxyl groups on the PEG surface and the primary amine groups (e.g., from lysine (B10760008) residues) on the antibody.[4] The process involves a two-step reaction: first, the activation of the carboxyl groups with EDC and sulfo-NHS to form a more stable amine-reactive ester, and second, the reaction of this activated surface with the antibody.[5] This two-step method is preferred as it minimizes protein cross-linking.[5]
Optimizing immobilization parameters such as pH, reagent concentrations, and incubation times is crucial for achieving high antibody surface density and functionality.[6][7] The orientation of the immobilized antibody also significantly impacts its antigen-binding capacity.[7][8]
Chemical Reaction Pathway
The EDC/sulfo-NHS coupling chemistry proceeds in two main steps. Initially, EDC activates the carboxyl groups on the PEG surface to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of sulfo-NHS stabilizes this intermediate by converting it into a semi-stable sulfo-NHS ester, which is more resistant to hydrolysis and more reactive towards primary amines.[5] This amine-reactive ester then readily reacts with the primary amine groups on the antibody to form a stable amide bond, covalently linking the antibody to the surface.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Immobilization Strategies [reichertspr.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing immobilization on two-dimensional carboxyl surface: pH dependence of antibody orientation and antigen binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immobilizing Enzymes on Gold Surfaces via HS-PEG-COOH Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of enzymes onto solid supports is a cornerstone of numerous biotechnological applications, including biosensor development, high-throughput screening, and the design of novel biocatalysts. Gold surfaces, owing to their inertness, conductivity, and ease of functionalization, represent an ideal substrate for such applications. This document provides a detailed guide to the covalent immobilization of enzymes on gold surfaces using a heterobifunctional thiol-poly(ethylene glycol)-carboxylic acid (HS-PEG-COOH) linker.
This method leverages the strong affinity of the thiol group for gold to form a stable self-assembled monolayer (SAM), while the terminal carboxylic acid group provides a reactive site for the covalent attachment of enzymes. The PEG spacer serves a dual purpose: it minimizes non-specific protein adsorption, thereby enhancing the signal-to-noise ratio in sensing applications, and it provides a flexible, hydrophilic environment that helps to preserve the native conformation and activity of the immobilized enzyme.[1]
The protocol described herein involves a two-step covalent coupling strategy. First, the carboxyl groups of the HS-PEG-COOH linker are activated using a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. Subsequently, the amine groups on the enzyme surface (primarily from lysine (B10760008) residues) react with the NHS ester to form a stable amide bond, effectively tethering the enzyme to the gold surface.[2][3]
Experimental Workflow and Signaling Pathway
The overall process for enzyme immobilization is depicted in the following workflow diagram.
Caption: Overall experimental workflow for enzyme immobilization.
The chemical pathway for the covalent attachment of the enzyme to the functionalized gold surface is illustrated below.
Caption: Chemical pathway of enzyme immobilization on a gold surface.
Quantitative Data Summary
The effectiveness of enzyme immobilization can be assessed by quantifying the amount of bound enzyme and its retained activity. The following tables summarize representative data from studies employing similar immobilization strategies.
Table 1: Enzyme Surface Coverage and Activity Retention
| Enzyme | Linker | Surface Coverage (pmol/cm²) | Activity Retention (%) | Reference |
| Horseradish Peroxidase (HRP) | Biotin-Streptavidin | ~0.2 (AuNP-HRP) | ~2% | [4][5] |
| β-Galactosidase (β-gal) | DNA-directed | Not Specified | 62% | [6] |
| Acetylcholinesterase (AChE) | Direct Adsorption (hydrophilic SAM) | ~10% of monolayer | ~40% | [6] |
| Acetylcholinesterase (AChE) | Direct Adsorption (hydrophobic SAM) | ~40% of monolayer | <10% | [6] |
| Alcohol Dehydrogenase (TbADH) | Covalent (direct) | Not Specified | ~10% | [7] |
| Alcohol Dehydrogenase (TbADH) | Covalent (with cross-linker) | Not Specified | >70% | [7] |
Table 2: Michaelis-Menten Kinetic Parameters
| Enzyme | Immobilization Method | Km (Immobilized) | Km (Free) | Vmax (Immobilized vs. Free) | Reference |
| Acetylcholinesterase (AChE) | Covalent to AuNPs | Not Specified | Not Specified | Retained 18.2% of activity | [8] |
| Horseradish Peroxidase (HRP) | Covalent to AuNPs on surface | Not Specified | Not Specified | Retained 2% of activity | [9] |
Detailed Experimental Protocols
Protocol 1: Gold Surface Preparation
-
Substrate Cleaning: Immerse the gold-coated substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water, followed by ethanol (B145695).
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Plasma Cleaning (Optional but Recommended): For atomically clean surfaces, subject the substrates to an oxygen or argon plasma treatment for 1-5 minutes.
Protocol 2: Formation of HS-PEG-COOH Self-Assembled Monolayer (SAM)
-
Thiol Solution Preparation: Prepare a 1 mM solution of HS-PEG-COOH in absolute ethanol. Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Self-Assembly: Place the clean, dry gold substrates in a container and cover them with the thiol solution. To minimize oxidation, purge the container with nitrogen gas before sealing.
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered monolayers.
-
Rinsing: Remove the substrates from the thiol solution and rinse them thoroughly with ethanol to remove non-chemisorbed molecules.
-
Sonication: Place the substrates in fresh ethanol and sonicate for 1-2 minutes to remove any remaining physisorbed thiols.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
Protocol 3: Covalent Immobilization of Enzymes
-
Activation of Carboxyl Groups:
-
Prepare a fresh activation solution consisting of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
Immerse the HS-PEG-COOH functionalized gold substrates in the activation solution for 1 hour at room temperature with gentle agitation. This step converts the surface carboxyl groups to reactive NHS esters.[3]
-
-
Rinsing: After activation, rinse the substrates with the activation buffer, followed by the immobilization buffer (e.g., 1X PBS, pH 7.4).
-
Enzyme Incubation:
-
Prepare a solution of the enzyme to be immobilized in the immobilization buffer at a concentration typically ranging from 0.1 to 1 mg/mL.
-
Immediately immerse the activated substrates in the enzyme solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking (Optional): To block any unreacted NHS esters and prevent non-specific binding, incubate the substrates in a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or 1% BSA in PBS) for 30-60 minutes.
-
Final Rinsing: Rinse the substrates thoroughly with the immobilization buffer and then with DI water to remove any unbound enzyme.
-
Storage: Store the enzyme-immobilized substrates in a suitable buffer at 4°C until use.
Protocol 4: Characterization of Immobilized Enzymes
-
Surface Characterization:
-
Contact Angle Goniometry: Measure the water contact angle before and after each modification step. A decrease in contact angle after SAM formation and enzyme immobilization indicates a more hydrophilic surface.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface at each stage. Look for the appearance of S 2p peaks after SAM formation and N 1s peaks after enzyme immobilization.
-
Atomic Force Microscopy (AFM): Visualize the surface topography to assess the homogeneity of the SAM and the presence of immobilized enzyme molecules.[3]
-
Infrared Spectroscopy (IR): Use techniques like Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) to identify the chemical bonds on the surface and confirm the formation of the amide bond.[10]
-
-
Enzyme Activity Assay:
-
The specific activity assay will depend on the enzyme immobilized. A standard colorimetric, fluorometric, or electrochemical assay should be performed.
-
Immerse the enzyme-immobilized substrate in the assay solution containing the enzyme's substrate.
-
Monitor the product formation over time using a suitable detection method (e.g., spectrophotometer, fluorometer, potentiostat).
-
Compare the activity of the immobilized enzyme to that of the free enzyme in solution under the same conditions to determine the activity retention.
-
Perform Michaelis-Menten kinetic analysis to determine the Km and Vmax of the immobilized enzyme.[10]
-
Conclusion
The use of HS-PEG-COOH linkers provides a robust and versatile platform for the covalent immobilization of enzymes on gold surfaces. This methodology offers excellent control over the surface chemistry, leading to high enzyme stability and retained bioactivity.[6] The protocols outlined in this document provide a comprehensive framework for researchers to successfully functionalize gold surfaces for a wide array of biotechnological applications. Careful execution of each step and thorough characterization are crucial for achieving reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immobilization and Characterization of Enzyme-Functionalized Gold Nanoparticles on Gold Surfaces through Streptavidin-Biotin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Gold and silver nanoparticles for biomolecule immobilization and enzymatic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for HS-Peg10-CH2CH2cooh in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg10-CH2CH2cooh is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the advanced surface modification of nanoparticles and the conjugation of biomolecules in targeted drug delivery systems. This linker features a terminal thiol (-SH) group for robust anchoring to noble metal surfaces, such as gold nanoparticles, and a terminal carboxylic acid (-COOH) group for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes. The 10-unit PEG spacer enhances the biocompatibility and circulation half-life of the delivery system by minimizing non-specific protein adsorption and recognition by the reticuloendothelial system.[1][2] These application notes provide a comprehensive guide to the utilization of this compound in the development of targeted nanocarriers.
Core Applications
The unique properties of this compound make it a versatile tool for a range of applications in nanomedicine and drug delivery[3][4]:
-
Surface Functionalization of Nanoparticles: The thiol terminus allows for the straightforward surface modification of gold, silver, and quantum dot nanoparticles through well-established thiol-metal chemistry.[5][6]
-
Bioconjugation: The carboxylic acid terminus can be activated to react with primary amines on proteins, peptides, antibodies, and small molecule drugs, enabling their conjugation to the nanoparticle surface.[7][8]
-
Development of Targeted Drug Delivery Systems: By conjugating targeting moieties (e.g., antibodies, peptides) to the carboxylic acid end, nanoparticles can be engineered to selectively bind to and deliver therapeutic payloads to specific cell types or tissues.[9][10]
-
Enhancement of Pharmacokinetic Properties: The hydrophilic PEG spacer creates a "stealth" layer around the nanoparticle, which can reduce opsonization and clearance by the immune system, leading to prolonged circulation times.[1][11]
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles functionalized with thiol-PEG linkers. This data is illustrative and may vary depending on the specific nanoparticle core, drug, and targeting ligand used.
Table 1: Hydrodynamic Size and Polydispersity Index of Gold Nanoparticles (AuNPs) at Different Functionalization Stages
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Citrate-stabilized AuNPs | 20.5 ± 1.2 | 0.18 ± 0.03 | [3] |
| AuNPs-S-Peg10-COOH | 35.8 ± 2.1 | 0.25 ± 0.05 | [3] |
| AuNPs-S-Peg10-Drug | 40.2 ± 2.5 | 0.28 ± 0.06 | [3] |
| AuNPs-S-Peg10-Drug-Targeting Ligand | 55.6 ± 3.4 | 0.31 ± 0.07 | [3] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG-Thiol Nanoparticles | Quetiapine | 12.5 ± 1.8 | 85.3 ± 4.2 | [12] |
| Gold Nanoparticles-S-PEG-COOH | Doxorubicin | 8.2 ± 0.9 | 92.1 ± 3.5 | Adapted from[13] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (20 nm) in aqueous solution
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Prepare a stock solution of this compound in DI water at a concentration of 1 mg/mL.
-
To the citrate-stabilized AuNP solution, add the this compound stock solution to achieve a significant molar excess of the PEG linker relative to the surface gold atoms. A common starting point is a ratio of 3 x 10^4 PEG molecules per nanoparticle.[6]
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring to facilitate the formation of gold-thiol bonds.[5]
-
Collect the functionalized AuNPs by centrifugation. For 20 nm AuNPs, a typical centrifugation condition is 17,000 x g for 20 minutes.[6]
-
Carefully remove the supernatant containing unbound PEG linker.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps three times to ensure the complete removal of unreacted reagents.[5]
-
Resuspend the final carboxylated AuNP product in a suitable buffer for storage at 4°C or for immediate use in the next conjugation step.
Protocol 2: Conjugation of a Targeting Ligand to Carboxylated Nanoparticles
This protocol details the covalent attachment of an amine-containing targeting ligand (e.g., a peptide or antibody) to the carboxylated surface of the PEGylated nanoparticles using carbodiimide (B86325) chemistry.[7][8]
Materials:
-
Carboxylated nanoparticles (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
-
Amine-containing targeting ligand
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Resuspend the carboxylated nanoparticles in MES buffer (0.1 M, pH 6.0).
-
Prepare fresh solutions of EDC and NHS in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. A common molar ratio is a 5-fold excess of EDC and NHS relative to the estimated surface carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS ester intermediate.[7][8]
-
Wash the activated nanoparticles by centrifugation to remove excess EDC and NHS. Resuspend the pellet in PBS (pH 7.4).
-
Immediately add the amine-containing targeting ligand (dissolved in PBS, pH 7.4) to the activated nanoparticle suspension.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching solution to deactivate any unreacted NHS esters.
-
Purify the targeted nanoparticles by centrifugation to remove unbound targeting ligands and byproducts.
-
Resuspend the final targeted nanoparticle formulation in a suitable buffer for characterization and in vitro/in vivo studies.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the synthesis of a targeted drug delivery system.
Caption: Logical flow of targeted drug delivery using a PEGylated nanoparticle system.
References
- 1. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 8. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes [mdpi.com]
- 11. PEG - a versatile conjugating ligand for drugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. creativepegworks.com [creativepegworks.com]
Troubleshooting & Optimization
Technical Support Center: Thiol-PEG Linkers for Monolayer Formation
Welcome to the technical support center for thiol-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of self-assembled monolayers (SAMs) using thiol-PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete thiol-PEG monolayer formation?
A1: Incomplete monolayer formation can stem from several factors:
-
Contamination: The quality of a SAM is highly sensitive to contaminants. Working in a clean environment is crucial, and areas where silanes or poly(dimethylsiloxane) (PDMS) have been used should be avoided as they can easily cross-contaminate surfaces.[1]
-
Thiol Purity and Oxidation: A common impurity in thiol reagents is its oxidation product, disulfide. While trace amounts (<5%) may not significantly hinder monolayer formation, higher concentrations can lead to physisorption and alter the physical properties of the SAM.[2] To minimize oxidation, it is recommended to keep stock solutions under an inert gas like argon or nitrogen.[3][4][5]
-
Substrate Quality: The gold substrate must have an appropriate adhesion layer, such as chromium or titanium, to prevent delamination during sonication.[1] The presence of admetal impurities on the substrate can also negatively impact the monolayer.[2]
-
Solvent and pH Conditions: The choice of solvent is critical. For most thiols, 200-proof ethanol (B145695) is recommended.[1] For carboxyl- or amine-terminated thiols, the pH of the solution needs to be adjusted to ensure the terminal groups are appropriately charged.[1] For instance, for carboxyl-terminated thiols, adjusting the pH to ~2 is suggested.[1]
-
Thiol-PEG Aggregation: While PEG is often used to prevent aggregation of particles like liposomes and nanoparticles during functionalization, the thiol-PEG linkers themselves can potentially interact, especially at high concentrations or in suboptimal solvent conditions.[6]
Q2: How can I improve the density and ordering of my thiol-PEG monolayer?
A2: To achieve a denser and more ordered monolayer, consider the following:
-
Optimize Incubation Time and Temperature: While self-assembly can be rapid, allowing the substrate to incubate in the thiol solution overnight (12-15 hours) is a common practice to ensure a well-ordered monolayer.[7] Most protocols recommend incubation at room temperature.[3][4]
-
Control Thiol Concentration: The concentration of the thiol-PEG in the solution can influence the final surface density. While higher concentrations can lead to faster monolayer formation, they may also increase the likelihood of multilayer formation or disordered structures. It is advisable to start with concentrations in the low millimolar (mM) range.
-
Post-Assembly Rinsing and Sonication: After incubation, a thorough rinsing with the solvent (e.g., ethanol) is necessary to remove non-specifically bound molecules.[1] A brief sonication step (1-3 minutes) in fresh solvent can further help in removing physisorbed thiols and improving the order of the monolayer.[1]
-
PEG Chain Length: Shorter PEG chains tend to form more densely packed monolayers compared to longer chains, which may be due to the increased structural flexibility of longer chains.[8]
Q3: My carboxyl-terminated PEG monolayer is not coupling efficiently with my amine-containing molecule using EDC/NHS chemistry. What could be the problem?
A3: Issues with EDC/NHS coupling can arise from several sources:
-
Incorrect pH: The activation of carboxylic acid groups with EDC and NHS is most efficient at a pH between 4.5 and 7.2.[4] However, the subsequent reaction with primary amines is most efficient at a pH of 7-8.[4] Therefore, a two-step pH adjustment is often recommended.
-
Buffer Choice: Do not use buffers that contain primary amines (e.g., Tris, glycine) or carboxyl groups, as they will compete with the intended reaction.[3][4][5] MES buffered saline is a suitable choice for the activation step, while a phosphate-based buffer like PBS is appropriate for the coupling step.[3][4]
-
Reagent Stability: EDC and NHS are moisture-sensitive and should be stored in a desiccator. Prepare solutions of EDC and NHS fresh for each experiment.
-
Insufficient Surface Density of Carboxyl Groups: If the initial monolayer formation was incomplete, there will be fewer carboxyl groups available for coupling. The ratio of the thiol-PEG reagent to the surface during monolayer formation can affect the number of available carboxylic acid residues.[3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy monolayer | Contaminated substrate or glassware. | Thoroughly clean glassware (e.g., with piranha solution, with extreme caution).[1] Work in a clean environment, avoiding silanes and PDMS.[1] |
| Oxidized thiol-PEG reagent (disulfide formation). | Prepare fresh thiol solutions. Store stock solutions under an inert gas (e.g., argon, nitrogen) at -20°C.[3][4][5] | |
| Inappropriate solvent. | Use a high-purity solvent like 200-proof ethanol for most thiol-PEG linkers.[1] For some reagents, DMSO or DMF may be used to prepare stock solutions.[3][4][5] | |
| Low surface density of PEG | Suboptimal thiol concentration. | Optimize the concentration of the thiol-PEG solution. Typically, concentrations in the range of 1-10 mM are used. |
| Insufficient incubation time. | Increase the incubation time to allow for complete self-assembly (e.g., 12-18 hours).[7] | |
| Steric hindrance from long PEG chains. | Consider using a shorter PEG linker, as they tend to form more densely packed monolayers.[8] | |
| Poor protein repellency | Disordered or incomplete monolayer. | Follow best practices for monolayer formation, including thorough cleaning, use of fresh reagents, and post-assembly rinsing/sonication.[1] |
| Contaminants adsorbed on the monolayer. | Ensure the final rinsing step is thorough to remove any unbound material. | |
| Instability of the monolayer over time. | Thiol-PEG SAMs on gold can degrade over time, especially when exposed to air.[8][9] Use freshly prepared surfaces for critical experiments. | |
| Aggregation of nanoparticles during functionalization | Insufficient PEG coverage. | Ensure a sufficient surface density of the thiol-PEG linker is achieved to provide steric stabilization. The presence of PEG on the surface is an effective method to inhibit aggregation.[6] |
Quantitative Data Summary
Table 1: Effect of PEG Properties on Monolayer Characteristics and Performance
| Parameter | Observation | Impact | Reference(s) |
| PEG Molecular Weight | Shorter PEG chains form more densely packed monolayers than longer chains. | Higher density can improve protein resistance and surface coverage. | [8] |
| PEG MW of 2 kDa or higher is generally required to effectively shield nanoparticle surfaces from protein adsorption. | Affects the ability to reduce non-specific binding and recognition by the immune system. | [10] | |
| PEG Surface Density | Increased PEG surface density leads to a significant decrease in mucin binding to nanoparticles. | Crucial for developing mucus-penetrating particles for drug delivery. | [11] |
| A dense brush layer of PEG is required to significantly reduce the uptake of gold nanoparticles by macrophage-like cells. | Impacts the in vivo circulation time and cellular uptake of nanoparticles. | [10] | |
| Ligand Footprint Size on Gold Nanoparticles | Thiolate-PEG ligands had footprint sizes of 0.085 nm² and 0.18 nm² on 10 nm and 30 nm gold nanoparticles, respectively. | Provides an estimate of the surface area occupied by each PEG molecule, which relates to packing density. | [12] |
Key Experimental Protocols
Protocol 1: Formation of a Thiol-PEG Self-Assembled Monolayer on a Gold Surface
-
Substrate Preparation:
-
Ensure gold-coated substrates have a suitable adhesion layer (e.g., Ti or Cr).[1]
-
Clean the gold substrate immediately before use. This can be done by rinsing thoroughly with 200-proof ethanol and drying with a stream of dry nitrogen gas. For more rigorous cleaning, oxygen plasma or piranha solution (with extreme caution) can be used, but care must be taken not to damage the gold surface.[13]
-
-
Thiol-PEG Solution Preparation:
-
Equilibrate the thiol-PEG reagent to room temperature before opening to avoid moisture condensation.[3][4][5]
-
Prepare a stock solution of the thiol-PEG reagent in a suitable solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[3][4][5]
-
Dilute the stock solution in 200-proof ethanol to the desired final concentration (typically 1-10 mM).
-
If using a carboxyl-terminated thiol, adjust the pH of the solution to ~2 by adding a few drops of concentrated HCl.[1] For an amine-terminated thiol, adjust the pH to ~12 with concentrated NH₄OH.[1]
-
-
Monolayer Assembly:
-
Place the cleaned gold substrate in a clean container.
-
Immerse the substrate in the thiol-PEG solution. To minimize oxygen exposure, reduce the headspace above the solution and consider backfilling with an inert gas.[1]
-
Incubate for at least 2 hours at room temperature, though an overnight incubation (12-18 hours) is often preferred for a more ordered monolayer.[7]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.[1]
-
For improved monolayer quality, place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes.[1]
-
Perform a final rinse with ethanol.[1]
-
Dry the substrate with a gentle stream of dry nitrogen gas.
-
Protocol 2: EDC/NHS Coupling of an Amine-Containing Molecule to a Carboxyl-Terminated PEG Monolayer
-
Activation of Carboxyl Groups:
-
Washing:
-
Coupling Reaction:
-
Quenching and Final Wash:
-
To quench any unreacted NHS esters, add a solution of hydroxylamine (B1172632) or another amine-containing buffer (e.g., Tris or glycine), noting that these will modify the remaining carboxylic acids.[4]
-
Wash the surface with PBS buffer to remove excess reagents and non-covalently bound molecules.
-
Visualizations
Caption: Workflow for Thiol-PEG Self-Assembled Monolayer (SAM) Formation.
Caption: EDC/NHS coupling chemistry for amine immobilization on a carboxyl-PEG surface.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. confluore.com [confluore.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the incubation time for the formation of high-quality self-assembled monolayers (SAMs).
Troubleshooting Guide: Incubation Time and SAM Quality
Issue 1: Incomplete or Patchy Monolayer Formation
Question: My SAM appears incomplete or has patches of bare substrate. Could incubation time be the cause?
Answer: Yes, insufficient incubation time is a primary reason for incomplete SAM formation. The self-assembly process involves an initial rapid adsorption of molecules, followed by a slower reorganization phase where molecules arrange into a densely packed, ordered monolayer.[1] Cutting the incubation time short can arrest this process, leaving behind a disordered and incomplete layer.
Troubleshooting Steps:
-
Extend Incubation Time: The most straightforward solution is to increase the immersion time of the substrate in the thiol solution. While initial adsorption can occur within minutes, achieving a well-ordered, densely packed SAM often requires longer durations, typically ranging from 12 to 48 hours.[2][3] For certain applications, extending this to 72 hours may be beneficial.[1]
-
Optimize Thiol Concentration: Low thiol concentration can necessitate longer incubation times. A typical starting concentration is 1-10 mM in ethanol (B145695).[4] If you are using a low concentration, consider increasing it to see if surface coverage improves within your desired timeframe.
-
Verify Substrate Cleanliness: A contaminated substrate will prevent proper SAM formation regardless of incubation time. Ensure a rigorous cleaning protocol is in place, such as using a piranha solution or UV-Ozone treatment, immediately before immersion.[2][4]
-
Check Solvent Purity: Impurities in the solvent, especially water, can interfere with the self-assembly process. Use high-purity, anhydrous solvents like 200 proof ethanol.[2][5]
Issue 2: Disordered or Poorly Packed Monolayer
Question: My SAM has formed, but characterization (e.g., contact angle, AFM) suggests it is disordered. How can I improve the ordering by optimizing the incubation time?
Answer: A disordered monolayer often indicates that the molecules have not had sufficient time or optimal conditions to arrange themselves into a thermodynamically stable, crystalline-like structure. The reorganization from a "lying down" phase to a "standing up," well-ordered phase is the slower step in SAM formation.[1]
Troubleshooting Steps:
-
Perform a Time-Course Experiment: To find the optimal incubation time for your specific molecule and substrate, conduct a time-course experiment. Prepare multiple identical samples and incubate them for varying durations (e.g., 1, 4, 8, 12, 24, and 48 hours).[6] Characterize the resulting SAMs at each time point to determine when the desired properties (e.g., maximum contact angle, minimal surface roughness) are achieved.
-
Control Temperature: Temperature fluctuations during incubation can disrupt the ordering process.[2] Perform the self-assembly at a stable room temperature. In some cases, moderately elevated temperatures (e.g., 40-50°C) can increase molecular mobility, potentially accelerating the ordering process and reducing defects. However, excessively high temperatures can lead to desorption.[3]
-
Consider Post-Incubation Annealing: In some cases, a gentle thermal annealing step after the initial incubation can improve the order of the monolayer by allowing molecules to overcome kinetic barriers to optimal packing.[7]
Quantitative Data on Incubation Time Effects
The following tables summarize quantitative data on the effect of incubation time on SAM properties.
Table 1: Effect of Incubation Time on Water Contact Angle for -CH₃ Terminated SAMs
| Incubation Time | Advancing Water Contact Angle (°) | Notes |
| 0 hours (Bare Gold) | 68 ± 11 | Unmodified gold substrate. |
| 2 hours | 81 ± 13 | Significant decrease from initial, indicating desorption in media. |
| 6 hours | 65 ± 4 | Further decrease, approaching bare gold values. |
| 24 hours | 52 ± 2 | Monolayer has significantly degraded. |
Data adapted from a study on the stability of alkanethiol SAMs in serum-free media at 37°C.[8]
Table 2: General Incubation Time Guidelines for Alkanethiols on Gold
| Incubation Time | Expected Outcome | Primary Process |
| Minutes | Initial Adsorption | Rapid chemisorption of thiol headgroups to the gold surface. |
| 1-12 hours | Monolayer Formation | Molecules begin to organize and pack, but defects may be present. |
| 12-48 hours | Well-Ordered Monolayer | Sufficient time for reorganization into a densely packed, crystalline-like structure.[2][3] |
| >48 hours | Further Optimization | May lead to a more ordered monolayer, especially for branched or bulky molecules.[3] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol outlines a method for determining the optimal incubation time for your specific application.
-
Substrate Preparation:
-
Clean gold-coated substrates by immersing them in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).[2]
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.[4] Ensure the thiol is of high purity.
-
-
Incubation:
-
Place the cleaned, dry substrates in individual, clean glass containers.
-
Immerse the substrates completely in the thiol solution.
-
To minimize oxidation, it is recommended to purge the containers with an inert gas before sealing.
-
Prepare a set of identical samples and incubate them at a constant room temperature for different durations (e.g., 1, 4, 8, 12, 24, 48 hours).
-
-
Termination and Rinsing:
-
At each time point, remove the corresponding substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of inert gas.
-
-
Characterization:
-
Analyze the SAMs formed at each time point using appropriate characterization techniques, such as contact angle goniometry, atomic force microscopy (AFM), or X-ray photoelectron spectroscopy (XPS), to assess properties like wettability, surface roughness, thickness, and chemical composition.
-
Protocol 2: Contact Angle Measurement
-
Place the SAM-coated substrate on the sample stage of the contact angle goniometer.
-
Use a high-purity liquid (e.g., deionized water) for the measurement.
-
Dispense a small droplet (e.g., 4-6 µL) of the liquid onto the surface.[9]
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the sample to ensure reproducibility.[9]
Visualizations
Caption: Workflow for optimizing SAM incubation time.
References
- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dropletlab.com [dropletlab.com]
preventing oxidation of thiol groups in HS-Peg10-CH2CH2cooh
Welcome to the technical support center for HS-Peg10-CH2CH2cooh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the terminal thiol group, a common challenge that can impact conjugation efficiency and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is thiol oxidation and why is it a problem for my this compound?
A1: The thiol group (-SH) on your PEG linker is highly reactive and susceptible to oxidation, especially when exposed to air (oxygen), certain metal ions, or basic pH conditions. The primary oxidation product is a disulfide bond (S-S), which forms when two thiol groups link together. This is problematic because the disulfide is no longer reactive towards its intended target (e.g., a maleimide (B117702) group on a protein), thus preventing your desired conjugation reaction from occurring and leading to failed experiments or low yields. Further irreversible oxidation to sulfinic or sulfonic acids can also occur under harsh conditions.[1][2][3][4]
Q2: How can I tell if my this compound has oxidized?
A2: Direct visual inspection is not reliable. Oxidation should be suspected if you observe a significant decrease in the efficiency of your conjugation reactions. The most definitive way to confirm oxidation is to quantify the concentration of free thiol groups in your sample using methods like Ellman's Test or mass spectrometry and compare it to the expected concentration.[5][6][7][8] A lower-than-expected value indicates that a portion of the thiol groups have oxidized.
Q3: What are the ideal storage conditions to prevent oxidation?
A3: To minimize oxidation, this compound should be stored as a solid (lyophilized powder) under an inert atmosphere (nitrogen or argon) at low temperatures (≤ -15°C).[9][10][11] It is crucial to keep the product protected from light and moisture.[9] For solutions, prepare them fresh in deoxygenated buffers and use them immediately. If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles, blanketed with inert gas, and stored at -80°C for up to 6 months or -20°C for up to one month.[12]
Q4: I suspect my sample is oxidized. Can I reverse it?
A4: Yes, in most cases. Disulfide bonds can be chemically reduced back to free thiols using reducing agents. The most common reagents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[13][14][15] TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range without interfering with subsequent maleimide chemistry. See the protocols section for a detailed procedure.
Q5: Which buffer should I use for my conjugation reaction to minimize oxidation?
A5: The pH of the reaction buffer is critical. Thiol groups are more prone to oxidation at neutral to basic pH (pH > 7). Therefore, it is often recommended to perform reactions at a slightly acidic pH (pH 6.0-7.0) to balance thiol stability with reaction kinetics.[16] Always use buffers that have been thoroughly deoxygenated by sparging with nitrogen or argon gas for at least 30 minutes before use. Avoid buffers containing primary amines, such as Tris, if you plan to subsequently use the carboxyl group for NHS ester chemistry.[10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation yield. | The thiol group on the PEG linker has oxidized to a disulfide. | 1. Confirm Oxidation: Quantify the free thiol content using Ellman's Test. 2. Reduce Disulfides: Treat the this compound solution with a reducing agent like TCEP prior to the conjugation step. (See Protocol 2). 3. Optimize Reaction Buffer: Ensure your reaction buffer is deoxygenated and maintained at a slightly acidic to neutral pH (6.5-7.2). |
| Inconsistent results between experiments. | 1. Improper storage or handling of the stock PEG solution. 2. Oxygen was introduced into the reaction buffer. 3. Variability in buffer preparation. | 1. Improve Handling: Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air.[9][12] Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[10][11] 2. Maintain Inert Conditions: Keep all solutions under an inert gas (argon or nitrogen) throughout the experiment. 3. Standardize Buffers: Use freshly prepared, deoxygenated buffers for every experiment. |
| Difficulty dissolving the PEG reagent. | The reagent is a low-melting solid or viscous liquid. | To facilitate handling, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.[10][11] Store this stock solution under inert gas at -20°C or -80°C.[10][12] |
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Stock Solution
This protocol outlines the best practices for preparing and storing solutions to minimize oxidation.
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which can hydrolyze the reagent and introduce water.[10][11]
-
Solvent Preparation: Use a high-purity, anhydrous grade of a water-miscible organic solvent such as DMSO or DMF.
-
Dissolution: Under an inert atmosphere (e.g., in a glove box or by carefully flushing the vial with argon or nitrogen), add the desired volume of solvent to the solid reagent to create a concentrated stock solution (e.g., 100 mg/mL). Cap the vial tightly with a septum.[10]
-
Aliquoting and Storage: Immediately divide the stock solution into smaller, single-use aliquots in separate vials. Flush each aliquot vial with inert gas before sealing. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]
Protocol 2: Reduction of Oxidized Thiol Groups with TCEP
This procedure regenerates free thiols from disulfide bonds.
-
Prepare TCEP Stock Solution: Dissolve solid TCEP hydrochloride in a deoxygenated buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a final concentration of 0.5 M.
-
Incubation: Add the TCEP stock solution to your solution of this compound to achieve a final TCEP concentration of 5-10 mM (a 10-50 fold molar excess over the thiol).
-
Reaction: Incubate the mixture at room temperature for 30-60 minutes.
-
Proceed to Conjugation: The reduced PEG linker is now ready for use. TCEP does not need to be removed for subsequent reactions with maleimides. If using other chemistries, purification may be necessary.
Protocol 3: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This colorimetric assay determines the concentration of free thiols in a sample.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in 1 mL of the Reaction Buffer (10 mM).
-
-
Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the Reaction Buffer.
-
Sample Preparation: Dilute your this compound sample to an appropriate concentration in the Reaction Buffer.
-
Assay:
-
To 250 µL of each standard and sample in a microplate well, add 5 µL of the DTNB solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 412 nm using a spectrophotometer.
-
Calculation: Determine the thiol concentration in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[5]
Data and Visualizations
Reducing Agent Comparison
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Irreversibly reduces disulfides |
| Optimal pH | 7.0 - 8.0 | 3.0 - 8.0 |
| Odor | Strong, unpleasant | Odorless |
| Stability | Prone to air oxidation | Stable in air and solution |
| Maleimide Reactivity | Reacts with maleimides | Does not react with maleimides |
| Primary Use | General disulfide reduction | Reduction prior to maleimide conjugation |
Diagrams
Caption: Reversible oxidation of thiol groups to a disulfide and subsequent reduction.
Caption: Decision workflow for troubleshooting low conjugation yield.
Caption: Experimental workflow for bioconjugation highlighting critical steps.
References
- 1. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Thiol Oxidation and Cell Death: Regulatory Role of Glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. confluore.com [confluore.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digital.csic.es [digital.csic.es]
- 15. WO2004101597A2 - Methods for the reduction of disulfide bonds - Google Patents [patents.google.com]
- 16. imperial.ac.uk [imperial.ac.uk]
Technical Support Center: Optimizing Thiol-PEG SAM Packing Density
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the packing density of thiol-poly(ethylene glycol) self-assembled monolayers (thiol-PEG SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for forming a dense thiol-PEG SAM?
A1: While self-assembly can occur rapidly, longer incubation times generally lead to more ordered and densely packed monolayers. A common recommendation is to store the substrate in the thiol solution for 24 to 48 hours.[1][2] This extended period allows for the displacement of contaminants and the rearrangement of the thiol molecules on the surface into a more thermodynamically stable and well-ordered structure.
Q2: How does the concentration of the thiol-PEG solution affect packing density?
A2: The rate of monolayer formation increases with higher concentrations of thiol in the solution.[3] For kinetic studies, micromolar concentrations are often used to monitor the process. However, for achieving a densely packed SAM, a concentration range of 1-5 mM is typically recommended.[1] It is crucial to use a sufficient concentration to ensure complete surface coverage. To ensure saturation of the nanoparticle surface, a large excess of thiol (>10 fold) is often used.[4][5]
Q3: What is the best solvent to use for preparing the thiol-PEG solution?
A3: For most thiols, 200-proof ethanol (B145695) is the recommended solvent for successful self-assembly.[1][6] The choice of solvent can significantly impact the quality of the SAM, with studies showing that highly dense and well-ordered dodecanethiol SAMs can be prepared from an ethanol-water mixture.[6] It is important to use high-purity solvents to avoid contamination.
Q4: Does temperature play a role in the formation and stability of thiol-PEG SAMs?
A4: Temperature can influence the kinetics of SAM formation.[3] However, it's important to note that thiol-PEG SAMs on gold can be sensitive to heat. They have been found to degrade at temperatures as low as 120°C.[7][8][9] Therefore, the assembly process is typically carried out at room temperature.[10] Post-assembly thermal annealing at moderate temperatures (e.g., below the desorption temperature) can sometimes be used to improve the structural quality of SAMs by reducing defects.[11]
Q5: How does the length of the PEG chain affect the packing density?
A5: The packing density of thiol-PEG SAMs is dependent on the length of the PEG chain. Generally, shorter PEG chains result in more tightly packed monolayers.[8] As the PEG chain length increases, the surface coverage density tends to decrease.[4][5] This is attributed to the larger footprint and steric hindrance of longer polymer chains.
Q6: Can adding salt to the solution improve the packing density?
A6: Yes, increasing the ionic strength of the solution by adding salt, such as NaCl, can increase the packing density of thiol SAMs on gold nanoparticles.[12] This is particularly relevant for charged thiol molecules, where the salt helps to screen electrostatic repulsion between adjacent molecules, allowing for a tighter packing. Increasing salt concentration can also favor hydrophobic interactions among PEG molecules.[13]
Troubleshooting Guide
Problem: Low Packing Density or Disordered Monolayer
| Possible Cause | Troubleshooting Steps |
| Contaminated Substrate | Ensure the gold substrate is meticulously cleaned before immersion in the thiol solution. Common cleaning procedures involve using piranha solution (a 30:70 v/v mixture of 30% hydrogen peroxide and concentrated sulfuric acid) or oxygen plasma treatment.[10] A clean environment is crucial to prevent re-contamination.[1][2] |
| Impure Thiol or Solvent | Use high-purity thiol-PEG and solvent (e.g., 200-proof ethanol). Contaminants in the solution can co-adsorb on the substrate, leading to defects in the SAM.[3] |
| Insufficient Incubation Time | Increase the incubation time to 24-48 hours to allow for optimal ordering and packing of the monolayer.[1][2] |
| Inappropriate Thiol Concentration | Prepare a fresh thiol solution with a concentration in the range of 1-5 mM.[1] Ensure the thiol is fully dissolved by sonicating the solution for 5-10 minutes.[1] |
| Oxygen Exposure | For the highest quality films, minimize the exposure of the solution and substrate to oxygen during the assembly process. This can be achieved by reducing the headspace above the thiol solution and backfilling the container with an inert gas like nitrogen.[1][2] |
| Sub-optimal Solvent | While ethanol is commonly used, the choice of solvent can be critical. For certain applications, exploring other high-purity solvents or solvent mixtures may be beneficial.[6] |
Quantitative Data Summary
Table 1: Effect of PEG Chain Length on Surface Coverage Density
| Ligand | Spacer Length (nm) | Surface Coverage (molecules/nm²) |
| HS-(CH₂)₂-COOH (MPA) | 0.68 | 6.3 |
| HS-(PEG)₄-COOH | - | 4.3 |
| HS-(PEG)₇-COOH | 3.52 | 4.3 |
| HS-PEG₃₀₀₀-NH₂ | - | 2.21 (ninhydrin assay), 1.64 (fluorescamine assay) |
| HS-PEG₅₀₀₀-NH₂ | - | 1.33 (ninhydrin assay), 0.85 (fluorescamine assay) |
| HS-PEG₂₀₀₀₀-NH₂ | - | 0.21 (ninhydrin assay), 0.14 (fluorescamine assay) |
Data synthesized from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Standard Thiol-PEG SAM Formation on a Gold Substrate
-
Substrate Preparation:
-
Clean the gold substrate thoroughly. A common method is immersion in piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate extensively with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.[11]
-
-
Thiol Solution Preparation:
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container.
-
To minimize oxygen exposure, reduce the headspace above the solution and backfill the container with an inert gas (e.g., nitrogen or argon).[1][2]
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature.[1][2]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrate with a stream of dry nitrogen gas.
-
Visualizations
Caption: Workflow for Thiol-PEG SAM Formation.
Caption: Factors Influencing SAM Packing Density.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Salt-Mediated Self Assembly of Thioctic Acid on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions
Welcome to the technical support center for EDC/NHS coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions?
A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4] A commonly used buffer for this activation step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1] The second step, the reaction of the NHS-activated molecule with a primary amine, is most efficient at a physiological to slightly alkaline pH, ranging from 7.0 to 8.5.[1][3][5] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this coupling step.[1][6]
Q2: What are the recommended molar ratios of EDC and NHS?
A2: The ideal molar ratio of EDC and NHS to the carboxyl-containing molecule can vary. However, a common starting point is to use a molar excess of both EDC and NHS. Ratios can range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[6] Another suggested starting point is a 1:10:25 molar ratio of the carboxyl-containing protein to EDC and NHS, respectively.[6][7] Optimization is often necessary to achieve the best results for a specific application.
Q3: Which buffers should I avoid in my EDC/NHS reaction?
A3: It is critical to avoid buffers that contain primary amines or carboxylates as they will compete with the intended reaction. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines and will react with the NHS ester, quenching the reaction.[8] Acetate buffers contain carboxyl groups that can be activated by EDC.
Q4: How can I stop or "quench" the coupling reaction?
A4: To terminate the reaction and deactivate any remaining NHS esters, a quenching reagent can be added. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine, typically added to a final concentration of 10-50 mM.[1][3][6][9][10] It's important to note that if you use an amine-containing quencher like Tris or glycine, it will modify any unreacted carboxyl groups.[1][3]
Q5: My EDC and/or NHS reagents may be old. How can I test their activity?
A5: EDC and NHS are sensitive to moisture and can hydrolyze over time, losing their activity.[6][11] To ensure optimal performance, it is recommended to use fresh reagents and store them properly in a desiccator at -20°C.[6] Always allow the reagents to warm to room temperature before opening the vials to prevent condensation.[6][8][10] The activity of NHS ester reagents can be qualitatively assessed by measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base, as the released NHS leaving group absorbs in this range.[8]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
This is a frequent challenge in EDC/NHS chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action | References |
| Suboptimal pH | Verify the pH of your activation and coupling buffers. Use MES buffer (pH 4.5-6.0) for carboxyl activation and a buffer like PBS (pH 7.0-8.5) for the amine coupling step. | [1][3][6] |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to reach room temperature before opening to prevent condensation. Prepare solutions immediately before use. | [6][8][10][11] |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) that can interfere with the reaction. | [6][8] |
| Hydrolysis of Intermediates | Both EDC and the NHS ester are susceptible to hydrolysis. Perform the reaction steps as quickly as possible after reagent preparation. Consider using a two-step protocol where excess EDC and byproducts are removed before adding the amine-containing molecule. | [1][3][6] |
| Insufficient Molar Ratios | Optimize the molar excess of EDC and NHS. A good starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. | [6] |
Issue 2: Precipitation During the Reaction
Precipitation of the protein or molecule of interest can significantly decrease the yield.
| Potential Cause | Recommended Action | References |
| Protein Aggregation | The change in pH or addition of reagents can cause some proteins to aggregate. Confirm that your protein is soluble and stable in the selected reaction buffers. A buffer exchange step may be necessary to ensure compatibility. | [6] |
| High EDC Concentration | Very high concentrations of EDC can sometimes lead to precipitation. If you are observing precipitation with a large excess of EDC, try reducing the concentration. | [1][6] |
| Loss of Stabilizing Charge | The reaction neutralizes the charge of the carboxylate groups, which can lead to aggregation of nanoparticles that are stabilized by electrostatic repulsion. | [12] |
Experimental Workflows and Reaction Mechanism
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.
Key Experimental Protocols
Two-Step Protein-Protein Coupling Protocol
This method is recommended to minimize self-polymerization of a protein containing both carboxyl and amine groups.[1]
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Preparation:
-
Activation of Protein #1:
-
Removal of Excess Reagents:
-
To prevent EDC from cross-linking Protein #2, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[1]
-
-
Coupling of Protein #2:
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.[1]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and byproducts.
-
Protocol for Coupling to Carboxylated Surfaces (e.g., Beads, Nanoparticles)
This protocol outlines a general two-step method for conjugating amine-containing biomolecules to a carboxylated surface.[9]
Materials:
-
Carboxylated surface (e.g., beads, nanoparticles)
-
Amine-containing biomolecule
-
Activation Buffer: 50 mM MES, pH 6.0[9]
-
Coupling Buffer: PBS, pH 7.2-8.5[9]
-
EDC and Sulfo-NHS
-
Washing Buffer: PBS with 0.05% Tween-20
-
Quenching Solution: 100 mM Ethanolamine or 0.2 M Glycine[9]
-
Storage Buffer: PBS with 0.02% sodium azide
Procedure:
-
Surface Preparation:
-
Wash the carboxylated surface with Activation Buffer to remove any storage solutions.
-
-
Carboxyl Activation:
-
Resuspend the surface in Activation Buffer.
-
Prepare fresh EDC and Sulfo-NHS solutions in Activation Buffer and add them to the surface suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[9]
-
-
Washing:
-
Biomolecule Coupling:
-
Immediately add the amine-containing biomolecule, dissolved in Coupling Buffer, to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quenching:
-
Add the Quenching Solution to block any unreacted active sites.
-
Incubate for 30 minutes at room temperature.[9]
-
-
Final Washes:
-
Wash the conjugated surface multiple times with Washing Buffer to remove unbound biomolecules and quenching agent.
-
-
Storage:
-
Resuspend the final conjugate in an appropriate Storage Buffer. Store at 4°C.[9]
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. interchim.fr [interchim.fr]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. N-Hydroxysuccinimide active ester [schem.jp]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Carboxyl Group Activation and Thiol Binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing carboxyl group activation and thiol binding chemistries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for activating carboxyl groups with EDC/NHS?
A1: The activation of carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), is most efficient in a slightly acidic environment, typically within a pH range of 4.5 to 6.0.[1][2][3] A commonly used buffer for this activation step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[1][3]
Q2: Why is a lower pH required for the EDC/NHS activation step?
A2: A lower pH is necessary to protonate the carboxyl groups, making them more susceptible to reaction with EDC to form the O-acylisourea intermediate. This intermediate is then stabilized by NHS or sulfo-NHS to create a more stable amine-reactive ester, which is less prone to hydrolysis than the O-acylisourea intermediate itself.[4]
Q3: What is the optimal pH for the subsequent binding of the activated carboxyl group to a thiol-containing molecule?
A3: The reaction of an activated carboxyl group (as an NHS ester) with a thiol is not a direct standard reaction. Typically, EDC/NHS chemistry is used to couple carboxyl groups to primary amines. For thiol-specific conjugation, a common strategy involves a maleimide-thiol reaction. The optimal pH for the reaction between a maleimide (B117702) and a thiol is between 6.5 and 7.5.[4][5] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[4]
Q4: What happens if the pH is too high or too low during the thiol-maleimide reaction?
A4: If the pH is above 7.5, the maleimide group can react competitively with primary amines (like lysine (B10760008) residues in proteins).[4] Below a pH of 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[5]
Q5: My NHS ester hydrolyzes before I can perform the coupling reaction. How can I prevent this?
A5: NHS esters are susceptible to hydrolysis, and this rate of hydrolysis increases with pH.[6][7][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7] To minimize hydrolysis, it is recommended to perform the activation step at a lower pH (4.5-6.0) and then, if coupling to an amine, raise the pH to 7.2-8.5 immediately before adding the amine-containing molecule.[1] For thiol coupling with a maleimide, maintain the pH in the 6.5-7.5 range.[4] Also, always use freshly prepared EDC and NHS solutions, as they are moisture-sensitive.[3]
Q6: I am observing low yields in my thiol conjugation. What are the possible causes?
A6: Low yields in thiol conjugation can be due to several factors:
-
Suboptimal pH: Ensure the pH is within the optimal range of 6.5-7.5 for maleimide-thiol reactions.[4][5]
-
Thiol Oxidation: Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[5] Consider reducing disulfide bonds with an agent like TCEP or DTT prior to conjugation and degas buffers to remove oxygen.[5] Including a chelating agent like EDTA can also help by sequestering metal ions that catalyze oxidation.[5]
-
Hydrolysis of Maleimide: The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it unreactive.[4] It is best to use aqueous solutions of maleimide-containing products immediately after preparation.[4]
Troubleshooting Guides
Issue 1: Low or No Carboxyl Group Activation
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH for Activation | Verify that the pH of your activation buffer is between 4.5 and 6.0.[1][2] Use a calibrated pH meter. MES buffer is recommended.[3] |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[3] Prepare solutions immediately before use.[3] |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the reaction.[3] |
| Hydrolysis of O-acylisourea Intermediate | The intermediate formed by EDC is unstable in aqueous solutions. The addition of NHS or sulfo-NHS creates a more stable intermediate, but this is still susceptible to hydrolysis.[4] Perform the reaction steps promptly. |
Issue 2: Low or No Thiol Binding
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH for Thiol Reaction | For maleimide-thiol conjugation, ensure the reaction pH is between 6.5 and 7.5.[4][5] |
| Thiol Oxidation | Reduce any disulfide bonds in your protein or molecule using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent.[5] Degas buffers and consider adding EDTA to prevent re-oxidation.[5] |
| Maleimide Hydrolysis | Prepare aqueous solutions of maleimide-functionalized molecules immediately before use, as the maleimide ring is prone to hydrolysis, especially at higher pH.[4] |
| Competitive Reactions | If the pH is above 7.5, primary amines can react with the maleimide. Maintain the pH within the recommended range to ensure chemoselectivity for thiols.[4] |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Stability
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[7] |
| 8.6 (at 4°C) | 10 minutes[7] |
Table 2: Optimal pH Ranges for Carboxyl Activation and Thiol Binding
| Reaction Step | Reagents | Optimal pH Range |
| Carboxyl Activation | EDC/NHS | 4.5 - 6.0[1][2] |
| Thiol-Maleimide Coupling | Thiol + Maleimide | 6.5 - 7.5[4][5] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Carboxyl Activation and Amine Coupling
This protocol is for coupling a carboxyl-containing molecule to a primary amine-containing molecule.
-
Activation Step:
-
Dissolve the carboxyl-containing molecule in an amine-free and carboxyl-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0.[1]
-
Equilibrate EDC and NHS (or sulfo-NHS) to room temperature.[1]
-
Prepare fresh solutions of EDC and NHS in the activation buffer.
-
Add EDC and NHS to the carboxyl-containing molecule solution. A common starting point is a molar excess of EDC and NHS.
-
Incubate for 15 minutes at room temperature.[1]
-
-
Coupling Step:
-
Immediately proceed to the coupling step. Optionally, the activated molecule can be purified from excess EDC and NHS using a desalting column equilibrated with a suitable coupling buffer (e.g., PBS, pH 7.2-7.5).[1]
-
If not purifying, the pH of the reaction mixture can be raised to 7.2-7.5 by adding a non-amine buffer like phosphate (B84403) buffer.[1]
-
Add the amine-containing molecule to the activated molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding a quenching reagent such as hydroxylamine, Tris, or glycine (B1666218) to a final concentration of 10-50 mM to consume any unreacted NHS esters.[1]
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol is for conjugating a thiol-containing molecule to a maleimide-activated molecule.
-
Reduction of Disulfides (if necessary):
-
If the thiol-containing molecule has disulfide bonds, dissolve it in a suitable buffer (e.g., PBS, pH 7.2) and add a reducing agent like TCEP to a final concentration of 1-10 mM.
-
Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the next step. If using DTT, it must be removed via a desalting column.[5]
-
-
Conjugation Reaction:
-
Ensure the buffer for the conjugation reaction is at a pH between 6.5 and 7.5 and has been degassed.[4][5] Phosphate buffer is a common choice.
-
Dissolve the maleimide-activated molecule in the reaction buffer.
-
Add the maleimide-activated molecule to the thiol-containing molecule. A slight molar excess of the maleimide reagent is often used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if using fluorescently labeled maleimides.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Visualizations
Caption: Workflow for two-step EDC/NHS carboxyl activation and amine coupling.
Caption: Workflow for thiol-maleimide conjugation.
Caption: Logical relationship of pH's effect on carboxyl activation and thiol binding.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Cleaning Protocols for Gold Substrates
Welcome to the technical support center for gold substrate cleaning protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for preparing gold surfaces for the formation of Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: Why is cleaning a gold substrate critical before SAM formation?
A1: The quality of a Self-Assembled Monolayer heavily depends on the cleanliness of the gold substrate.[1] Contaminants such as organic residues, dust particles, and atmospheric pollutants can interfere with the self-assembly process, leading to a disordered or incomplete monolayer.[2] A thoroughly cleaned surface ensures that the thiol molecules can directly interact with the gold, forming a strong, well-ordered monolayer.
Q2: What are the most common methods for cleaning gold substrates?
A2: The two most prevalent and effective methods for cleaning gold substrates are chemical cleaning with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) and plasma cleaning.[3] Other methods include UV-ozone treatment, solvent washing (e.g., with acetone (B3395972) and ethanol), and electrochemical cleaning.[4][5]
Q3: When should I choose Piranha solution versus plasma cleaning?
A3: Piranha solution is a highly effective wet-chemical method for removing organic residues.[6] However, it is extremely corrosive and requires careful handling. It can also increase surface roughness and, in some cases, lead to the delamination of thin gold films.[6][7] Plasma cleaning is a dry, physical method that is also very effective at removing organic contaminants and may produce slightly cleaner surfaces and better final monolayers.[3] It is often considered a safer alternative to Piranha solution, especially for delicate or thin gold films.[6][7]
Q4: Can I reuse gold substrates after SAM formation?
A4: Yes, it is possible to remove a SAM and reuse the gold substrate. Common methods for removing SAMs include plasma cleaning (e.g., with hydrogen or oxygen plasma), UV-ozone treatment, and chemical methods using solutions like sodium borohydride.[1][8][9][10] However, it's important to note that some cleaning methods, particularly those involving reactive oxygen, can leave behind oxidized sulfur compounds on the surface.[11]
Q5: How can I verify the cleanliness of my gold substrate?
A5: Contact angle measurement is a fast and sensitive technique to assess surface cleanliness.[12] A clean, high-energy gold surface will exhibit a low water contact angle, indicating good wettability.[12][13] For example, a bare gold disc electrode can have a contact angle close to 90°, which decreases to around 80° after electrochemical cleaning.[14] Other techniques to characterize surface cleanliness include X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and electrochemical methods like Cyclic Voltammetry (CV).[4][5]
Troubleshooting Guides
Issue 1: Poor or Incomplete SAM Formation
Symptoms:
-
High water contact angle on the SAM-coated surface, indicating a disordered or incomplete monolayer.
-
Inconsistent results in downstream applications (e.g., biosensing, surface functionalization).
-
Visible defects or patches on the gold surface when inspected under a microscope.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Organic contamination is a primary inhibitor of SAM formation.[1] Implement a more rigorous cleaning protocol. If using solvent washing, consider switching to Piranha solution or plasma cleaning for more effective removal of organic residues.[3] Ensure all cleaning steps are performed meticulously. |
| Recontamination After Cleaning | The environment can re-contaminate a clean surface quickly.[15] Minimize the time between cleaning and immersion in the thiol solution. Handle substrates only with clean tweezers and work in a clean environment, avoiding exposure to contaminants like silanes or PDMS.[15] |
| Poor Quality of Thiol Solution | The thiol solution may be degraded or contain impurities. Use high-purity solvents (e.g., 200 proof ethanol) and fresh thiol.[15] Consider filtering the thiol solution before use. |
| Sub-optimal Incubation Time | Longer incubation times generally lead to better-ordered monolayers.[15] Try increasing the incubation time to 24-48 hours. |
Issue 2: Delamination or Damage to the Gold Film
Symptoms:
-
The gold film peels off the underlying substrate (e.g., glass or silicon).
-
Visible scratches, pinholes, or increased surface roughness observed via AFM.[7]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Aggressive Cleaning Protocol | Piranha solution can be too harsh, especially for thin gold films or those with poor adhesion layers (e.g., chromium or titanium).[6][7][16] Reduce the exposure time to the Piranha solution or switch to a gentler method like UV-ozone cleaning or a carefully controlled plasma treatment.[3][6] For very thin gold layers (<50 nm), UV-ozone cleaning is a safer alternative.[6] |
| Lack of Adhesion Layer | Gold films require an adhesion layer (typically chromium or titanium) to bind strongly to the substrate.[9][15] Ensure your substrates have an adequate adhesion layer. |
| Thermal Shock | Rapid temperature changes can cause stress and lead to delamination. Avoid drastic temperature changes during the cleaning process. For instance, allow hot Piranha solution to cool before rinsing with room temperature water. |
Issue 3: Inconsistent Cleaning Results
Symptoms:
-
High variability in contact angle measurements across a single substrate or between different batches.
-
Inconsistent performance in subsequent experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cleaning Procedure | Minor variations in cleaning time, solution temperature, or rinsing can lead to different outcomes. Standardize your cleaning protocol with precise timings and temperatures. For example, when using Piranha, a typical ratio is 3:1 sulfuric acid to hydrogen peroxide, heated to >80°C for 10-20 minutes.[17] |
| Aging of Cleaning Solutions | The effectiveness of cleaning solutions like Piranha can change over time. Always use freshly prepared Piranha solution.[6] |
| Uneven Cleaning | The entire surface may not be exposed to the cleaning agent uniformly. Ensure the substrate is fully submerged in the cleaning solution and that there are no air bubbles trapped on the surface. |
Data Presentation
Table 1: Comparison of Common Gold Cleaning Methods
| Cleaning Method | Typical Parameters | Advantages | Disadvantages |
| Piranha Solution | 3:1 to 4:1 H₂SO₄:H₂O₂ for a few minutes.[6][16] | Highly effective at removing organic contaminants.[6] | Extremely corrosive and hazardous. Can increase surface roughness and damage thin films.[6][7] |
| Plasma Cleaning | 10 minutes at 10.5 watts in 100 mTorr of air.[3] | Effective, dry process.[3] Can produce very clean surfaces.[3] Safer than Piranha.[7] | Can form metastable gold oxides on the surface.[3] Requires specialized equipment. |
| UV-Ozone Cleaning | 5-15 minutes of exposure.[6] | Gentle, dry, and effective for light organic contamination.[6][18] Safer for thin gold films.[6] | May be less effective for heavy contamination compared to Piranha or plasma. |
| Solvent Cleaning | Sonication in hot acetone (50-60°C) and ethanol (B145695) for 15 minutes each.[6] | Simple and relatively safe. | May not be sufficient to remove all organic contaminants. |
| Electrochemical Cleaning | Potential cycling in an appropriate electrolyte (e.g., H₂SO₄ or KOH).[4][5] | Can produce very clean surfaces without changing morphology.[7] | Requires electrochemical setup. Effectiveness depends on the chosen electrolyte and potential range. |
Table 2: Water Contact Angle on Gold Surfaces After Various Treatments
| Surface Condition | Water Contact Angle (degrees) | Reference |
| Bare Gold (untreated) | ~90° | [14] |
| After Electrochemical Cleaning | 80° ± 3° | [14] |
| After Piranha Treatment | 0° (hydrophilic) | [19] |
| After 5 min UV/Ozone in Oxygen | Completely hydrophilic | [20] |
| After Oxygen Plasma (20s) | 0° | [8] |
| After Hydrogen Plasma | 70° | [8] |
Experimental Protocols
Protocol 1: Piranha Solution Cleaning
WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (gloves, apron, face shield) and work in a fume hood.[17]
-
Preparation:
-
In a designated glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The solution will become very hot.[17]
-
-
Cleaning:
-
Using non-reactive tweezers, immerse the gold substrate into the hot Piranha solution for 2-5 minutes. Bubbles forming on the surface indicate the reaction is proceeding.[6]
-
-
Rinsing:
-
Carefully remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of deionized (DI) water.[6]
-
-
Drying:
-
Dry the substrate with a stream of clean, dry nitrogen gas.[6]
-
-
Immediate Use:
-
Use the cleaned substrate immediately for SAM formation to prevent recontamination. The surface will be hydrophilic.[6]
-
Protocol 2: Plasma Cleaning
-
Sample Placement:
-
Place the gold substrate inside the chamber of a plasma cleaner.
-
-
Chamber Evacuation:
-
Evacuate the chamber to a base pressure, typically around 100 mTorr.[3]
-
-
Plasma Generation:
-
Cleaning Duration:
-
Expose the substrate to the plasma for a predetermined time, typically 5-10 minutes.[3]
-
-
Post-Cleaning:
-
Vent the chamber and remove the substrate.
-
It is often beneficial to rinse the substrate with a solvent like ethanol immediately after plasma cleaning to reduce any surface oxides that may have formed.[3]
-
Dry with nitrogen and use immediately.
-
Protocol 3: UV-Ozone Cleaning
-
Pre-cleaning:
-
For best results, first clean the substrate with solvents like acetone and ethanol to remove gross contamination.[6] Rinse with DI water.
-
-
UV Exposure:
-
Place the substrate in a UV-ozone cleaner, within a few millimeters of the UV lamp.
-
-
Treatment:
-
Post-Treatment:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. louis.uah.edu [louis.uah.edu]
- 3. cms.gutow.uwosh.edu [cms.gutow.uwosh.edu]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. researchgate.net [researchgate.net]
- 6. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biolinscientific.com [biolinscientific.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 18. samcointl.com [samcointl.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. apps.dtic.mil [apps.dtic.mil]
stability of thiol-gold bond in different buffer conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiol-functionalized gold surfaces and nanoparticles. This resource provides answers to frequently asked questions and troubleshooting guidance for issues related to the stability of the thiol-gold bond in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the thiol-gold bond?
The interaction between a thiol group (-SH) and a gold surface is a cornerstone of self-assembled monolayers (SAMs) and nanoparticle functionalization. It is widely described as a coordinative interaction between the sulfur atom and gold, forming a gold-thiolate (Au-S) species.[1] This bond is strong enough to enable robust surface modification but is not entirely permanent and can be influenced by a variety of environmental factors.
Q2: What are the primary factors that influence the stability of the thiol-gold bond?
The stability of the thiol-gold bond is not absolute and is critically dependent on its chemical and physical environment. The main factors include:
-
pH: The pH of the buffer solution significantly impacts bond stability.
-
Temperature: Elevated temperatures can induce desorption of thiolated molecules.[1][2]
-
Buffer Composition: The type and concentration of ions in the buffer can affect bond integrity.[2][3][4]
-
Presence of Competing Molecules: Other thiolated compounds or molecules with high affinity for gold can displace the bound ligand.[1]
-
Oxidizing and Reducing Agents: These agents can chemically alter the gold surface or the sulfur anchor, leading to bond cleavage.
-
State of the Gold Surface: The stability of the bond can differ between oxidized and reduced gold surfaces.[5][6]
Q3: How does pH affect the stability of the thiol-gold bond?
High pH (alkaline) environments tend to decrease the stability of the thiol-gold bond, favoring dissociation.[7] Conversely, slightly acidic to neutral pH conditions are generally preferred for long-term storage and stability.[7] The binding mode can also shift from a coordinate to a covalent bond with changes in environmental pH.[5][6]
Q4: Is the thiol-gold bond stable at physiological temperatures (e.g., 37°C)?
While widely used in biological applications, the thiol-gold bond can exhibit lability even at physiological temperatures. Studies have shown that increasing the temperature from room temperature to 37°C or 42°C can lead to a measurable release of thiolated molecules from the gold surface.[1][2][3] For example, a release of 3-5% has been observed at temperatures below 40°C, increasing to 15% at 42°C in aqueous solutions.[1][2][3]
Q5: What is the best way to store my thiol-functionalized gold nanoparticles or surfaces?
For long-term storage, it is recommended to keep the functionalized materials at low temperatures (e.g., 4°C) in a low-salt buffer with a slightly acidic to neutral pH.[7] It is also advisable to use freshly prepared functionalized nanoparticles for experiments whenever possible, ideally within a day or two of preparation.[7]
Troubleshooting Guide
This guide addresses common experimental problems related to thiol-gold bond instability.
Problem: I am observing a progressive loss of signal (e.g., fluorescence, colorimetric response) from my functionalized gold surface/nanoparticles.
This issue is often due to the dissociation or displacement of the thiolated probe molecule from the gold surface.
Problem: My gold nanoparticles are aggregating after functionalization or when placed in my experimental buffer.
Aggregation suggests that the protective thiol monolayer has been compromised, leading to the irreversible agglomeration of the nanoparticles.
-
Possible Cause 1: Incomplete Surface Coverage. The formation of a dense, self-assembled monolayer can take time. While initial binding is fast, rearrangement for optimal coverage may take several hours.[8]
-
Solution: Increase the incubation time for your thiolated molecule with the gold nanoparticles to 12-18 hours to ensure a well-formed monolayer.[8]
-
-
Possible Cause 2: Buffer-Induced Desorption. Certain buffers, particularly those with high salt concentrations like PBS, can accelerate the desorption of thiols, especially at elevated temperatures.[2][3]
-
Solution: Test the stability of your functionalized nanoparticles in different buffers. Start with pure water and incrementally add buffer components to identify the destabilizing agent. Consider using a buffer with lower ionic strength.
-
-
Possible Cause 3: Hydrolytic Instability. Over long incubation times in aqueous media, even stable monolayers can experience some degree of hydrolysis and desorption.
-
Solution: For applications requiring very high stability, consider using multidentate thiol linkers, which anchor the molecule to the gold surface at multiple points and have been shown to enhance stability.[9]
-
Quantitative Data Summary
The stability of the thiol-gold bond can be quantified under various conditions. The tables below summarize key findings from the literature.
Table 1: Effect of Temperature and Buffer on Thiol Release
| Condition | Temperature | Thiol Release | Reference |
|---|---|---|---|
| Aqueous Solution | < 40°C | 3-5% | [1][2][3] |
| Aqueous Solution | 42°C | ~15% | [1][2][3] |
| Comparison | N/A | Increased release in PBS and culture media vs. pure water |[1][2][3][4] |
Table 2: Single Bond Rupture Forces Measured by AFM
| Gold Surface State | pH | Most Probable Rupture Force (nN) | Reference |
|---|---|---|---|
| Oxidized | 7.4 | ~1.46 | [5] |
| Oxidized | 8.0 | ~1.63 | [5] |
| Reduced | 7.4 | ~1.20 | [5] |
| Reduced | 8.0 | ~1.09 | [5] |
Note: These forces correspond to the breakage of Au-Au bonds near the Au-S binding site, which is the typical point of failure under mechanical stress.[5]
Experimental Protocols
Verifying the stability of your specific thiol-gold conjugate is crucial. Below are outlines of common experimental methods.
Protocol 1: Assessing Thermal Stability via Fluorescence
This method is used to quantify the release of a fluorescently-labeled thiol from gold nanoparticles as a function of temperature. The fluorescence of the dye is typically quenched when it is bound to the gold surface and increases upon its release into the solution.[1][2]
Protocol 2: Evaluating Hydrolytic Stability using XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of a surface. It can be used to monitor the integrity of a thiol SAM on a flat gold substrate over time in an aqueous environment.[9][10]
-
Sample Preparation: Prepare several gold-coated substrates functionalized with the thiol monolayer of interest.
-
Initial Characterization: Analyze a control (t=0) sample using XPS to determine the initial C 1s/Au 4f signal ratio. This ratio is proportional to the surface coverage of the thiol monolayer.[9]
-
Incubation: Immerse the remaining samples in the buffer of interest (e.g., Tris-buffered saline, PBS) at a controlled temperature.
-
Time Points: At designated time points (e.g., 1, 3, 7 days), remove a sample from the buffer, rinse thoroughly with ultrapure water, and dry gently with nitrogen gas.
-
XPS Analysis: Perform XPS analysis on the dried sample and determine the new C 1s/Au 4f ratio.
-
Data Interpretation: A stable C 1s/Au 4f ratio over time indicates a stable monolayer under the tested conditions.[9] A decreasing ratio signifies desorption of the thiol molecules.
Key Stability Factors Diagram
The interplay of various factors determines the functional stability of the thiol-gold bond in an experimental context.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying thiol-gold interactions towards the efficient strength control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 9. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
minimizing steric hindrance in bioconjugation with PEG linkers
Welcome to the Technical Support Center for Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing steric hindrance when using PEG linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of protein bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups that obstructs a chemical reaction.[1][2] In protein bioconjugation, this happens when the three-dimensional structure of a protein or the bulky nature of a labeling molecule, such as a PEG linker, physically blocks the desired conjugation reaction from occurring efficiently at a specific site.[1][3] This can be due to the target amino acid residue being buried within the protein's folded structure or shielded by neighboring residues.[1]
Q2: What are the common indicators that steric hindrance is impacting my bioconjugation reaction?
A: Common signs of steric hindrance include:
-
Low Conjugation Efficiency or Yield : The PEG linker may be too short to reach the target functional group, or the conjugation site is in a sterically hindered region of the protein.[3]
-
Incomplete Conjugation : Despite using an excess of the labeling reagent, the protein does not become fully conjugated.[1]
-
Reduced Biological Activity of the Conjugate : The attached PEG chain may physically block the active or binding site of the biomolecule, preventing it from interacting with its target.[4][5]
-
Protein Aggregation and Precipitation : Over-modification at highly accessible sites on the protein surface can alter the protein's properties and lead to aggregation.[1]
Q3: How does the length and architecture of a PEG linker affect steric hindrance?
A: The length and architecture of a PEG linker are critical factors in mitigating steric hindrance:
-
Length : Longer PEG linkers can act as flexible spacer arms, increasing the distance between the biomolecule and the payload.[1][6] This allows the reactive group to access sterically hindered sites more effectively.[1] However, excessively long linkers can sometimes wrap around the biomolecule and cause their own steric issues.[3][7]
-
Architecture :
-
Linear PEGs are the simplest form and are often used for site-specific conjugation where minimal steric hindrance is expected.[8]
-
Branched or Y-shaped PEGs offer a greater hydrodynamic radius and superior shielding effects, which can be beneficial for increasing the in vivo circulation time of a therapeutic.[8][9][10] They can attach multiple entities.[11]
-
Q4: What are the common reactive groups used with PEG linkers and how do they relate to steric hindrance?
A: The choice of reactive group determines which functional group on the biomolecule will be targeted for conjugation. Common reactive groups include:
-
NHS esters (N-hydroxysuccinimide) : These react with primary amines, such as those on lysine (B10760008) residues.[6] Since lysines are often abundant on the protein surface, this can lead to a heterogeneous product mix.
-
Maleimides : These selectively react with free sulfhydryl groups on cysteine residues to form stable thioether bonds.[3] This is a common strategy for site-specific conjugation, which can help to control for steric hindrance by choosing a cysteine in an accessible location.
-
Click Chemistry Groups (e.g., Azides, Alkynes) : These bioorthogonal reactions offer high specificity and efficiency, allowing for precise control over the conjugation site.[6][11]
Q5: How can I characterize my PEGylated bioconjugate to assess the impact of steric hindrance?
A: Several analytical techniques can be used to confirm successful conjugation and assess the homogeneity and purity of the product:
-
Mass Spectrometry (MS) : Techniques like MALDI-TOF MS and ESI-MS can determine the molecular weight of the conjugate and calculate the number of PEG linkers attached per biomolecule (e.g., the drug-to-antibody ratio or DAR).[3]
-
Size Exclusion Chromatography (SEC) : SEC separates molecules by size and can be used to separate the conjugated product from unreacted biomolecules and excess linker.[3][12]
-
Hydrophobic Interaction Chromatography (HIC) : HIC is particularly useful for separating antibody-drug conjugates (ADCs) with different drug loads.[3][13]
-
SDS-PAGE : This technique can show a shift in the molecular weight of the protein after conjugation.[3]
-
Circular Dichroism (CD) Spectroscopy : This can be used to assess any changes in the secondary and tertiary structure of the biomolecule after conjugation, which could indicate conformational changes due to steric hindrance.[3]
Troubleshooting Guides
This section provides solutions to common problems that may arise due to steric hindrance during bioconjugation.
Issue 1: Low Conjugation Efficiency or Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure.[1] |
| Steric Clash Between Bulky Conjugation Partners | Both the protein and the molecule to be conjugated are large, preventing their reactive groups from coming into close proximity. |
| Suboptimal Reaction Conditions | Incorrect pH, temperature, or reaction time can lead to low yields. |
| Oxidation of Thiols (for Maleimide Chemistry) | Target cysteine residues may have formed disulfide bonds, making them unreactive. |
Issue 2: Reduced Biological Activity of the Final Conjugate
| Possible Cause | Recommended Solution |
| PEG Chain Obstructing the Active Site | The attached PEG linker is physically blocking the site of biological activity.[5] |
| Conformational Changes | The conjugation process may have induced changes in the protein's secondary or tertiary structure.[3] |
Data Presentation: Impact of PEG Linker Length
The length of the PEG linker significantly influences the properties of the resulting bioconjugate. The following tables summarize quantitative data on how PEG linker length can affect key parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~5.2 | 0.6x |
| PEG8 | ~3.1 | 0.4x |
| PEG12 | ~2.5 | 0.3x |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[13] |
Table 2: Effect of PEG Linker Length on In Vivo Half-Life of an Affibody-Drug Conjugate
| PEG Linker Molecular Weight | Half-Life (minutes) | Fold Change vs. No PEG |
| No PEG | 19.6 | 1.0x |
| 4 kDa | ~49 | 2.5x |
| 10 kDa | ~220 | 11.2x |
| Data from a study on an affibody-MMAE conjugate.[14] |
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| PEG Linker Molecular Weight | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG |
| No PEG | ~1.0 | 1.0x |
| 4 kDa | ~6.5 | 6.5x increase (less potent) |
| 10 kDa | ~22.5 | 22.5x increase (less potent) |
| Data from a study on an affibody-MMAE conjugate against HER2-positive cells.[14] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester-PEG Conjugation to Protein Amines
This protocol outlines the steps for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[3]
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
NHS-Ester-PEG linker
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare the Protein : Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the PEG-NHS Ester : Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification : Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.
-
Characterization : Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Protocol 2: General Procedure for Maleimide-PEG Conjugation to Protein Thiols
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[3]
Materials:
-
Protein with accessible cysteine residue(s)
-
Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG linker
-
Anhydrous DMSO
-
Desalting column
-
Purification system (e.g., SEC)
Procedure:
-
Prepare the Protein : Dissolve the protein in the reaction buffer.
-
Reduction of Disulfides (if necessary) : If the cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Remove Reducing Agent : Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.
-
Prepare the Maleimide-PEG : Immediately before use, dissolve the Maleimide-PEG in anhydrous DMSO.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the Maleimide-PEG to the reduced protein solution.
-
Incubation : Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Purify the conjugate using size exclusion chromatography to remove unreacted linker and protein.
-
Characterization : Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Overcoming steric hindrance with a longer PEG linker.
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Comparison of traditional vs. site-specific conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HS-Peg10-CH2CH2cooh Functionalized Surfaces for Researchers and Drug Development Professionals
This guide provides a detailed characterization of HS-Peg10-CH2CH2cooh functionalized surfaces, offering a comparative analysis with alternative surface modifications. The information is intended for researchers, scientists, and drug development professionals working with surface functionalization for applications such as immunoassays, biosensors, and drug delivery systems.
Introduction to this compound Functionalized Surfaces
This compound is a heterobifunctional molecule commonly used to create self-assembled monolayers (SAMs) on gold surfaces. It features a thiol (-SH) group that forms a stable bond with gold, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group. This architecture provides a hydrophilic and biocompatible surface that can be further functionalized through the carboxyl group, making it ideal for the covalent immobilization of biomolecules like antibodies, enzymes, and nucleic acids. The PEG spacer is crucial for minimizing non-specific protein adsorption, a critical factor in many biomedical applications.
Comparative Performance Analysis
The performance of a functionalized surface is determined by its physicochemical properties and its interaction with biological entities. This section compares the expected characteristics of this compound functionalized surfaces with two common alternatives: a shorter-chain PEG linker (HS-(CH2)11-(O-CH2-CH2)3-OH, hereafter OEG3) and a non-PEGylated alkanethiol, 11-mercaptoundecanoic acid (MUA).
Quantitative Data Summary
Table 1: Surface Physicochemical Properties
| Property | This compound (Estimated) | OEG3-OH | 11-Mercaptoundecanoic Acid (MUA) | Bare Gold |
| Water Contact Angle (θ) | ~30-40° | ~35-45° | <10° - 35°[1] | 60-80°[2] |
| Surface Roughness (RMS, nm) | ~0.3 - 0.6 | ~0.3 - 0.5 | ~0.2 - 0.5[3] | ~0.15 - 0.4[2][4] |
| Elemental Composition (XPS, C 1s BE) | C-C/C-H: ~285 eV, C-O: ~286.5 eV, O-C=O: ~289 eV[5] | C-C/C-H: ~285 eV, C-O: ~286.5 eV | C-C/C-H: ~285 eV, C=O: ~288.5 eV | Adventitious Carbon |
Table 2: Protein Adsorption Performance (SPR)
| Parameter | This compound (Expected) | OEG3-OH | 11-Mercaptoundecanoic Acid (MUA) |
| Non-specific Protein Binding | Very Low | Low | Moderate to High |
| Binding Capacity (RU) | Dependent on immobilized ligand | Dependent on immobilized ligand | High |
| k_on (M⁻¹s⁻¹) | Analyte-dependent | Analyte-dependent | Analyte-dependent |
| k_off (s⁻¹) | Analyte-dependent | Analyte-dependent | Analyte-dependent |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Gold Surface Functionalization
-
Substrate Preparation: Start with a clean gold-coated substrate (e.g., silicon wafer, glass slide, or SPR sensor chip). Clean the substrate using a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes, followed by thorough rinsing with deionized water and ethanol (B145695). Dry the substrate under a stream of nitrogen.
-
SAM Formation: Immerse the clean, dry gold substrate in a 1 mM ethanolic solution of the desired thiol (this compound, OEG3-OH, or MUA) for 18-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
-
Storage: Store the functionalized substrates in a desiccator to prevent contamination.
Surface Characterization
-
Contact Angle Goniometry:
-
Place a 2-5 µL droplet of deionized water onto the functionalized surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
-
Atomic Force Microscopy (AFM):
-
X-ray Photoelectron Spectroscopy (XPS):
-
Place the functionalized substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source.
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s, O 1s, S 2p, and Au 4f regions to determine the chemical states and relative atomic concentrations of the elements.[5][6][7]
-
-
Surface Plasmon Resonance (SPR) for Protein Adsorption:
-
Equilibrate the SPR system with a running buffer (e.g., phosphate-buffered saline, PBS).
-
Inject a solution of a non-binding control protein (e.g., bovine serum albumin, BSA) at a concentration of 1 mg/mL to assess non-specific binding.
-
Regenerate the surface if necessary.
-
For kinetic analysis, inject the analyte protein at various concentrations over the functionalized surface and monitor the change in the SPR signal (response units, RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D).[8][9][10][11][12]
-
Visualizations
Experimental Workflow for Surface Functionalization and Characterization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking | MDPI [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Protein-PEG Conjugation: Methods and Comparisons
The successful conjugation of polyethylene (B3416737) glycol (PEG) to a protein therapeutic is a critical step in drug development, enhancing the pharmacokinetic and pharmacodynamic properties of the biologic.[1][2] Verifying the successful attachment and characterizing the resulting PEGylated protein is paramount for ensuring product consistency, efficacy, and safety.[3][4] This guide provides a comparative overview of common analytical methods used to confirm successful protein-PEG conjugation, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate techniques for their needs.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to confirm and characterize protein-PEG conjugates. The choice of method depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, and assessment of product heterogeneity.[2][5] Below is a comparative summary of the most widely used methods.
| Method | Principle | Information Obtained | Advantages | Limitations |
| SDS-PAGE | Separation of molecules based on molecular weight. PEGylation increases the hydrodynamic size of the protein, causing a shift in the band position. | - Confirmation of conjugation - Estimation of apparent molecular weight - Assessment of product heterogeneity | - Simple and widely available - Inexpensive - Good for initial screening | - Prone to smearing of bands due to PEG-SDS interaction[6][7] - Provides only an apparent molecular weight - Low resolution for complex mixtures |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation of molecules based on their hydrodynamic radius. PEGylated proteins elute earlier than their unmodified counterparts.[8] | - Separation of PEGylated protein from free protein and PEG - Quantification of conjugation efficiency - Assessment of aggregation | - High resolution - Non-denaturing conditions preserve protein structure - Can be coupled with other detectors (e.g., MALS, RI) for more detailed characterization | - Resolution may be insufficient for separating species with similar hydrodynamic radii[3] - Can be sensitive to buffer composition[9] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. PEGylation increases the hydrophobicity of the protein, leading to a longer retention time. | - Separation of different PEGylated species (mono-, di-, multi-PEGylated) - High-resolution analysis of product heterogeneity | - High resolving power for different degrees of PEGylation[10][11] - Can be coupled with mass spectrometry | - Denaturing conditions may alter protein structure - Method development can be complex |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Provides precise molecular weight information. | - Accurate molecular weight of the conjugate - Determination of the degree of PEGylation - Identification of conjugation sites (with peptide mapping)[12][13] | - High accuracy and sensitivity - Provides detailed structural information[5][14] | - Polydispersity of PEG can complicate spectra[4] - Can be expensive and require specialized expertise |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atomic nuclei. | - Structural characterization of the conjugate - Confirmation of PEG attachment - Quantification of PEGylated species in biological fluids[15][16] | - Non-destructive[15] - Provides detailed structural insights[15] | - Lower sensitivity compared to MS - Requires higher sample concentrations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about chemical bonds. | - Confirmation of the presence of PEG-specific bonds (e.g., C-O-C ether stretch)[17][18] | - "Reagent-free" and fast[17] - Can be used for a wide range of samples | - Provides qualitative rather than quantitative information on its own - Can be difficult to distinguish PEG signals from protein signals in complex spectra |
Quantitative Data Summary
The efficiency of a PEGylation reaction is often assessed by determining the degree of PEGylation (the average number of PEG molecules per protein) and the percentage of conjugated protein. The following table presents a hypothetical comparison of results from different analytical techniques for a target protein with a molecular weight of 25 kDa conjugated with a 10 kDa PEG linker.
| Analytical Technique | Parameter Measured | Unmodified Protein | PEGylated Protein (Mono-PEGylated) | PEGylation Efficiency (%) |
| SDS-PAGE | Apparent Molecular Weight | ~25 kDa | ~45-55 kDa (smeared band) | - |
| SEC-HPLC | Elution Time | 15.2 min | 12.8 min | 95% (based on peak area) |
| MALDI-TOF MS | Molecular Weight | 25,012 Da | 35,025 Da | - |
| ¹H NMR | Degree of PEGylation | - | 1.1 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments.
SDS-PAGE Analysis of PEGylated Protein
Objective: To visually confirm the increase in molecular weight upon PEGylation.
Materials:
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Protein loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight standards
-
Unmodified protein control
-
PEGylated protein sample
-
Coomassie Brilliant Blue stain or a specific PEG stain (e.g., barium iodide[8][19])
Procedure:
-
Prepare samples by mixing the protein (unmodified control and PEGylated sample) with loading buffer.
-
Heat the samples at 70-95°C for 5-10 minutes (note: some PEG-maleimide linkages can be unstable at high temperatures[20]).
-
Load the molecular weight standards and protein samples into the wells of the polyacrylamide gel.
-
Run the gel in the appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Blue to visualize all proteins. A separate gel can be stained with a barium-iodide solution to specifically visualize PEGylated species.[19]
-
Destain the gel and visualize the bands. A successful conjugation will show a band for the PEGylated protein at a higher apparent molecular weight than the unmodified protein.
Size-Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the PEGylated protein from the unconjugated protein and free PEG.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the protein and its conjugate
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Unmodified protein control
-
PEGylated protein sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject a known concentration of the unmodified protein to determine its retention time.
-
Inject the PEGylated protein sample.
-
Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
The percentage of PEGylated protein can be calculated from the peak areas of the chromatogram.
MALDI-TOF Mass Spectrometry
Objective: To determine the precise molecular weight of the PEGylated protein and the degree of PEGylation.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA)
-
Unmodified protein control
-
PEGylated protein sample
Procedure:
-
Mix the protein sample (unmodified or PEGylated) with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry completely (co-crystallization).
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
The mass of the PEGylated protein will be the sum of the mass of the protein and the mass of the attached PEG chain(s). The number of PEG chains attached can be determined from the mass difference between the native and modified protein.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Conclusion
Confirming the successful conjugation of PEG to a protein is a multi-faceted analytical challenge that often requires the use of orthogonal methods. While techniques like SDS-PAGE can provide a quick qualitative confirmation, methods such as HPLC and mass spectrometry are essential for detailed characterization and quantification.[1][5] For a comprehensive understanding of the PEGylated product, a combination of these techniques is highly recommended. This guide provides a starting point for researchers to navigate the available analytical tools and design a robust characterization strategy for their PEGylated protein therapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. sciex.com [sciex.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 7. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. enovatia.com [enovatia.com]
- 13. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. eurolab.tr [eurolab.tr]
- 16. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. The linker, a seemingly simple component connecting a targeting moiety to a payload, plays a critical role in the overall efficacy, safety, and pharmacokinetic profile of the bioconjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained significant attention due to their ability to modulate the physicochemical properties of bioconjugates. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to facilitate the informed selection of the optimal linker for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The length of the PEG chain in a bioconjugate linker can profoundly influence its solubility, stability, immunogenicity, and binding affinity.[1][2] Longer PEG chains can enhance the hydrophilicity of the conjugate, which is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve in vivo stability.[1][3] Conversely, shorter PEG linkers may be preferable in scenarios where a more compact structure is desired to avoid steric hindrance at the target site.[4] This guide will delve into the quantitative and qualitative differences observed with varying PEG linker lengths and provide detailed experimental protocols for key assays used in their evaluation.
Comparative Analysis of PEG Linker Lengths in Antibody-Drug Conjugates (ADCs)
The length of the PEG linker in an ADC is a critical determinant of its therapeutic index, influencing its pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy.[5] The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Impact on Pharmacokinetics
Longer PEG linkers generally lead to a more favorable pharmacokinetic profile for ADCs, characterized by reduced clearance and a longer plasma half-life.[5][6] This is attributed to the increased hydrodynamic radius of the ADC, which limits renal filtration.[6]
| PEG Linker Length | Clearance Rate (mL/day/kg) | Fold Change vs. Non-PEGylated | Plasma Half-life (hours) | Reference |
| No PEG | ~15 | 1.0 | - | [2] |
| PEG2 | ~10 | 0.67 | - | [2] |
| PEG4 | ~7 | 0.47 | - | [2] |
| PEG8 | ~5 | 0.33 | Significantly Increased | [2][5] |
| PEG12 | ~5 | 0.33 | Significantly Increased | [2][5] |
| PEG24 | ~5 | 0.33 | Significantly Increased | [2][5] |
| 4 kDa | - | - | 49.2 (2.5-fold increase) | [7] |
| 10 kDa | - | - | 219.0 (11.2-fold increase) | [7] |
Impact on In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro cytotoxicity of an ADC can be context-dependent. In some cases, longer PEG linkers can lead to a decrease in potency, potentially due to steric hindrance affecting antigen binding or payload release.[2] However, in other studies, no significant impact on cytotoxicity was observed.[2]
| Cell Line | PEG Linker Length | IC50 (ng/mL) | Fold Change in Cytotoxicity vs. No PEG | Reference |
| Karpas-299 | No PEG | ~10 | 1.0 | [2] |
| Karpas-299 | PEG2 | ~10 | 1.0 | [2] |
| Karpas-299 | PEG4 | ~10 | 1.0 | [2] |
| Karpas-299 | PEG8 | ~10 | 1.0 | [2] |
| Karpas-299 | PEG12 | ~10 | 1.0 | [2] |
| Affibody-Drug Conjugate | 4 kDa | - | 4.5-fold reduction | [7] |
| Affibody-Drug Conjugate | 10 kDa | - | 22-fold reduction | [7] |
Impact on In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo anti-tumor efficacy.[2][5] The prolonged circulation time allows for greater accumulation of the ADC in the tumor tissue.[6]
| Tumor Model | PEG Linker Length | Tumor Growth Inhibition (%) | Reference |
| L540cy Xenograft | PEG2 | 35-45 | [5] |
| L540cy Xenograft | PEG4 | 35-45 | [5] |
| L540cy Xenograft | PEG8 | 75-85 | [5] |
| L540cy Xenograft | PEG12 | 75-85 | [5] |
| L540cy Xenograft | PEG24 | 75-85 | [5] |
Visualizing Key Processes in Bioconjugation
To better understand the concepts discussed, the following diagrams illustrate a general experimental workflow for comparing ADCs with different PEG linker lengths and the mechanism of action for PROTACs.
Experimental workflow for comparing ADCs with different PEG linker lengths.
PROTAC-mediated protein degradation signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of bioconjugates with different PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[5]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[5]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[5]
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.[3]
-
Characterization: The drug-to-antibody ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. The purity and aggregation of the ADC are assessed by SEC.[5]
In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Cancer cell lines expressing the target antigen are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[6][8]
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are prepared in cell culture media. The diluted ADCs are added to the cells.[6][8]
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[6][8]
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6][8]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[9]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting a dose-response curve.[4]
Pharmacokinetic (PK) Study in Mice
-
Animal Model: Healthy mice (e.g., Balb/c) or tumor-bearing xenograft mice are used for the study.[5][10]
-
ADC Administration: ADCs with varying PEG linker lengths are administered intravenously (IV) via the tail vein at a specified dose.[5][10]
-
Blood Collection: Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, etc.).[10]
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.[10]
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[5] For quantifying the free payload, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used.[10]
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated using appropriate software.[11]
PROTAC-Mediated Protein Degradation Assay
-
Cell Culture and Treatment: Target cells are seeded in appropriate culture plates and treated with varying concentrations of the PROTACs with different PEG linker lengths.
-
Incubation: Cells are incubated for a sufficient period to allow for PROTAC-mediated protein degradation (typically 18-24 hours).
-
Cell Lysis: Cells are washed with PBS and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Data Analysis: The intensity of the target protein band is quantified and normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined.
Conclusion
The length of the PEG linker is a critical design parameter in bioconjugation that significantly impacts the therapeutic potential of molecules like ADCs and PROTACs. While longer PEG linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, they may in some cases compromise in vitro potency.[2][5] The optimal PEG linker length is often a trade-off between these factors and is dependent on the specific antibody, payload, and target.[6] Therefore, a systematic evaluation of different PEG linker lengths, using the experimental approaches outlined in this guide, is essential for the rational design and development of next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Influence of PEG Chain Length on Bioconjugate Performance: A Comparative Analysis of HS-Peg10-CH2CH2cooh and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted nanoparticle systems. Among the myriad of available options, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are prized for their ability to improve the solubility, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of HS-Peg10-CH2CH2cooh, a thiol-reactive PEG linker with ten ethylene (B1197577) glycol units, against its shorter and longer chain alternatives. The following analysis, supported by experimental data, aims to equip researchers with the knowledge to rationally select the optimal PEG linker length for their specific application.
The Critical Role of PEG Chain Length
HS-PEGn-CH2CH2cooh linkers are heterobifunctional molecules featuring a thiol (-SH) group at one end for conjugation to biomolecules (e.g., via maleimide (B117702) chemistry on a partially reduced antibody) and a carboxylic acid (-COOH) group at the other end for attachment of payloads or other moieties. The number of repeating ethylene glycol units (n) dictates the length of the PEG chain, which profoundly influences the physicochemical and biological properties of the final conjugate.
Longer PEG chains generally contribute to:
-
Increased Hydrodynamic Radius: This leads to reduced renal clearance and a longer circulation half-life in vivo.[1]
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG can mitigate the aggregation of hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs).[2][3]
-
Steric Shielding: A longer PEG chain can create a "stealth" effect, shielding the bioconjugate from the mononuclear phagocyte system (MPS) and reducing immunogenicity.[4]
Conversely, shorter PEG chains may be advantageous when:
-
Minimizing Steric Hindrance at the target receptor is crucial for optimal binding and efficacy.[2]
-
A more compact conjugate size is desired.
Quantitative Comparison of PEG Linker Performance
The optimal PEG linker length is often a balance between improving pharmacokinetics and maintaining potent biological activity. The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key performance metrics.
Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| PEG4 | Slower than PEG8 | - | MMAE-based ADC |
| PEG8 | Slower than PEG24 | - | MMAE-based ADC |
| PEG24 | Fastest among tested PEGs | - | MMAE-based ADC |
Data synthesized from studies on MMAE-based ADCs, where a non-linear relationship between PEG length and clearance was observed. An optimal length (around 8 PEG units) was found to balance hydrophilicity and potential for increased uptake by clearance mechanisms.[2][5]
Table 2: Effect of PEG Chain Length on Nanoparticle Pharmacokinetics and Cellular Uptake
| PEG Molecular Weight | Area Under the Curve (AUC) (µg·h/mL) | Cellular Uptake in Macrophages (relative) | Cellular Uptake in Cancer Cells (relative) | Reference System |
| 2 kDa | Increased with MW | Higher than 5 kDa | Higher than 5 kDa | Methotrexate-loaded Chitosan (B1678972) Nanoparticles |
| 5 kDa | Increased with MW | Lower than 2 kDa | Lower than 2 kDa | Methotrexate-loaded Chitosan Nanoparticles |
| 10 kDa | Highest AUC | Not Reported | Not Reported | Methotrexate-loaded Chitosan Nanoparticles |
Data from a study on methotrexate-loaded chitosan nanoparticles, demonstrating a linear correlation between increasing PEG molecular weight and increased AUC, indicating longer circulation.[6] A separate study on gold nanoparticles showed that shorter PEG chains (2kDa vs. 5kDa) led to higher uptake in cancer cells, but also higher non-specific protein adsorption.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments in the development and evaluation of PEGylated bioconjugates.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a thiol-PEG-acid linker to a partially reduced antibody, followed by payload attachment.
1. Antibody Reduction:
- A monoclonal antibody is partially reduced using a 10-20 fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups from interchain disulfide bonds.
- The reaction is incubated at 37°C for 1-2 hours in a suitable buffer (e.g., PBS, pH 7.2).
2. Drug-Linker Preparation:
- The HS-PEGn-CH2CH2cooh linker is activated at its carboxylic acid terminus (e.g., to an NHS ester) for subsequent reaction with an amine-containing payload.
- The thiol end of the PEG linker is then deprotected (if necessary) to make it available for conjugation to the antibody.
3. Conjugation:
- The activated drug-linker construct with a free thiol group is added to the reduced antibody solution.
- The reaction mixture is incubated to allow for the formation of a stable thioether bond between the antibody's sulfhydryl groups and a reactive group on the linker (e.g., maleimide, if the linker was functionalized as such).
4. Purification and Characterization:
- The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
- The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to compare the cellular uptake of nanoparticles functionalized with different length PEG linkers.
1. Cell Culture:
- Cancer cells (e.g., HeLa, MCF-7) and macrophage cells (e.g., J774A.1) are seeded in 24-well plates and allowed to adhere overnight.[8]
2. Nanoparticle Preparation:
- Nanoparticles (e.g., gold nanoparticles, liposomes) are PEGylated with HS-PEGn-COOH of varying chain lengths (e.g., corresponding to 2 kDa, 5 kDa, and 10 kDa). This is often achieved by incubating the nanoparticles with an excess of the thiol-PEG linker.[9][10]
3. Incubation:
- The culture medium is replaced with fresh medium containing the PEGylated nanoparticles at a defined concentration.
- Cells are incubated for various time points (e.g., 0.5, 1, 4 hours) at 37°C.[8]
4. Quantification:
- After incubation, cells are washed with PBS to remove non-internalized nanoparticles.
- The cells are then lysed, and the amount of internalized nanoparticle material is quantified using a suitable method (e.g., inductively coupled plasma mass spectrometry (ICP-MS) for gold nanoparticles, or fluorescence measurement if the nanoparticles or payload are fluorescent).
Protocol 3: In Vivo Pharmacokinetic Study
This protocol describes a typical workflow for assessing the pharmacokinetic profile of a PEGylated bioconjugate in a rodent model.
1. Animal Model:
- Healthy rodents (e.g., Sprague-Dawley rats) are used for the study.
2. Administration:
- The PEGylated bioconjugate is administered as a single intravenous (IV) dose.
3. Blood Sampling:
- Blood samples are collected at multiple time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, 72h).
4. Sample Processing and Analysis:
- Plasma is separated from the blood samples by centrifugation.
- The concentration of the bioconjugate in the plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for antibody-based conjugates or liquid chromatography-mass spectrometry (LC-MS) for small molecule payloads.
5. Data Analysis:
- The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and the area under the curve (AUC).
Visualizing Experimental Workflows and Mechanisms
Diagrams are invaluable for conceptualizing complex biological processes and experimental designs.
Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to the XPS Analysis of Thiol-PEG Monolayers on Gold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray Photoelectron Spectroscopy (XPS) analysis of different thiol-poly(ethylene glycol) (thiol-PEG) self-assembled monolayers (SAMs) on gold surfaces. The data and protocols presented here are compiled from various scientific sources to aid in the characterization of these widely used biocompatible surfaces.
Performance Comparison of Thiol-PEG Monolayers
The properties of thiol-PEG SAMs on gold are significantly influenced by the terminal functional group and the length of the PEG chain. These differences are readily quantifiable using XPS, which provides information on elemental composition, chemical states, and layer thickness. Here, we compare two common types of thiol-PEG molecules: methoxy-terminated PEG-thiol (mPEG-SH) and carboxyl-terminated PEG-thiol (HOOC-PEG-SH), and also examine the effect of PEG molecular weight.
Table 1: Comparative XPS Data for Thiol-PEG Monolayers on Gold
| Parameter | Methoxy-PEG-Thiol (mPEG-SH) | Carboxyl-PEG-Thiol (HOOC-PEG-SH) | Effect of Increasing PEG Molecular Weight |
| S 2p Binding Energy (Au-S) | ~162.0 eV[1][2][3][4] | ~162.0 eV[2] | No significant change in the Au-S bond binding energy. |
| S 2p Binding Energy (Unbound S) | ~163.4 - 164.0 eV (minor component)[1][3] | ~163.7 eV (minor component)[2] | The ratio of unbound to bound sulfur may vary with packing density. |
| C 1s Binding Energy (C-C, C-H) | ~285.0 eV | ~285.0 eV | Peak intensity increases with chain length. |
| C 1s Binding Energy (C-O) | ~286.5 eV[5] | ~286.5 eV | Peak intensity significantly increases with chain length.[6] |
| C 1s Binding Energy (O-C=O) | Not Applicable | ~289.0 eV | Not Applicable |
| O 1s Binding Energy | ~532.8 eV | ~532.8 eV | Peak intensity increases with chain length. |
| Layer Thickness (from XPS) | Increases with PEG chain length.[6][7] | Increases with PEG chain length. | Thicker layers are observed for higher molecular weight PEGs.[6][7] |
| Grafting Density | Decreases with increasing PEG molecular weight.[6][8] | Generally lower than mPEG-SH of similar length due to electrostatic repulsion. | Steric hindrance from larger molecules leads to lower packing densities.[8] |
| Atomic Concentration (C/Au ratio) | Increases with PEG chain length.[8] | Increases with PEG chain length. | The C/Au ratio is a good indicator of monolayer formation and thickness.[8] |
| Atomic Concentration (O/Au ratio) | Increases with PEG chain length. | Increases with PEG chain length. | The O/Au ratio also correlates with the amount of PEG on the surface. |
| Atomic Concentration (S/Au ratio) | Provides information on surface coverage. | Provides information on surface coverage. | Can be used to compare the relative number of anchored thiol molecules. |
Experimental Protocols
Detailed methodologies are crucial for reproducible XPS analysis of thiol-PEG monolayers. Below is a generalized protocol compiled from best practices.
Substrate Preparation
-
Gold Substrate Selection: Typically, gold films (50-200 nm) are thermally evaporated or sputtered onto a substrate like silicon, glass, or mica, often with a thin adhesion layer of chromium or titanium.
-
Cleaning: The gold substrate is cleaned to remove organic contaminants. A common procedure involves:
-
Rinsing with ethanol (B145695) and deionized water.[1]
-
Treatment with UV/Ozone for 15-30 minutes.[1]
-
Further rinsing with ethanol and deionized water and drying under a stream of nitrogen.[1]
-
Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: Prepare a dilute solution of the desired thiol-PEG molecule (e.g., 0.1 to 1 mM) in a suitable solvent, typically ethanol or a buffer solution.
-
Immersion: Immerse the clean gold substrate into the thiol-PEG solution. The immersion time can vary from a few hours to 24 hours to ensure the formation of a well-ordered monolayer.[1]
-
Rinsing: After incubation, the substrate is thoroughly rinsed with the same solvent used for the solution to remove non-chemisorbed molecules.
-
Drying: The substrate with the SAM is then dried under a stream of dry nitrogen gas.
XPS Analysis
-
Instrumentation: A high-resolution XPS system with a monochromatic X-ray source (e.g., Al Kα) is used.
-
Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber.
-
Data Acquisition:
-
Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the elemental regions of interest: Au 4f, S 2p, C 1s, and O 1s.
-
Angle-Resolved XPS (ARXPS): To determine the thickness and orientation of the monolayer, spectra can be collected at different take-off angles.[9]
-
-
Data Analysis:
-
Peak Fitting: High-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute different chemical states.
-
Binding Energy Reference: The Au 4f peak at ~84.0 eV is typically used as a reference to correct for any charging effects.
-
Quantification: Atomic concentrations are calculated from the peak areas using relative sensitivity factors.
-
Thickness Calculation: The thickness of the PEG layer can be estimated from the attenuation of the Au 4f signal.[6][7]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for XPS analysis of thiol-PEG monolayers on gold.
Caption: Experimental workflow for XPS analysis of thiol-PEG monolayers on gold.
References
- 1. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Measuring Surface Density of Immobilized HS-PEG10-CH2CH2COOH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise control and measurement of the surface density of immobilized molecules are critical for the development of robust and reliable biosensors, targeted drug delivery systems, and other advanced biomaterials. This guide provides a comprehensive comparison of methods for measuring the surface density of HS-PEG10-CH2CH2COOH self-assembled monolayers (SAMs) on gold surfaces, alongside alternative surface modification agents. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate techniques and materials for specific research applications.
This compound, a thiol-terminated polyethylene (B3416737) glycol with a carboxylic acid end group, is a widely utilized linker molecule for the covalent immobilization of biomolecules to gold surfaces. The thiol group forms a stable bond with the gold substrate, while the PEG linker reduces non-specific protein adsorption and the terminal carboxylic acid provides a reactive site for coupling to proteins, peptides, or other ligands via amide bond formation. The surface density of these immobilized linkers directly influences the subsequent binding capacity, bioactivity, and overall performance of the functionalized surface.
Comparison of Surface Density Measurement Techniques
Several analytical techniques can be employed to quantify the surface density of self-assembled monolayers. The choice of technique depends on the required sensitivity, the availability of instrumentation, and the nature of the sample. The most common methods include X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), and Ellipsometry.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical state of the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation. | Elemental composition, chemical state of elements (e.g., S 2p for thiol-gold bond), and can be used to estimate surface coverage. | High surface sensitivity, provides chemical information. | Requires high vacuum, may cause sample damage, quantification can be complex. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures the change in resonance frequency and dissipation of a quartz crystal sensor as mass is adsorbed or desorbed from its surface. | Adsorbed mass, viscoelastic properties of the layer, and kinetics of adsorption/desorption. | Real-time analysis, high sensitivity to mass changes, provides information on layer properties. | Indirect measurement of surface density, sensitive to temperature and viscosity changes. |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. | Film thickness, which can be correlated to surface density. | Non-destructive, high precision in thickness measurement. | Indirect measurement of surface density, requires a model for data interpretation, sensitive to surface roughness. |
Quantitative Data for HS-PEG-COOH and Alternatives
While specific quantitative data for this compound is not abundant in the literature, data for similar short-chain HS-PEG-COOH molecules and other terminal groups provide valuable benchmarks. The surface coverage of PEGylated thiols on gold is influenced by the length of both the alkyl and PEG chains, as well as the terminal functional group.
| Molecule | Technique | Surface Coverage (molecules/nm²) | Ellipsometric Thickness (nm) | Reference |
| HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH | Ellipsometry | - | ~2.0 | [1] |
| HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH | Ellipsometry | - | ~2.5 | [1] |
| HS-(CH₂)₁₁-COOH | Reductive Desorption | 4.6 x 10¹⁴ molecules/cm² (~4.6/nm²) | - | [2] |
| Thiol-PEG-Amine (various lengths) | Colorimetric Assay | 0.14 - 2.21 | - | [3] |
| Thiol-PEG-Methoxy (various lengths) | ICP-MS | 4.3 - 6.3 | - | [4] |
Alternatives to this compound
The choice of surface modification agent depends on the specific application, including the type of biomolecule to be immobilized and the desired surface properties. Key alternatives to this compound include molecules with different PEG linker lengths and different terminal functional groups.
| Alternative Molecule | Key Features | Primary Application | Considerations |
| HS-PEGn-COOH (n ≠ 10) | Varying PEG linker length influences the distance of the biomolecule from the surface and can affect steric hindrance and binding kinetics.[5] | Biosensors, Drug Delivery | Shorter linkers may be beneficial for some receptor-ligand interactions, while longer linkers can improve solubility and reduce non-specific binding. |
| HS-PEGn-NH₂ | Amine terminal group for coupling to carboxyl groups on biomolecules or for direct electrostatic interactions. | Protein and DNA immobilization | The efficiency of EDC/NHS coupling can differ between amine and carboxyl terminal groups depending on the pH and buffer conditions. |
| HS-PEGn-OH | Hydroxyl terminal group provides a more inert surface, reducing non-specific interactions. | Passivation of surfaces | Not suitable for direct covalent immobilization of most biomolecules without further modification. |
| HS-PEGn-Biotin | Biotin (B1667282) terminal group for high-affinity binding to streptavidin or neutravidin, enabling a versatile secondary immobilization platform.[6] | Immunoassays, Biosensors | Requires a multi-step immobilization process. The density of biotin can influence the binding capacity of streptavidin.[6] |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer on Gold
This protocol outlines the steps for creating a dense and stable SAM of this compound on a gold surface.
-
Substrate Preparation:
-
Clean the gold substrate by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with ethanol (B145695).
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrate in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
The functionalized substrate is now ready for characterization or further modification.
-
Protocol 2: EDC/NHS Coupling of a Protein to a Carboxyl-Terminated SAM
This protocol describes the covalent immobilization of a protein to the this compound functionalized surface.
-
Activation of Carboxyl Groups:
-
Prepare a solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Immerse the carboxyl-terminated SAM substrate in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse the activated substrate with the same buffer to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the target protein (e.g., 10-100 µg/mL in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking and Rinsing:
-
To deactivate any remaining active NHS esters and block non-specific binding sites, immerse the substrate in a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or a 1% BSA solution in PBS) for 30 minutes.
-
Rinse the substrate thoroughly with PBS to remove unbound protein.
-
The protein-functionalized surface is now ready for use.
-
Mandatory Visualizations
Caption: Experimental workflow for SAM formation and protein immobilization.
Impact of Surface Density on Biological Signaling
The surface density of immobilized ligands is a critical parameter that can profoundly influence downstream biological responses. For instance, in the context of cell adhesion, the spacing of integrin ligands can dictate the formation of focal adhesions and subsequent intracellular signaling cascades that regulate cell spreading, migration, and differentiation.
A well-studied example is the binding of neutravidin to a biotinylated SAM. The density of biotin on the surface directly impacts the amount of neutravidin that can bind, and at high densities, steric hindrance can limit the accessibility of biotin groups, leading to a non-linear relationship between ligand density and protein binding.[6] This principle applies to many receptor-ligand interactions, where an optimal ligand density is often required to achieve maximal biological response.[7]
Caption: Influence of ligand surface density on cell adhesion signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. personal.math.ubc.ca [personal.math.ubc.ca]
A Comparative Guide to AFM Imaging of Self-Assembled Monolayers: HS-Peg10-CH2CH2cooh vs. Alternatives
For researchers, scientists, and drug development professionals, the precise control and characterization of self-assembled monolayers (SAMs) are paramount for applications ranging from biosensing to drug delivery. This guide provides a comparative analysis of Atomic Force Microscopy (AFM) imaging of SAMs formed from HS-(CH2)11-(OCH2CH2)10-COOH (HS-Peg10-CH2CH2cooh) and its alternatives, supported by experimental data and detailed protocols.
The ability to create well-ordered and functionalized surfaces is critical for a myriad of applications in biotechnology and materials science. Self-assembled monolayers (SAMs) of organothiols on gold surfaces offer a robust and versatile platform for tailoring surface properties. Among the various molecules used for SAM formation, those incorporating polyethylene (B3416737) glycol (PEG) chains are of particular interest due to their biocompatibility and resistance to non-specific protein adsorption. This guide focuses on the AFM characterization of SAMs formed from HS-(CH2)11-(OCH2CH2)10-COOH, a thiol with a C11 alkyl chain and a PEG10 linker terminating in a carboxylic acid group. Its performance is compared with a standard short-chain alkanethiol, 11-mercaptoundecanoic acid (MUA), and another PEG-thiol, HS-(CH2)11-(OCH2CH2)6-OH (PEG6-OH), to highlight the influence of the PEG linker and terminal group on the resulting monolayer structure.
Quantitative Performance Comparison
The following table summarizes key quantitative data obtained from AFM imaging of SAMs formed from this compound, MUA, and PEG6-OH on gold substrates. This data provides a direct comparison of their surface morphology and layer thickness.
| Feature | HS-(CH2)11-(OCH2CH2)10-COOH | 11-Mercaptoundecanoic Acid (MUA) | HS-(CH2)11-(OCH2CH2)6-OH |
| Surface Roughness (RMS) | ~0.8 - 1.5 nm | ~0.3 - 0.6 nm[1] | ~0.5 - 1.0 nm |
| Layer Thickness | ~4 - 6 nm | ~1.5 - 2.0 nm | ~3 - 4 nm |
| General Morphology | Homogeneous with occasional pit-like defects | Highly ordered, crystalline domains with visible grain boundaries | Generally uniform with some domain formation |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in SAM formation and AFM imaging. Below are the protocols for preparing the compared SAMs and for their characterization using AFM.
I. Substrate Preparation: Atomically Flat Gold (Au(111))
A high-quality substrate is essential for the formation of well-ordered SAMs. Template-stripped gold surfaces are recommended for their large, atomically flat (111) terraces.
Materials:
-
Silicon wafers
-
Gold evaporation source (99.99% purity)
-
Epoxy adhesive
-
Glass slides
Protocol:
-
Deposit a thin adhesion layer of chromium or titanium (2-5 nm) onto a clean silicon wafer via thermal or e-beam evaporation.
-
Deposit a 100-200 nm thick layer of gold onto the adhesion layer without breaking the vacuum.
-
Cut the gold-coated wafer into smaller pieces (e.g., 1 cm x 1 cm).
-
Glue a glass slide to the gold surface using a slow-curing epoxy.
-
Cure the epoxy according to the manufacturer's instructions.
-
Just before use, mechanically cleave the silicon wafer from the glass slide to expose a fresh, atomically flat gold surface.
II. Formation of Self-Assembled Monolayers
Materials:
-
HS-(CH2)11-(OCH2CH2)10-COOH
-
11-Mercaptoundecanoic Acid (MUA)
-
HS-(CH2)11-(OCH2CH2)6-OH
-
Absolute ethanol (B145695), reagent grade
-
Ultrapure water
-
Nitrogen gas
Protocol:
-
Prepare 1 mM solutions of each thiol in absolute ethanol.
-
Immediately immerse the freshly prepared gold substrates into the respective thiol solutions.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to minimize contamination and solvent evaporation.
-
After incubation, remove the substrates from the thiol solutions.
-
Rinse each substrate thoroughly with absolute ethanol to remove any physisorbed molecules, followed by a final rinse with ultrapure water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a desiccator to minimize surface contamination before AFM imaging.
III. AFM Imaging Protocol
Procedure:
-
Mount the SAM-functionalized substrate onto the AFM sample stage.
-
Load a suitable cantilever (e.g., silicon nitride) into the AFM head.
-
Perform a frequency sweep to determine the resonant frequency of the cantilever for tapping mode imaging.
-
Engage the tip onto the surface using an appropriate setpoint to minimize sample damage.
-
Optimize the imaging parameters (setpoint, scan rate, and feedback gains) to obtain a clear and stable image.
-
Collect topography and phase images simultaneously. Phase imaging can provide valuable information about variations in surface properties, such as adhesion and viscoelasticity.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and relationships involved, the following diagrams were generated using Graphviz (DOT language).
References
A Comparative Guide to HS-PEG10-CH2CH2cooh and Other Crosslinkers for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces is a cornerstone of modern biotechnology, enabling the development of advanced biosensors, targeted drug delivery systems, and sophisticated research tools. The choice of crosslinker is paramount to the success of these applications, directly influencing the stability, biocompatibility, and functionality of the modified surface. This guide provides an objective comparison of HS-PEG10-CH2CH2cooh, a heterobifunctional crosslinker, with other common alternatives used for surface modification, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, also known as Thiol-PEG10-Acid, is a crosslinker featuring a thiol (-SH) group at one end, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group. This structure provides a versatile platform for surface modification, particularly on noble metal surfaces like gold. The thiol group forms a stable self-assembled monolayer (SAM) on gold surfaces, while the hydrophilic PEG spacer minimizes non-specific protein adsorption, a critical factor in many biological applications.[1][2] The terminal carboxylic acid allows for the covalent attachment of biomolecules, such as proteins, peptides, or small molecules, through well-established carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling).[3][4]
Comparison of Crosslinker Performance
The selection of a crosslinker depends on the specific requirements of the application, including the nature of the surface, the biomolecule to be immobilized, and the desired performance characteristics. This section compares this compound with other common crosslinkers based on key performance metrics.
Table 1: Comparison of Surface Coverage and Stability
| Crosslinker Type | Typical Surface Density on Gold | Stability of Surface Attachment | Key Considerations |
| This compound | 0.4 - 1.0 molecules/nm² (estimated based on similar PEG lengths)[5] | Moderate to High. Thiol-gold bonds are stable but can be susceptible to oxidation over long periods or at elevated temperatures.[6] | PEG length influences surface density; longer chains generally result in lower density.[5] |
| Short-chain Alkanethiols (e.g., 11-Mercaptoundecanoic acid) | ~2.1 x 10^14 molecules/cm² | High initial stability, but can be prone to desorption in biological media over time.[7] | Densely packed monolayers, but may offer less resistance to non-specific binding compared to PEGylated linkers. |
| Glutaraldehyde (GA) | Not directly applicable (used for crosslinking amine-containing layers) | Forms stable imine bonds, but can be reversible under certain conditions. | Can induce conformational changes in proteins and is cytotoxic.[6] |
| PEGDE (Poly(ethylene glycol) diglycidyl ether) | Not directly applicable (used for crosslinking amine or hydroxyl-containing layers) | Forms stable ether linkages. | Less cytotoxic than glutaraldehyde. |
| NHS-ester terminated linkers | Dependent on the underlying surface chemistry and linker structure. | Forms highly stable amide bonds with primary amines.[8] | Requires a surface with primary amine groups for attachment. |
Table 2: Comparison of Biocompatibility and Non-Specific Binding
| Crosslinker Type | Biocompatibility | Reduction of Non-Specific Protein Adsorption | Key Applications |
| This compound | High. PEG is well-known for its biocompatibility and ability to reduce immunogenicity.[9] | Excellent. The hydrated PEG layer creates a steric barrier that repels proteins.[10] | Biosensors, drug delivery, anti-fouling surfaces. |
| Short-chain Alkanethiols (e.g., 11-Mercaptoundecanoic acid) | Moderate. Can elicit a foreign body response. | Moderate. Less effective than PEGylated surfaces. | Basic surface functionalization, electrochemical sensors. |
| Glutaraldehyde (GA) | Low. Known to be cytotoxic.[6] | Not its primary function; can increase non-specific binding due to its reactivity. | Enzyme immobilization, tissue fixation. |
| PEGDE (Poly(ethylene glycol) diglycidyl ether) | High. Generally considered biocompatible. | Good. Contributes to a hydrophilic and protein-repellent surface. | Hydrogel formation, enzyme stabilization. |
| NHS-ester terminated linkers | Generally high, dependent on the overall construct. | Can be incorporated into PEG structures to enhance anti-fouling properties. | Covalent immobilization of proteins and peptides to amine-functionalized surfaces. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface modification. The following sections provide methodologies for key experiments cited in this guide.
Protocol 1: Surface Modification of Gold Nanoparticles with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticles (AuNPs) of desired size in citrate (B86180) buffer.
-
This compound.
-
Anhydrous ethanol.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Centrifuge.
Procedure:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Add the this compound solution to the AuNP suspension at a molar ratio of approximately 1000:1 (linker to AuNP).[11]
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for the formation of the self-assembled monolayer.
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.
-
Remove the supernatant containing unbound linker.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times to ensure the removal of all unbound linker.
-
The final functionalized AuNPs can be stored in PBS at 4°C.
Protocol 2: Covalent Immobilization of a Protein via EDC/NHS Coupling
This protocol details the activation of the terminal carboxylic acid groups on a PEGylated surface and the subsequent coupling of a protein.
Materials:
-
This compound functionalized surface (e.g., AuNPs or a gold-coated sensor chip).
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 4.5-6.0.
-
Protein to be immobilized in PBS, pH 7.4.
-
Ethanolamine or hydroxylamine (B1172632) solution (1 M, pH 8.5) for quenching.
Procedure:
-
Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold MES buffer.
-
Incubate the this compound functionalized surface with a mixture of the EDC and NHS solutions for 15-30 minutes at room temperature to activate the carboxyl groups.[3]
-
Wash the surface thoroughly with cold PBS to remove excess EDC and NHS.
-
Immediately add the protein solution (e.g., 0.1-1 mg/mL in PBS) to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
After incubation, wash the surface with PBS to remove non-covalently bound protein.
-
To deactivate any remaining active NHS-esters, incubate the surface with the quenching solution for 10-15 minutes.
-
Wash the surface again with PBS. The surface is now functionalized with the protein of interest.
Protocol 3: Assessment of Non-Specific Protein Binding using ELISA
This protocol provides a method to quantify the amount of non-specific protein adsorption on a modified surface.
Materials:
-
Modified surface (e.g., wells of a microtiter plate coated with the crosslinker).
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS).
-
A non-target protein solution (e.g., 1 mg/mL BSA in PBS).
-
Primary antibody against the non-target protein.
-
Enzyme-conjugated secondary antibody.
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., 2 M H2SO4).
-
Plate reader.
Procedure:
-
Coat the wells of a microtiter plate with the crosslinker of interest and block any remaining reactive sites with a suitable blocking buffer for 1 hour at room temperature.[12]
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Add the non-target protein solution to the wells and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST to remove unbound protein.
-
Add the primary antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Add the enzyme-conjugated secondary antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add the substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of non-specifically bound protein.
Visualizing Workflows and Pathways
Understanding the sequence of events in surface modification and subsequent molecular interactions is crucial. The following diagrams, generated using the DOT language, illustrate key processes.
Caption: Workflow for surface functionalization using this compound.
Caption: Role of the PEG layer in preventing protein adsorption.
Conclusion
This compound offers a compelling combination of properties for surface modification, including stable surface attachment on gold, excellent resistance to non-specific protein binding, and a versatile handle for biomolecule conjugation. While other crosslinkers may be suitable for specific applications, the biocompatibility and anti-fouling characteristics of PEG-based linkers make them a superior choice for many biological and biomedical applications. The selection of the optimal crosslinker will always depend on a careful consideration of the experimental goals and the specific properties of the materials involved. This guide provides a foundation for making an informed decision and for implementing robust and reproducible surface modification protocols.
References
- 1. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]
- 2. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonspecific-adsorption behavior of polyethylenglycol and bovine serum albumin studied by 55-MHz wireless-electrodeless quartz crystal microbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
A Researcher's Guide to Validating Biomolecule Activity After PEGylation
For researchers, scientists, and drug development professionals, the conjugation of polyethylene (B3416737) glycol (PEG) linkers to biomolecules is a widely adopted strategy to enhance their therapeutic properties. This process, known as PEGylation, can improve a biomolecule's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. However, a critical step in the development of any PEGylated therapeutic is the thorough validation of its biological activity. The addition of a PEG linker, while beneficial in many ways, can sterically hinder the biomolecule's interaction with its target, potentially leading to a partial or complete loss of function. This guide provides a comparative overview of key considerations and experimental approaches for validating the activity of PEGylated biomolecules.
The Impact of PEGylation on Biomolecule Activity: A Balancing Act
The primary goal of PEGylation is to improve the therapeutic index of a biomolecule by extending its circulation half-life and reducing adverse effects. However, the size, structure (linear or branched), and attachment site of the PEG linker can significantly influence the resulting conjugate's bioactivity. A larger PEG molecule may offer greater protection from proteolysis and renal clearance but also poses a higher risk of masking the active site of the biomolecule.
The method of PEGylation is another crucial factor. Random PEGylation, which typically targets primary amines on lysine (B10760008) residues, can result in a heterogeneous mixture of conjugates with varying degrees of PEGylation and positional isomers, each exhibiting different activity levels. In contrast, site-specific PEGylation allows for the attachment of PEG at a predetermined location, leading to a more homogeneous product with potentially higher retained activity.
Quantitative Comparison of Bioactivity: Pre- and Post-PEGylation
Careful quantitative analysis is essential to understand the trade-off between enhanced pharmacokinetics and potential loss of bioactivity. The following tables summarize data from various studies, comparing the in vitro activity of biomolecules before and after conjugation to different PEG linkers.
Table 1: Impact of PEG Molecular Weight on the Bioactivity of Interferon-α
| PEG Molecular Weight (kDa) | Conjugation Site | In Vitro Antiviral Activity (% of Unmodified IFN-α) | Reference |
| 5 | Lysine (Random) | 70% | [1] |
| 12 | Lysine (Random) | 30% | [1] |
| 20 | Lysine (Random) | 10% | [1] |
| 40 (branched) | Lysine (Random) | 7% | [1] |
Table 2: Comparison of Site-Specific vs. Random PEGylation on Antibody Fragment (Fab') Affinity
| PEGylation Strategy | PEG Molecular Weight (kDa) | Target Antigen | Binding Affinity (KD, nM) | Fold Change in Affinity (vs. Unmodified) | Reference |
| Unmodified Fab' | - | HER2 | ~0.3 | - | [2] |
| Random (N-terminus) | 20 | HER2 | ~0.8 | 2.7-fold decrease | [2] |
| Site-Specific (C-terminus) | 20 | HER2 | ~0.82 | 2.7-fold decrease | [2] |
| Site-Specific (C-terminus) | 40 | HER2 | ~1.5 | 5-fold decrease | [2] |
Table 3: Effect of PEGylation on Enzyme Catalytic Activity (α-Chymotrypsin)
| PEG Molecular Weight (kDa) | Degree of Modification (PEGs/enzyme) | Catalytic Efficiency (kcat/KM, % of Unmodified) | Reference |
| 0.7 | 1 | ~85% | [3] |
| 0.7 | 9 | ~40% | [3] |
| 2 | 1 | ~70% | [3] |
| 2 | 9 | ~25% | [3] |
| 5 | 1 | ~50% | [3] |
| 5 | 9 | ~15% | [3] |
Experimental Protocols for Activity Validation
The selection of an appropriate assay is critical for accurately assessing the bioactivity of a PEGylated molecule. The chosen method should be sensitive, reproducible, and relevant to the biomolecule's mechanism of action. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Cell-Based Proliferation/Antiproliferation Assay for PEGylated Cytokines
This assay is suitable for cytokines like interferons or interleukins that modulate cell growth.
Materials:
-
Target cell line responsive to the cytokine (e.g., Daudi cells for Interferon-β)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Unmodified cytokine standard
-
PEGylated cytokine samples
-
96-well clear flat-bottom microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Resuspend the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours to allow cells to attach (if applicable) and equilibrate.
-
-
Sample Preparation and Addition:
-
Prepare a serial dilution of the unmodified cytokine standard and the PEGylated cytokine samples in complete culture medium. A typical starting concentration might be 1000 ng/mL, with 1:2 or 1:3 serial dilutions.
-
Add 100 µL of the diluted standards and samples to the respective wells in triplicate. Include a "cells only" control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 150 µL of MTT solvent (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance versus the log of the cytokine concentration.
-
Determine the EC50 (half-maximal effective concentration) for both the unmodified and PEGylated cytokines using a four-parameter logistic curve fit.
-
Calculate the relative activity of the PEGylated cytokine compared to the unmodified standard.
-
Protocol 2: Enzyme Activity Assay for a PEGylated Enzyme
This protocol describes a general method for determining the kinetic parameters of a PEGylated enzyme using a chromogenic substrate.
Materials:
-
Purified unmodified enzyme
-
Purified PEGylated enzyme samples
-
Substrate solution (specific to the enzyme, e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for α-chymotrypsin)
-
Reaction buffer (optimal pH and ionic strength for the enzyme)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of the unmodified and PEGylated enzymes in the reaction buffer.
-
Prepare a range of substrate concentrations in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of enzyme solution to each well.
-
Initiate the reaction by adding the substrate solution to the wells. The final volume should be consistent across all wells (e.g., 200 µL).
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and start recording the absorbance at the appropriate wavelength (e.g., 410 nm for the release of p-nitroaniline) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten kinetic parameters (Vmax and KM) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the catalytic efficiency (kcat/KM) for both the unmodified and PEGylated enzymes.
-
Visualization of Key Concepts
Diagrams can be powerful tools for understanding complex biological processes and experimental workflows.
Caption: General experimental workflow for the validation of biomolecule activity after PEGylation.
Caption: The JAK-STAT signaling pathway activated by PEGylated interferon.
Conclusion
The validation of biomolecule activity post-PEGylation is a multifaceted process that requires careful consideration of the PEG linker's properties and the conjugation strategy. A systematic approach, combining robust in vitro and in vivo assays with quantitative data analysis, is essential to ensure that the resulting PEGylated therapeutic retains its desired biological function while benefiting from improved pharmacokinetic and safety profiles. The methodologies and comparative data presented in this guide offer a framework for researchers to design and execute effective validation studies for their PEGylated biomolecules.
References
- 1. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 2. Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen | MDPI [mdpi.com]
- 3. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Surface Carboxyl Groups
For researchers, scientists, and drug development professionals, the accurate quantification of surface carboxyl groups is a critical step in characterizing materials and ensuring the efficacy of bioconjugation strategies. This guide provides a comparative overview of common analytical techniques, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.
The availability of carboxyl groups (-COOH) on the surface of materials such as nanoparticles, polymers, and biomolecules dictates their functionality in a host of applications, from drug delivery to diagnostics. The ability to precisely measure the density of these functional groups is paramount for quality control, reaction optimization, and predicting in-vivo performance. This guide explores and contrasts several established methods for this purpose.
Comparative Analysis of Quantification Methods
The selection of an appropriate method for quantifying surface carboxyl groups depends on factors such as the nature of the material, the required sensitivity, and the availability of specialized equipment. The following table summarizes and compares the key characteristics of several widely used techniques.
| Method | Principle | Advantages | Limitations | Typical Sensitivity | Instrumentation |
| Toluidine Blue O (TBO) Assay | Colorimetric. The cationic dye TBO electrostatically interacts with anionic carboxyl groups. The amount of bound dye, quantified by spectrophotometry after desorption, is proportional to the number of carboxyl groups.[1][2] | Simple, rapid, and cost-effective.[3] High throughput is possible.[3] | Indirect method. Binding can be pH-dependent and susceptible to interference from other anionic groups (e.g., sulfates). Requires a separate desorption step. | Micromolar to millimolar range. | UV-Vis Spectrophotometer |
| Fluorescence Labeling | Covalent or non-covalent binding of a fluorescent probe to surface carboxyl groups. The fluorescence intensity is measured and correlated to the number of functional groups.[4][5] | High sensitivity.[4] Allows for spatial mapping of carboxyl group distribution with fluorescence microscopy.[5] | Potential for self-quenching at high labeling densities, which can lead to underestimation.[4] Requires careful selection of fluorescent probes to avoid non-specific binding. | Nanomolar to micromolar range. | Fluorometer, Fluorescence Microscope, or Flow Cytometer |
| Potentiometric Titration | Direct titration of the acidic carboxyl groups with a standardized base. The equivalence point, determined from the change in pH, is used to calculate the amount of carboxyl groups.[6][7] | A direct and absolute quantification method.[7] Well-established and provides thermodynamic information (pKa).[8] | Less sensitive than other methods.[3] Can be time-consuming and may require a significant amount of sample.[3] Challenging for materials with low surface area or low carboxyl group density. | Millimolar range. | Potentiometer with a pH electrode |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that analyzes the elemental composition and chemical states of atoms on a surface. The C 1s and O 1s core level spectra can be deconvoluted to quantify carbon atoms in the O-C=O environment of a carboxyl group.[9][10] | Provides elemental and chemical state information. High surface sensitivity (top 1-10 nm). | Requires high vacuum, which may not be suitable for all samples. Quantification can be complex and may require standards.[11] The sensitivity to carboxyl groups can be limited in carbon-rich materials.[11] | ~0.1 atomic % | XPS Instrument |
| Chemical Derivatization with XPS (CD-XPS) | Surface carboxyl groups are reacted with a labeling agent containing a unique elemental tag (e.g., fluorine). XPS is then used to quantify the tag, which stoichiometrically corresponds to the number of carboxyl groups.[11][12] | Significantly enhances the specificity and sensitivity of XPS for quantifying specific functional groups.[12] | Introduces additional chemical reaction steps, which must be optimized for completion and specificity. The derivatization agent must not non-specifically adsorb to the surface. | Can be more sensitive than direct XPS. | XPS Instrument |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide step-by-step protocols for the key experiments discussed.
Toluidine Blue O (TBO) Assay
This protocol is adapted for the quantification of carboxyl groups on a generic solid support.
-
Preparation of TBO Solution: Prepare a 0.5 mM solution of Toluidine Blue O in a buffer of appropriate pH (e.g., pH 10 for complete deprotonation of carboxyl groups).
-
Sample Incubation: Disperse a known amount of the carboxyl-functionalized material into a specific volume of the TBO solution.
-
Binding: Agitate the mixture for a defined period (e.g., 3-5 hours) to allow for complete binding of the dye to the surface carboxyl groups.
-
Separation: Separate the material from the solution by centrifugation or filtration.
-
Desorption: Resuspend the TBO-stained material in a known volume of a desorption solution (e.g., 50% acetic acid) to release the bound dye.
-
Quantification: Measure the absorbance of the desorption solution at the maximum absorbance wavelength for TBO (approximately 630 nm) using a UV-Vis spectrophotometer.[2]
-
Calculation: Determine the concentration of desorbed TBO using a standard curve prepared with known concentrations of TBO. The amount of TBO is then correlated to the number of surface carboxyl groups.
Fluorescence Labeling via EDC/NHS Chemistry
This protocol describes the covalent labeling of surface carboxyl groups with an amine-containing fluorescent dye.
-
Activation of Carboxyl Groups:
-
Disperse the material in an activation buffer (e.g., 0.1 M MES buffer, pH 5.5).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to the suspension.[13] The molar ratio of EDC and NHS to the estimated carboxyl groups should be optimized, but a 2:1 to 5:1 excess is a common starting point.[14]
-
Incubate for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.[13]
-
-
Labeling Reaction:
-
Add the amine-containing fluorescent probe to the suspension. The pH may need to be adjusted to 7.2-7.5 for optimal amine reactivity.[13]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing: Wash the labeled material extensively with a suitable buffer to remove unreacted dye and byproducts. This can be done through repeated centrifugation and resuspension cycles.
-
Quantification:
-
Resuspend the labeled material in a known volume of buffer.
-
Measure the fluorescence intensity using a fluorometer.
-
Correlate the fluorescence intensity to the amount of bound dye using a standard curve prepared with the free fluorescent probe.
-
Potentiometric Titration
This protocol outlines the direct titration of surface carboxyl groups.
-
Sample Preparation: Disperse a known quantity of the acidic form of the material in a solution of known ionic strength (e.g., 0.1 M NaCl).
-
Titration Setup: Place the suspension in a titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.01 M NaOH) to the suspension.
-
Data Collection: Record the pH of the suspension after each addition of the titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration past the expected equivalence point. The equivalence point can be determined from the inflection point of the titration curve (pH vs. volume of titrant) or by plotting the first or second derivative of the curve.
-
Calculation: Use the volume of titrant consumed to reach the equivalence point to calculate the total moles of acidic groups on the surface of the material.
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key steps in the TBO assay and the EDC/NHS fluorescence labeling workflow.
Caption: Workflow for the Toluidine Blue O (TBO) assay.
Caption: Workflow for fluorescence labeling via EDC/NHS chemistry.
By understanding the principles, advantages, and practical considerations of these diverse analytical techniques, researchers can confidently select and implement the most suitable method for the quantitative analysis of surface carboxyl groups in their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Quantitative Determination of Surface Functional Groups of Cellulose Nanofibers Using Toluidine Blue O Adsorption Methodâ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence dye adsorption assay to quantify carboxyl groups on the surface of poly(methyl methacrylate) microbeads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid method for quantification of carboxyl groups in cellulose pulp :: BioResources [bioresources.cnr.ncsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modified potentiometric titration method to distinguish and quantify oxygenated functional groups on carbon materials by pKa and chemical reactivity [agris.fao.org]
- 9. XPS for organic and polymer surfaces [atomfair.com]
- 10. inis.iaea.org [inis.iaea.org]
- 11. pages.jh.edu [pages.jh.edu]
- 12. osti.gov [osti.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of HS-Peg10-CH2CH2cooh: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Thiol-PEG-Carboxylic Acid Compounds
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of HS-Peg10-CH2CH2cooh, a heterobifunctional PEG linker containing a thiol and a carboxylic acid group. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, and the general principle of treating chemicals with unknown toxicological profiles as potentially hazardous, a cautious approach to its disposal is mandatory.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and institutional protocols are the ultimate authority for chemical waste management.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
Work Area: All handling and preparation of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential odors from the thiol group.
**Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to the presence of a thiol group and the unknown specific hazards of the compound, all waste containing this compound must be managed as hazardous chemical waste.
-
Do Not Mix Waste Streams: Do not combine this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents.[1]
-
Segregate by Physical State: Keep solid and liquid waste in separate, clearly labeled containers.
2. Waste Collection and Storage:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a designated, leak-proof, and chemically compatible container.[2][3] Glass containers are generally preferred for acidic compounds.[2][3]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[2]
-
The container must be kept tightly sealed when not in use.
-
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, pipette tips, and absorbent materials, in a separate, clearly labeled, sealable bag or container designated for solid hazardous waste.[2]
-
3. Labeling of Waste Containers:
Proper labeling is critical for safe handling and disposal. All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture, including solvents and their approximate percentages.
-
The primary hazards associated with the waste (e.g., "Potential Irritant," "Malodorous").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
4. Decontamination of Glassware and Equipment:
The thiol group in this compound may impart a strong and unpleasant odor. Therefore, proper decontamination of all contaminated labware is essential.
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol) to remove the bulk of the chemical residue. This rinse solvent must be collected as hazardous liquid waste.[4]
-
Bleach Bath: Prepare a 10% bleach solution in a designated container within a chemical fume hood.[4] Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 24 hours. This will oxidize the residual thiol, mitigating the odor.[4][5][6]
-
Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory procedures.
-
Bleach Solution Disposal: The used bleach solution should be collected and disposed of as hazardous waste, following your institution's guidelines, as it now contains oxidized organic compounds.[4][7]
5. Final Disposal:
-
Contact EHS: Once your waste containers are ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[8] Do not transport hazardous waste yourself.[8]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer.[8] While some PEG compounds are biodegradable, the thiol and carboxylic acid functionalities, along with the unknown environmental impact, prohibit this disposal method.[9]
-
No Evaporation: Do not allow the waste to evaporate in the fume hood as a means of disposal.[8]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | Max. 90% capacity | To allow for vapor expansion and prevent spills.[2] |
| Glassware Decontamination | 10% Bleach Solution | To oxidize residual thiols and mitigate odor.[4] |
| Decontamination Soak Time | Min. 24 hours | To ensure complete oxidation of the thiol group.[4][5][6] |
Experimental Protocol: Decontamination of Glassware
Objective: To effectively decontaminate glassware contaminated with this compound by oxidizing the thiol group.
Materials:
-
Contaminated glassware
-
Ethanol (B145695) (or other suitable solvent)
-
Household bleach (sodium hypochlorite, typically 5.25-8.25%)
-
Deionized water
-
Designated hazardous waste containers for liquid waste
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Initial Rinse: Inside a chemical fume hood, rinse the contaminated glassware thoroughly with a small amount of ethanol to remove the majority of the this compound residue.
-
Collect Rinse: Collect the ethanol rinse into a designated hazardous liquid waste container.
-
Prepare Bleach Bath: In a separate container, also within the fume hood, prepare a 10% bleach solution by diluting household bleach with deionized water.
-
Soak Glassware: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.
-
Contact Time: Allow the glassware to soak for a minimum of 24 hours.
-
Remove and Rinse: After the soaking period, remove the glassware from the bleach bath and rinse it thoroughly with deionized water.
-
Final Wash: The glassware can now be washed using standard laboratory procedures (e.g., with soap and water, followed by solvent rinses as needed).
-
Dispose of Bleach Bath: The used bleach solution must be collected and disposed of as hazardous waste.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. m.youtube.com [m.youtube.com]
Essential Safety and Logistical Guidance for Handling HS-Peg10-CH2CH2cooh
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for HS-Peg10-CH2CH2cooh, a thiol-terminated polyethylene (B3416737) glycol (PEG) carboxylic acid.
Chemical Identifier: this compound Formula: C23H46O12S[1] Molecular Weight: 546.68[1] Appearance: White solid[1]
Immediate Safety and Handling
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or dust.[3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE):
Proper PPE is critical to prevent exposure. The following table summarizes the recommended equipment when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles or a face shield (minimum 8-inch).[3] | Splash-proof goggles are recommended. |
| Hands | Chemical-resistant gloves.[3][4] | Nitrile or butyl rubber gloves are suitable. Gloves must be inspected before use.[3] |
| Body | Laboratory coat. | A standard lab coat should be worn. For larger quantities, an impervious apron is recommended.[3] |
| Respiratory | Use in a well-ventilated area is typically sufficient. | A respirator may be necessary if ventilation is inadequate or for large spills.[3] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, store the compound desiccated at -20°C.[5][6][7]
-
The container should be stored under an inert gas like nitrogen or argon and protected from light.[7][8]
-
Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[5][7][8]
2. Preparation of Stock Solutions:
-
This compound may be a low-melting solid or liquid, making it difficult to weigh.[5][6] To facilitate handling, prepare a stock solution.
-
Dissolve the reagent in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6][7]
-
Cap the stock solution with a septum and use a syringe for dispensing to minimize air exposure.[5][6][7]
-
Store unused stock solution at -20°C under an inert atmosphere.[5][6][7]
3. Use in Experiments:
-
When using in reactions, consider that the reagent-to-surface ratio can affect the number of available carboxylic acid residues for further modifications.[5][6][7]
-
Use non-amine-containing buffers at a pH of 7-9, such as phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate (B1201080) buffers.[5][6][7] Avoid buffers containing primary amines like Tris or glycine.[5][6][7]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[3][4]
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a designated and clearly labeled hazardous waste container.
-
Neutralization (for small quantities): The thiol group can be neutralized by oxidation. This should be performed by trained personnel in a fume hood.[4]
-
Slowly add the thiol-containing waste to a stirred solution of sodium hypochlorite (B82951) (commercial bleach). A 1:1 mixture of bleach and water is often recommended.[4][9] This reaction can be exothermic, so cooling may be necessary.[4]
-
This converts the thiol to a less volatile and non-malodorous sulfonic acid.[4]
-
-
Final Disposal: The neutralized solution and any unused reagent must be disposed of as hazardous chemical waste in accordance with local and institutional regulations.[4][9]
Solid Waste:
-
Disposable items such as gloves and paper towels contaminated with this compound should be placed in a sealed bag to contain any odor and then disposed of in a designated hazardous waste container.[4]
Glassware Decontamination:
-
Immerse contaminated glassware in a bleach solution within a fume hood for at least 14 hours to ensure complete oxidation of any residual thiol.[9]
-
After soaking, rinse the glassware thoroughly with water before standard cleaning.[4]
Emergency Procedures
Spills:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container.[2] Clean the spill area with soap and water.
-
Large Spills: Evacuate the area immediately. Do not attempt to clean up large spills without proper training and equipment.[3] Contact your institution's environmental health and safety department.
Exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][10]
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]
-
In all cases of exposure, seek medical attention.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling and the emergency response for a spill.
Caption: Workflow for Handling this compound.
Caption: Emergency Response Plan for Spills.
References
- 1. calpaclab.com [calpaclab.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. anaspec.com [anaspec.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
